molecular formula C5H8O3 B1311131 (r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one CAS No. 52813-63-5

(r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Cat. No.: B1311131
CAS No.: 52813-63-5
M. Wt: 116.11 g/mol
InChI Key: NSISJFFVIMQBRN-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5R)-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISJFFVIMQBRN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254377
Record name (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52813-63-5
Record name (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52813-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-Hydroxymethyl-dihydro-furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its specific stereochemistry and bifunctional nature, possessing both a lactone and a primary alcohol, make it a crucial intermediate in the enantioselective synthesis of a wide array of complex and biologically active molecules, including antiviral and anticancer drugs.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characterization.

Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid at room temperature. Its chirality is a key feature, with the (R)-enantiomer exhibiting a specific optical rotation. The accurate determination of its physicochemical properties is essential for its application in synthesis and for process development.

PropertyValueReference(s)
IUPAC Name (5R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one
CAS Number 52813-63-5[2]
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Appearance Colorless to light yellow viscous liquid[2]
Boiling Point 101-102 °C at 0.048 mmHg
308.9 °C at 760 mmHg (predicted)[2]
Density 1.238 g/mL at 20 °C
Specific Rotation [α]D20 = -59 to -53° (c=3, CHCl₃)[2]
Solubility Soluble in chloroform and methanol.
Storage -20°C or 2-8°C, under dry and sealed conditions.[2]

Synthesis and Purification

The enantioselective synthesis of this compound is of significant interest. A common and effective strategy involves utilizing the chiral pool, starting from readily available and enantiomerically pure natural products.

Experimental Protocol: Synthesis from a Chiral Precursor

Another approach is the asymmetric reduction of a prochiral substrate. For example, the asymmetric conjugate reduction of a butenolide precursor using a chiral catalyst can yield the desired enantiomerically enriched product.

Below is a generalized workflow illustrating a chiral pool synthesis approach.

G cluster_0 Chiral Pool Synthesis Workflow Start Chiral Precursor (e.g., (R)-Glutamic Acid) Step1 Functional Group Interconversion Start->Step1 Multiple steps Step2 Formation of γ-hydroxy acid derivative Step1->Step2 Step3 Lactonization (Acid-catalyzed) Step2->Step3 Product This compound Step3->Product

A generalized workflow for the chiral pool synthesis of the target molecule.
Purification

Purification of this compound is typically achieved by vacuum distillation to remove volatile impurities, followed by column chromatography for high-purity applications.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel 60 (70-230 mesh).

  • Mobile Phase: A mixture of ethanol and chloroform, typically in a ratio of 7:73 (v/v).

  • Detection: Thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate) can be used to monitor the separation. The fractions containing the pure product are then combined and the solvent is removed under reduced pressure.

Spectral Data

While specific spectra for the (R)-enantiomer are not widely published, the expected spectral characteristics can be inferred from the structure and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furanone ring and the hydroxymethyl group. The proton at the chiral center (C5) would appear as a multiplet. The two protons of the hydroxymethyl group would be diastereotopic and thus may appear as separate signals, likely multiplets, coupled to the C5 proton. The protons at C3 and C4 on the lactone ring would also present as complex multiplets due to their diastereotopic nature and coupling to each other.

  • 13C NMR: The carbon NMR spectrum should exhibit five distinct signals. The carbonyl carbon of the lactone would have the highest chemical shift (around 175-180 ppm). The carbon bearing the hydroxymethyl group (C5) would be in the range of 75-85 ppm. The carbon of the hydroxymethyl group itself would appear around 60-65 ppm. The two methylene carbons of the ring (C3 and C4) would have chemical shifts in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

  • A broad, strong absorption band in the region of 3200-3500 cm-1, characteristic of the O-H stretching vibration of the alcohol.

  • A strong, sharp absorption band around 1770 cm-1, which is characteristic of the C=O stretching vibration of a five-membered lactone (γ-lactone).

  • C-H stretching vibrations from the aliphatic ring structure in the 2850-3000 cm-1 region.

  • C-O stretching vibrations in the 1000-1200 cm-1 region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) at m/z 116. The fragmentation pattern would be influenced by the lactone and hydroxyl functional groups. Common fragmentation pathways for γ-butyrolactones include the loss of CO (28 Da) and H₂O (18 Da). The loss of the hydroxymethyl group (CH₂OH, 31 Da) is also a probable fragmentation pathway.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the lactone and the primary alcohol. This bifunctionality allows for a range of chemical transformations.

G cluster_0 Reactivity of this compound cluster_1 Reactions at the Hydroxyl Group cluster_2 Reactions of the Lactone Ring Start This compound Oxidation Oxidation Start->Oxidation e.g., PCC, Swern Esterification Esterification Start->Esterification e.g., Ac₂O, Pyridine Protection Protection Start->Protection e.g., TBDMSCl, Imidazole Hydrolysis Hydrolysis (Ring Opening) Start->Hydrolysis Acid or Base Reduction Reduction Start->Reduction e.g., LiAlH₄ Aminolysis Aminolysis Start->Aminolysis e.g., R-NH₂

A map of the key chemical reactions of the target molecule.
Reactions of the Hydroxyl Group

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. For example, pyridinium chlorochromate (PCC) or a Swern oxidation would yield the aldehyde, while stronger oxidizing agents like potassium permanganate would lead to the carboxylic acid.

  • Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions (e.g., in the presence of a base like pyridine or an acid catalyst).

  • Protection: For multi-step syntheses, the hydroxyl group can be protected using common protecting groups such as silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.

Reactions of the Lactone Ring
  • Hydrolysis: The lactone is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening to form the corresponding γ-hydroxy carboxylic acid. Basic hydrolysis is typically irreversible due to the formation of the carboxylate salt.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol (a 1,4-diol).

  • Aminolysis: Reaction with amines can lead to ring-opening and the formation of amides.

Stability

This compound is generally stable under neutral conditions. It is sensitive to strong acids and bases, which can catalyze its hydrolysis. Elevated temperatures, especially in the presence of acidic or basic impurities, can also lead to degradation. For long-term storage, it should be kept in a cool, dry, and sealed environment.

Biological Activity and Role in Drug Development

While this compound itself is not typically the active pharmaceutical ingredient, its importance in drug development is paramount as a chiral building block. The γ-butyrolactone scaffold is a privileged structure found in numerous natural products and biologically active molecules with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3]

The enantiomeric purity of this synthon is critical, as the stereochemistry of a drug molecule often dictates its biological activity and safety profile. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.

G cluster_0 Role as a Chiral Building Block cluster_1 Target Bioactive Molecules Start (R)-5-(hydroxymethyl) dihydrofuran-2(3H)-one Transformation Multi-step Enantioselective Synthesis Start->Transformation Antiviral Antiviral Drugs (e.g., Nucleoside Analogues) Transformation->Antiviral Anticancer Anticancer Agents (e.g., Lignans) Transformation->Anticancer Other Other Bioactive Natural Products Transformation->Other

References

A Technical Guide to (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS: 52813-63-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a pivotal building block in the stereoselective synthesis of a multitude of biologically active molecules. Its inherent chirality and versatile functional groups make it a valuable precursor for the development of novel therapeutics, particularly in the realms of antiviral and anticancer agents. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in drug development, with a focus on its role in inducing apoptosis in cancer cells.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
CAS Number 52813-63-5
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Appearance Colorless viscous liquid
Boiling Point 308.9 °C at 760 mmHg[1]
Specific Rotation [α]_D^20 = -59 to -53 (c=3, CHCl₃)[1]
Storage Conditions -20°C, dry, sealed[1]

Synthesis and Purification

The enantioselective synthesis of this compound is critical to its utility as a chiral building block. While various synthetic strategies exist for γ-butyrolactones, a common approach involves the use of chiral starting materials such as L-glutamic acid or the application of asymmetric hydrogenation techniques.

Experimental Protocol: Enantioselective Synthesis from L-Glutamic Acid (Representative Protocol)

This protocol outlines a representative method for the synthesis of this compound starting from the readily available chiral precursor, L-glutamic acid.

Step 1: Diazotization of L-Glutamic Acid

  • Dissolve L-glutamic acid in an aqueous solution of a mineral acid (e.g., H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for a specified time until the evolution of nitrogen gas ceases.

  • Extract the product, an α-hydroxy glutaric acid derivative, with a suitable organic solvent (e.g., ethyl acetate).

Step 2: Lactonization

  • Dry the organic extract from the previous step over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Redissolve the crude product in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude lactone.

Step 3: Reduction of the Carboxylic Acid

  • Dissolve the crude lactone in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a reducing agent (e.g., borane-tetrahydrofuran complex) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography or vacuum distillation.

Experimental Protocol: Purification

Method 1: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Pour the slurry into a chromatography column and pack it evenly.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:ethyl acetate and gradually increasing the polarity).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Method 2: Vacuum Fractional Distillation

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Place the crude product in the distillation flask with a magnetic stir bar.

  • Gradually reduce the pressure using a vacuum pump.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound.

G cluster_synthesis Synthesis cluster_purification Purification L-Glutamic Acid L-Glutamic Acid Diazotization Diazotization L-Glutamic Acid->Diazotization alpha-Hydroxy Glutaric Acid Derivative alpha-Hydroxy Glutaric Acid Derivative Diazotization->alpha-Hydroxy Glutaric Acid Derivative Lactonization Lactonization alpha-Hydroxy Glutaric Acid Derivative->Lactonization Crude Lactone Crude Lactone Lactonization->Crude Lactone Reduction Reduction Crude Lactone->Reduction Crude this compound Crude this compound Reduction->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Vacuum Distillation Vacuum Distillation Crude this compound->Vacuum Distillation Pure Product Pure Product Column Chromatography->Pure Product Vacuum Distillation->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development

The furanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural products with diverse biological activities.[1] this compound serves as a key chiral intermediate in the synthesis of various therapeutic agents.

Antiviral Agents

This chiral lactone is a valuable precursor for the synthesis of nucleoside analogues, a class of antiviral drugs that inhibit viral replication. The furanose-like structure of the dihydrofuranone ring mimics the sugar moiety of natural nucleosides, allowing for its incorporation into antiviral drug candidates. These synthetic nucleosides can act as chain terminators during viral DNA or RNA synthesis.

Anticancer Agents

Derivatives of furanone have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis: A prominent mechanism of action for many furanone-based anticancer compounds is the induction of apoptosis via the intrinsic pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS).[1] The elevated ROS levels lead to mitochondrial dysfunction, which in turn triggers the activation of a cascade of caspase enzymes, ultimately leading to cell death. Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio. This shift in the balance of apoptotic regulators promotes the release of cytochrome c from the mitochondria, which then activates caspase-9 and the executioner caspase-3.[2][3]

G Furanone Derivative Furanone Derivative ROS Production ROS Production Furanone Derivative->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Mitochondrial Dysfunction->Bax/Bcl-2 Ratio Increase Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Bax/Bcl-2 Ratio Increase->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptotic signaling pathway induced by furanone derivatives in cancer cells.

Cell Cycle Arrest: In addition to inducing apoptosis, certain furanone derivatives have been shown to arrest the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation. For instance, some bis-2(5H)-furanone derivatives can cause cell cycle arrest in the S-phase, which is associated with their ability to interact with DNA.[4] Other furan-based compounds can induce arrest at the G2/M phase, preventing cells from entering mitosis.[1]

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its utility in the development of antiviral and anticancer agents underscores its value to the pharmaceutical and medicinal chemistry communities. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is crucial for harnessing its full potential in the discovery of next-generation therapeutics. Further research into novel derivatives and their specific molecular targets will continue to expand the therapeutic applications of this versatile chiral synthon.

References

(r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the physicochemical properties of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a key chiral intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

ParameterValueReference
Molecular Formula C₅H₈O₃[1][2][3]
Molecular Weight 116.12 g/mol [1][2][3]

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination:

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to ascertain the molecular weight.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Methodology:

    • A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The solution is introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).

    • The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

    • The mass spectrum is acquired, and the m/z value of the most abundant isotopic peak of the molecular ion is used to calculate the monoisotopic molecular weight.

2. Elemental Analysis for Molecular Formula Determination:

  • Objective: To determine the percentage composition of carbon, hydrogen, and oxygen in the compound to confirm the empirical and molecular formula.

  • Instrumentation: A CHN elemental analyzer.

  • Methodology:

    • A precisely weighed sample of the purified compound is combusted in a high-temperature furnace in the presence of excess oxygen.

    • The combustion products (CO₂, H₂O) are passed through a series of absorbent traps or a gas chromatography column.

    • The amounts of CO₂ and H₂O are quantified by thermal conductivity detection or infrared spectroscopy.

    • The percentage of carbon and hydrogen is calculated from the masses of CO₂ and H₂O, respectively.

    • The percentage of oxygen is typically determined by difference.

    • The empirical formula is derived from the percentage composition, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight.

Compound This compound Formula Molecular Formula C₅H₈O₃ Compound->Formula has MolWeight Molecular Weight 116.12 g/mol Formula->MolWeight determines

Chemical Identity Relationship

References

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide to its Stereochemistry, Chirality, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the stereochemical importance and synthetic utility of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.

This compound, a chiral γ-butyrolactone, is a pivotal building block in the stereoselective synthesis of a wide array of biologically active molecules. Its defined stereochemistry at the C5 position makes it an invaluable synthon for the construction of complex natural products and pharmaceutical agents, particularly in the development of antiviral and anticancer drugs. This guide provides a comprehensive overview of its stereochemical properties, synthesis, chiral analysis, and its significant role in drug discovery and development.

Stereochemistry and Chirality

This compound possesses a single stereocenter at the C5 position of the dihydrofuranone ring. The "(R)" designation in its name refers to the absolute configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the hydroxymethyl group is crucial for its utility as a chiral precursor, as this stereochemistry is often transferred to the target molecule during synthesis. The enantiomeric counterpart, (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also serves as a valuable chiral building block for accessing the opposite enantiomers of target molecules. The distinct biological activities of enantiomers underscore the importance of using enantiomerically pure starting materials like the (R)-isomer in drug development to ensure target specificity and minimize off-target effects.[1]

The stereochemical integrity of this molecule is paramount for its successful application. The lactone ring provides a rigid scaffold, and the primary alcohol offers a versatile functional group for further chemical transformations without compromising the chiral center under appropriate reaction conditions.

Physicochemical and Chiroptical Properties

The physical and chiroptical properties of this compound are critical for its characterization and quality control. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Appearance Colorless viscous liquid[2]
Boiling Point 308.9 °C at 760 mmHg[2]
Specific Rotation [α]D²⁰ -59 to -53° (c=3, CHCl₃)[2]
CAS Number 52813-63-5[2]
Storage Conditions -20°C, dry, sealed[2]

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis from achiral or prochiral starting materials, or resolution of a racemic mixture.

Enantioselective Synthesis from L-Glutamic Acid

A common and efficient method for the enantioselective synthesis of this compound utilizes the chiral pool, with L-glutamic acid being a readily available and inexpensive starting material. The synthesis involves a series of transformations that convert the amino acid into the target chiral lactone.

enantioselective_synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start L-Glutamic Acid step1 Diazotization & Intramolecular Cyclization start->step1 NaNO₂, HCl step2 Reduction of Carboxylic Acid step1->step2 BH₃·THF or LiAlH₄ product This compound step2->product

Figure 1: Synthetic pathway from L-glutamic acid.

Experimental Protocol: Synthesis from L-Glutamic Acid (Illustrative)

  • Diazotization and Lactonization: L-glutamic acid is treated with sodium nitrite in an acidic aqueous solution (e.g., HCl) at low temperature (0-5 °C). The resulting diazonium salt spontaneously undergoes intramolecular cyclization to form the corresponding lactone acid.

  • Reduction: The carboxylic acid group of the lactone acid is selectively reduced to a primary alcohol using a suitable reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in an appropriate anhydrous solvent (e.g., THF).

  • Purification: The crude product is purified by column chromatography on silica gel to yield enantiomerically pure this compound.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipase-catalyzed acylation is a particularly effective technique for the resolution of racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

kinetic_resolution racemate Racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one lipase Lipase (e.g., Lipase PS) + Acyl Donor (e.g., Vinyl Acetate) racemate->lipase products Mixture of: (S)-5-(acetoxymethyl)dihydrofuran-2(3H)-one and unreacted This compound lipase->products separation Chromatographic Separation products->separation enantiomer_R (R)-enantiomer separation->enantiomer_R enantiomer_S_acetate (S)-acetate separation->enantiomer_S_acetate

Figure 2: Lipase-catalyzed kinetic resolution workflow.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [3]

A typical procedure for the lipase-catalyzed kinetic resolution is as follows:

  • Reaction Setup: To a solution of racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane), add an acyl donor such as vinyl acetate (excess, e.g., 10 eq.).

  • Enzymatic Reaction: Add a lipase, for example, Lipase PS from Pseudomonas cepacia (e.g., 200 mg per 2.0 mmol of substrate), and powdered molecular sieves (4Å) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at several time intervals and analyzing the conversion and enantiomeric excess (e.e.) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Separation: Once the desired conversion (ideally 50%) is reached, filter off the enzyme and molecular sieves. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can be separated by column chromatography on silica gel.

Chiral Analysis

The determination of enantiomeric purity is crucial. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common analytical techniques for this purpose.

Chiral GC Method Parameters (General) [4]

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., Rt-βDEXsm).

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp at a slow rate (e.g., 2°C/min) to a final temperature (e.g., 200°C).

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.

  • Detector: Flame Ionization Detector (FID).

Chiral HPLC Method Parameters (General)

  • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak AD-H) or a Pirkle-type column.

  • Mobile Phase: Typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol. For acidic or basic compounds, additives like trifluoroacetic acid or diethylamine may be used.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detector at a suitable wavelength.

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous pharmaceutical agents, most notably in the field of antiviral nucleoside analogues.[5] The chiral center at C5 of the lactone is often incorporated as the C4' stereocenter of the ribose or modified sugar moiety of the nucleoside analogue. These analogues act as chain terminators in viral DNA or RNA synthesis, a crucial mechanism for inhibiting viral replication.[6]

Synthesis of Anti-HIV Nucleoside Analogues

Chiral lactones are instrumental in the synthesis of L-nucleosides, which have shown potent anti-HIV activity.[7] The (R)-configuration of the starting lactone dictates the stereochemistry of the resulting nucleoside analogue, which is critical for its interaction with viral enzymes like reverse transcriptase. The general synthetic approach involves the opening of the lactone, modification of the resulting chain, and subsequent cyclization with a nucleobase.

antiviral_synthesis lactone (R)-5-(hydroxymethyl) dihydrofuran-2(3H)-one intermediate Chiral Intermediate (Acyclic) lactone->intermediate Lactone Opening & Modification coupling Coupling with Nucleobase intermediate->coupling antiviral Nucleoside Analogue (e.g., Anti-HIV drug) coupling->antiviral Cyclization

Figure 3: General scheme for the synthesis of nucleoside analogues.

The use of enantiomerically pure this compound ensures the production of the desired stereoisomer of the final drug, maximizing its therapeutic efficacy and minimizing potential side effects associated with the other enantiomer. The development of potent anti-HIV drugs has significantly benefited from the availability of such versatile chiral building blocks.

Conclusion

This compound is a cornerstone chiral building block for the stereoselective synthesis of complex and biologically important molecules. Its well-defined stereochemistry, coupled with its versatile chemical reactivity, has made it an indispensable tool for medicinal chemists and researchers in drug discovery. The ability to produce this compound in high enantiomeric purity through methods like enantioselective synthesis from the chiral pool or enzymatic kinetic resolution is crucial for its application in the pharmaceutical industry. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral synthons like this compound will undoubtedly increase, driving further innovation in synthetic and analytical methodologies.

References

(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chiral building block (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, covering its chemical identity, physicochemical properties, synthesis, and its critical role in the development of antiviral and anticancer therapeutics.

Chemical Identity and Synonyms

This compound is a versatile chiral synthon widely employed in the synthesis of complex biologically active molecules. Its specific stereochemistry makes it an invaluable starting material for the enantioselective synthesis of natural products and pharmaceuticals.[1]

Table 1: Chemical Identifiers and Synonyms

Identifier/NameValue
IUPAC Name (R)-5-(hydroxymethyl)oxolan-2-one
CAS Number 52813-63-5[2]
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Synonyms (R)-4-Hydroxymethyl-γ-butyrolactone, (R)-γ-Hydroxymethyl-γ-butyrolactone, (R)-5-Hydroxymethyl-dihydro-furan-2-one, (R)-5-Hydroxymethyl-2-oxotetrahydrofuran, (R)-(-)-γ-Hydroxymethyl-γ-butyrolactone, (R)-(-)-Dihydro-5-(hydroxymethyl)furanone

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and application in synthesis.

Table 2: Physicochemical Properties

PropertyValueReference
AppearanceColorless viscous liquid[2]
Boiling Point308.9 °C at 760 mmHg[2]
Density1.238 g/mL at 20 °C[3]
Refractive Index (n20/D)1.471[3]
Specific Rotation [α]D²⁰-56° (c=3 in chloroform)[3]

Table 3: Spectroscopic Data for the closely related (S)-5-hydroxymethyl-2(5H)-furanone

Note: Specific spectral data for the title compound was not available. The following data for a structurally similar compound is provided for reference.

¹³C NMR (ppm) DEPT ¹H NMR (ppm) Multiplicity J (Hz)
173.52C
153.97CH7.50dd5.8, 1.8
122.86CH6.16dd5.8, 1.8
84.31CH5.17m
62.18CH₂4.01dd12.8, 2.8
3.80dd12.8, 4.4

Data sourced from a study on a dichloromethane extract of Helleborus lividus subsp. corsicus leaves.[4]

Infrared (IR) Spectroscopy: The IR spectrum of furanone derivatives typically exhibits strong characteristic absorption bands. A strong band in the region of 1750-1705 cm⁻¹ corresponds to the C=O stretching of the saturated lactone. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group. The C-O stretching vibrations of the ester and alcohol groups typically appear in the 1300-1000 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound from D-Glutamic Acid

A common and efficient method for the synthesis of this compound utilizes D-glutamic acid as a chiral starting material. The following is a general protocol based on established chemical transformations.

Step 1: Diazotization of D-Glutamic Acid D-glutamic acid is treated with sodium nitrite in an acidic aqueous solution (e.g., with sulfuric acid) at low temperatures (0-5 °C). This reaction converts the primary amine group into a diazonium salt, which is then displaced by a hydroxyl group upon warming, yielding (R)-2-hydroxyglutaric acid.

Step 2: Lactonization The resulting (R)-2-hydroxyglutaric acid is then subjected to dehydration, typically by heating under reduced pressure or with a dehydrating agent. This promotes intramolecular esterification (lactonization) to form the corresponding γ-lactone.

Step 3: Reduction of the Carboxylic Acid The carboxylic acid group of the lactone is selectively reduced to a primary alcohol. This can be achieved using a reducing agent such as borane-tetrahydrofuran complex (B₂H₆·THF) or by conversion to an ester followed by reduction with lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄).

General Reaction Scheme:

G D_glutamic_acid D-Glutamic Acid R_2_hydroxyglutaric_acid (R)-2-Hydroxyglutaric Acid D_glutamic_acid->R_2_hydroxyglutaric_acid 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C 2. Warm lactone_acid (R)-2-Oxo-tetrahydrofuran- 5-carboxylic acid R_2_hydroxyglutaric_acid->lactone_acid Heat/Dehydration target_molecule This compound lactone_acid->target_molecule Reduction (e.g., B₂H₆·THF)

Synthetic pathway from D-Glutamic Acid.

Applications in Drug Development

Chiral Building Block for Antiviral Nucleoside Analogues

This compound serves as a crucial chiral precursor in the synthesis of various nucleoside analogues that exhibit antiviral activity. The furanose ring is a key structural motif in nucleosides, and the stereochemistry of the substituents on this ring is critical for their biological activity. By utilizing this chiral lactone, chemists can control the stereochemistry at the C4' position of the resulting nucleoside.

A prominent example of an antiviral drug whose synthesis can involve a chiral lactone intermediate is Sofosbuvir, a nucleotide analogue used to treat Hepatitis C. The synthesis of the modified ribose core of such antiviral agents often starts from a chiral precursor to ensure the correct stereochemistry of the final drug molecule.

Experimental Workflow: Synthesis of a Nucleoside Analogue Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a nucleoside analogue intermediate, highlighting the role of a chiral lactone.

G cluster_synthesis Synthesis of Nucleoside Analogue Intermediate cluster_analysis Analysis and Purification start Start: This compound protection Hydroxyl Protection (e.g., TBDMSCl, Imidazole) start->protection reduction Lactone Reduction (e.g., DIBAL-H) protection->reduction activation Anomeric Center Activation (e.g., Acylation) reduction->activation glycosylation Glycosylation with Nucleobase (e.g., Vorbrüggen conditions) activation->glycosylation deprotection Selective Deprotection glycosylation->deprotection intermediate Chiral Nucleoside Intermediate deprotection->intermediate purification Chromatography (e.g., Silica Gel) intermediate->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization G furanone Furanone Derivative survivin Survivin (Inhibitor of Apoptosis) furanone->survivin Downregulation pro_caspase9 Pro-caspase-9 survivin->pro_caspase9 Inhibition caspase9 Active Caspase-9 pro_caspase9->caspase9 Activation pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Cleavage caspase3 Active Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

References

An In-depth Technical Guide to Chiral γ-Butyrolactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chiral γ-butyrolactone derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and diverse biological activities. The γ-butyrolactone core is a privileged scaffold, and the introduction of chirality often dictates the specific biological function. This document details key asymmetric synthetic methodologies, presents quantitative data for comparative analysis, and explores the biological significance of these molecules, including their role in cellular signaling.

Asymmetric Synthesis of Chiral γ-Butyrolactone Derivatives

The enantioselective synthesis of γ-butyrolactones is a critical area of research, enabling access to stereochemically pure compounds for pharmacological evaluation. Various strategies have been developed, broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal complexes, particularly those of rhodium and copper, are highly effective in catalyzing the asymmetric hydrogenation of γ-butenolides and other prochiral precursors to afford chiral γ-butyrolactones with high enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 4-phenylfuran-2(5H)-one

This protocol is adapted from the work of the Buchwald group and our subsequent development of the ZhaoPhos ligand system.

  • Materials: [Rh(NBD)2]BF4, ZhaoPhos ligand, 4-phenylfuran-2(5H)-one, dichloromethane (DCM), trifluoroacetic acid (CF3COOH), hydrogen gas (H2).

  • Procedure:

    • In a glovebox, a Schlenk tube is charged with [Rh(NBD)2]BF4 (1.0 mol%) and the ZhaoPhos ligand (1.1 mol%).

    • Anhydrous and degassed DCM (1.0 mL) is added, and the mixture is stirred for 10 minutes to form the catalyst complex.

    • 4-phenylfuran-2(5H)-one (0.1 mmol) and CF3COOH (10 mol%) are added to the reaction mixture.

    • The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen balloon or placed in an autoclave.

    • The reaction is stirred under a hydrogen atmosphere (50 atm) at room temperature for 24 hours.

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield the chiral γ-butyrolactone.[1]

  • Quantitative Data: This method consistently produces high yields and enantiomeric excesses. For example, the hydrogenation of 4-phenylfuran-2(5H)-one yields the corresponding lactone with up to >99% conversion and 99% ee.[1]

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of chiral γ-butyrolactones. Proline and its derivatives are commonly employed to catalyze aldol and Michael reactions, which can be key steps in the formation of the lactone ring.

Experimental Protocol: Organocatalytic Synthesis of β-(Hydroxyalkyl)-γ-Butyrolactones

This protocol describes a one-pot synthesis via an organocatalytic cross-aldol reaction followed by reduction.

  • Materials: Methyl 4-oxobutyrate, aldehyde substrate, L-proline, dimethylformamide (DMF), sodium borohydride (NaBH4), methanol.

  • Procedure:

    • To a solution of the aldehyde (5.0 equiv) in dry DMF, L-proline (0.2 equiv) is added at 4 °C under an argon atmosphere.

    • After stirring for 2 minutes, a solution of methyl 4-oxobutyrate (1.0 equiv) is added.

    • The reaction mixture is stirred at 4 °C for the appropriate time (monitored by TLC).

    • Methanol is then added, followed by the portion-wise addition of NaBH4 at 0 °C.

    • The reaction is stirred for an additional 30 minutes and then quenched with a saturated aqueous solution of NH4Cl.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

    • The crude product is purified by column chromatography.

  • Quantitative Data: This method provides high diastereoselectivity (dr > 24:1) and enantioselectivity (ee > 99%) for a range of aldehyde substrates.

Biocatalytic Asymmetric Synthesis

Enzymes, particularly lipases and ketoreductases, offer a green and highly selective approach to chiral γ-butyrolactone synthesis, often operating under mild reaction conditions.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic γ-Thiolactones

This protocol details the enzymatic kinetic resolution of a racemic thiolactone using a lactonase.

  • Materials: Racemic γ-thiolactone substrate, GcL lactonase, Tris-HCl buffer (pH 8.0).

  • Procedure:

    • The racemic thiolactone is dissolved in Tris-HCl buffer.

    • The GcL lactonase is added, and the reaction mixture is incubated at 37 °C with shaking.

    • The reaction progress is monitored by chiral HPLC.

    • After reaching approximately 50% conversion, the reaction is stopped, and the unreacted enantiomer of the thiolactone and the hydrolyzed product are separated by extraction or chromatography.[2]

  • Quantitative Data: This method can achieve excellent enantioselectivity, with the unreacted thiolactone recovered with >99% ee.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various chiral γ-butyrolactone derivatives using the methodologies described above.

EntrySubstrateCatalyst/EnzymeProductYield (%)ee (%)drReference
14-phenylfuran-2(5H)-one[Rh(NBD)2]BF4/ZhaoPhos(S)-4-phenyl-dihydrofuran-2(3H)-one>99 (conv.)99-[1]
24-(4-methoxyphenyl)furan-2(5H)-one[Rh(NBD)2]BF4/ZhaoPhos(S)-4-(4-methoxyphenyl)dihydrofuran-2(3H)-one9898-[1]
3Benzaldehyde & Methyl 4-oxobutyrateL-proline(3S,4R)-3-hydroxy-4-phenyldihydrofuran-2(3H)-one85>99>24:1
4rac-3-hexanoylamido-γ-thiolactoneGcL Lactonase(R)-3-hexanoylamido-γ-thiolactone~50>99-[2]

Biological Significance and Signaling Pathways

Chiral γ-butyrolactone derivatives play crucial roles in various biological processes, acting as signaling molecules in microorganisms and exhibiting potent pharmacological effects in mammals.

Quorum Sensing in Bacteria: The A-factor System

In Streptomyces species, γ-butyrolactones, such as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), function as quorum-sensing molecules that regulate antibiotic production and morphological differentiation.[3][4] The A-factor signaling pathway is a well-characterized example of this regulation.

A_factor_Signaling_Pathway

Caption: A-factor signaling pathway in Streptomyces griseus.

Neuropharmacology in Mammals

In mammals, unsubstituted γ-butyrolactone (GBL) is a prodrug for γ-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.[5] The rapid conversion of GBL to GHB leads to a variety of neurological effects. The signaling cascade involves interactions with both GHB-specific receptors and GABA-B receptors.

GBL_Neuropharmacology

Caption: Simplified neuropharmacological pathway of GBL.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the asymmetric synthesis and analysis of a chiral γ-butyrolactone derivative.

Asymmetric_Synthesis_Workflow

Caption: General workflow for asymmetric synthesis.

This guide provides a foundational understanding of the synthesis and significance of chiral γ-butyrolactone derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in the field, while the pathway diagrams offer a visual representation of their complex biological roles. Further investigation into novel catalytic systems and the elucidation of specific molecular targets will continue to drive innovation in this exciting area of drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Data of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as (R)-γ-hydroxymethyl-γ-butyrolactone, is a versatile chiral synthon used in the synthesis of various natural and unnatural products. Its structure consists of a five-membered lactone ring with a hydroxymethyl substituent at the chiral center (C5).

Spectroscopic Data (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of its chemical structure and comparison with related compounds.

Table 1: Expected ¹H NMR Spectroscopic Data

Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~ 4.5Multiplet-
H-6a, H-6b~ 3.7Multiplet-
H-3a, H-3b~ 2.6Multiplet-
H-4a, H-4b~ 2.2Multiplet-
OHVariableBroad Singlet-

Solvent: Chloroform-d (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Expected ¹³C NMR Spectroscopic Data

Carbon LabelExpected Chemical Shift (δ, ppm)
C-1 (C=O)~ 177
C-5 (CH-O)~ 80
C-6 (CH₂-OH)~ 65
C-3 (CH₂)~ 29
C-4 (CH₂)~ 22

Solvent: Chloroform-d (CDCl₃). Chemical shifts are referenced to TMS at 0 ppm.

Spectroscopic Data (IR)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Key Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3600 - 3200Strong, Broad
C-H Stretch (alkane)3000 - 2850Medium
C=O Stretch (lactone)~ 1770Strong
C-O Stretch (alcohol)1200 - 1050Strong
C-O Stretch (lactone)1250 - 1150Strong

Sample preparation: Neat (thin film between salt plates).

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample such as this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solution is homogeneous. A small amount of an internal standard like tetramethylsilane (TMS) can be added for referencing.

  • Instrument Setup : Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • Data Acquisition :

    • ¹H NMR : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, number of scans (typically 8-16 for good signal-to-noise), and relaxation delay.

    • ¹³C NMR : A proton-decoupled experiment is commonly performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase correction and baseline correction are applied to obtain a clean spectrum.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid) : For a liquid sample, the neat technique is straightforward. Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1] Place a second salt plate on top to create a thin, uniform film of the liquid between the plates.[1]

  • Instrument Setup : Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

  • Background Spectrum : Before running the sample, a background spectrum of the empty instrument (or with clean, empty salt plates) is recorded. This is to subtract any contributions from atmospheric water and carbon dioxide.

  • Data Acquisition : The infrared beam is passed through the sample, and the transmitted radiation is measured by the detector. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labeled atoms corresponding to the expected NMR data.

G C1 C1 (C=O) O_lactone O C1->O_lactone C3 C3 C1->C3 O_carbonyl O C1->O_carbonyl C5 C5 C5->O_lactone C6 C6 C5->C6 H5 H5 C5->H5 C4 C4 C4->C5 H4a H4a C4->H4a H4b H4b C4->H4b C3->C4 H3a H3a C3->H3a H3b H3b C3->H3b O_hydroxyl O C6->O_hydroxyl H6a H6a C6->H6a H6b H6b C6->H6b OH OH O_hydroxyl->OH

Caption: Structure of this compound.

References

Technical Guide on the Safe Handling of (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one (CAS No: 52813-63-5), a key chiral intermediate in the synthesis of various biologically active compounds, including antiviral and anticancer drugs.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a versatile chiral synthon.[1] Its physical state at room temperature is typically a colorless to light yellow viscous liquid or semi-solid, depending on purity.[1][3] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][2]
Appearance Colorless to light yellow viscous liquid or semi-solid[1][3]
Boiling Point 308.9 °C at 760 mmHg; 101-102 °C at 0.048 mmHg[1]
Density Approximately 1.224 - 1.238 g/cm³ at 20°C
Solubility Slightly soluble in Chloroform and Methanol[4]
Storage Temperature -20°C or 2-8°C, sealed in a dry environment[1][4]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS classification is summarized below. It is crucial to handle this chemical with appropriate caution.

Hazard ClassCategoryHazard StatementPictogram
Skin Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Acute Toxicity (Oral)4H302: Harmful if swallowedGHS07 (Exclamation Mark)

Signal Word: Warning [5]

Toxicological Information

Quantitative toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) are not available for this compound.[6] However, the available safety data indicates that the substance may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[5]

Safe Handling and Experimental Protocols

Adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[2] Do not breathe vapors or mists. Wash hands thoroughly after handling. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6] Recommended storage temperatures are between -20°C and 8°C.[1][4]

Incompatible Materials
  • Oxidizing agents: Avoid contact with strong oxidizing agents.

  • Strong Acids and Bases: As a general precaution for lactones, avoid strong acids and bases which may catalyze hydrolysis.

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Disposal

  • Spill Response: Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

G cluster_prep Preparation and Handling cluster_storage Storage cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle with Care Handle with Care Work in Fume Hood->Handle with Care Tightly Sealed Container Tightly Sealed Container Cool, Dry, Ventilated Cool, Dry, Ventilated Tightly Sealed Container->Cool, Dry, Ventilated Store at -20°C to 8°C Store at -20°C to 8°C Cool, Dry, Ventilated->Store at -20°C to 8°C Collect Waste Collect Waste Label Waste Container Label Waste Container Collect Waste->Label Waste Container Dispose via Certified Vendor Dispose via Certified Vendor Label Waste Container->Dispose via Certified Vendor G cluster_exposure Emergency Response for Exposure Exposure Event Exposure Event Identify Route Identify Route Exposure Event->Identify Route Inhalation Inhalation Identify Route->Inhalation Inhalation Skin Contact Skin Contact Identify Route->Skin Contact Skin Eye Contact Eye Contact Identify Route->Eye Contact Eye Ingestion Ingestion Identify Route->Ingestion Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Flush with Water Flush with Water Eye Contact->Flush with Water Rinse Mouth, Do Not Induce Vomiting Rinse Mouth, Do Not Induce Vomiting Ingestion->Rinse Mouth, Do Not Induce Vomiting Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Flush with Water->Seek Medical Attention Rinse Mouth, Do Not Induce Vomiting->Seek Medical Attention

References

Methodological & Application

Enantioselective Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a valuable chiral building block in the pharmaceutical industry. The synthesis of this compound is crucial for the development of various enantiomerically pure drugs. Herein, we focus on a highly efficient chemoenzymatic approach, which combines the precision of enzymatic catalysis with traditional organic synthesis to achieve high enantiopurity.

Overview of Synthetic Strategies

Several methodologies have been developed for the enantioselective synthesis of this compound and related chiral γ-butyrolactones. The primary strategies include:

  • Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution: This approach utilizes lipases for the kinetic or dynamic kinetic resolution of a racemic precursor, followed by chemical transformations to yield the target molecule. Lipase PS (from Pseudomonas cepacia) is a commonly used enzyme for this purpose, offering high enantioselectivity.

  • Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of unsaturated precursors, such as 5-(hydroxymethyl)-2(5H)-furanone, provides a direct route to the chiral lactone. Rhodium complexes with chiral phosphine ligands are often employed.

  • Organocatalysis: Chiral organic molecules can catalyze the enantioselective construction of the γ-butyrolactone core from acyclic precursors. Proline and its derivatives are frequently used in organocatalytic aldol and Michael additions.

The following diagram illustrates the general workflow of the chemoenzymatic approach, which is detailed in the subsequent sections.

G cluster_0 Step 1: Racemic Precursor Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Chemical Transformation Start Starting Material (e.g., Furfural) Oxidation Oxidation Start->Oxidation rac_lactone Racemic 5-hydroxy- 2(5H)-furanone Oxidation->rac_lactone Resolution Lipase-catalyzed Dynamic Kinetic Resolution rac_lactone->Resolution enantio_acetate (R)-5-acetoxy- 2(5H)-furanone Resolution->enantio_acetate Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) enantio_acetate->Hydrogenation Target (R)-5-(hydroxymethyl)- dihydrofuran-2(3H)-one Hydrogenation->Target

Caption: Chemoenzymatic synthesis workflow.

Data Presentation: Comparison of Enantioselective Methods

The following table summarizes quantitative data for different enantioselective methods for the synthesis of the target molecule or its immediate precursors.

MethodCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Dynamic Kinetic Resolution Lipase PS (Amano)5-hydroxy-2(5H)-furanoneHigh>95[1]
Asymmetric Hydrogenation Rh/ZhaoPhosγ-hydroxybutenolides>9999N/A
Organocatalytic Aldol Reaction Proline derivativeMethyl 4-oxobutyrate and aldehydesHigh>99[2]

Note: Data for Asymmetric Hydrogenation and Organocatalytic Aldol Reaction are for related γ-butyrolactones and indicate the potential of these methods.

Experimental Protocols: Chemoenzymatic Synthesis

This section provides a detailed protocol for the enantioselective synthesis of this compound via a chemoenzymatic route. The process involves three main stages: synthesis of the racemic precursor, lipase-catalyzed dynamic kinetic resolution, and catalytic hydrogenation.

Part 1: Synthesis of Racemic 5-hydroxy-2(5H)-furanone

This protocol starts with the oxidation of furfural, a readily available bio-based chemical.

Materials:

  • Furfural

  • Hydrogen peroxide (30%)

  • Formic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of furfural (1 equivalent) in a suitable solvent, add formic acid.

  • Cool the mixture in an ice bath and add hydrogen peroxide (30%) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford racemic 5-hydroxy-2(5H)-furanone.

Part 2: Lipase-Catalyzed Dynamic Kinetic Resolution of 5-hydroxy-2(5H)-furanone

This step employs a lipase to selectively acylate the (R)-enantiomer.

Materials:

  • Racemic 5-hydroxy-2(5H)-furanone

  • Lipase PS (Amano)

  • Vinyl acetate

  • Dichloromethane (anhydrous)

  • Molecular sieves (4Å, powdered)

Procedure: [1]

  • To a stirred solution of racemic 5-hydroxy-2(5H)-furanone (1 equivalent) and vinyl acetate (10 equivalents) in anhydrous dichloromethane, add powdered 4Å molecular sieves.

  • Add Lipase PS (200 mg per 2.0 mmol of substrate).

  • Stir the suspension at room temperature and monitor the reaction progress by chiral GC or HPLC.

  • Upon completion (typically 100% conversion), filter off the enzyme and molecular sieves.

  • Concentrate the filtrate under reduced pressure to obtain crude (R)-5-acetoxy-2(5H)-furanone. The product can be further purified by column chromatography if necessary.

Part 3: Catalytic Hydrogenation to this compound

The final step involves the reduction of the double bond and removal of the acetyl group.

Materials:

  • (R)-5-acetoxy-2(5H)-furanone

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (R)-5-acetoxy-2(5H)-furanone in methanol or ethyl acetate in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The in-situ deacetylation during hydrogenation yields the target compound, this compound. Purify by column chromatography if required.

The following diagram outlines the logical relationship in the chemoenzymatic protocol.

G cluster_protocol Detailed Chemoenzymatic Protocol Start_Material Furfural Oxidation_Step Oxidation (H2O2, HCOOH) Start_Material->Oxidation_Step Part 1 Racemic_Product Racemic 5-hydroxy- 2(5H)-furanone Oxidation_Step->Racemic_Product Resolution_Step Dynamic Kinetic Resolution (Lipase PS, Vinyl Acetate) Racemic_Product->Resolution_Step Part 2 Chiral_Intermediate (R)-5-acetoxy- 2(5H)-furanone Resolution_Step->Chiral_Intermediate Hydrogenation_Step Catalytic Hydrogenation (Pd/C, H2) Chiral_Intermediate->Hydrogenation_Step Part 3 Final_Product (R)-5-(hydroxymethyl)- dihydrofuran-2(3H)-one Hydrogenation_Step->Final_Product

Caption: Protocol workflow for chemoenzymatic synthesis.

References

Application Notes and Protocols: (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one , a versatile chiral building block, serves as a crucial starting material in the stereoselective synthesis of a variety of natural products.[1][2] Its inherent chirality and functional handles—a lactone and a primary alcohol—provide a robust platform for constructing complex molecular architectures, particularly those containing the γ-butyrolactone motif, which is a common feature in many biologically active compounds.[3][4] This document outlines its application in the synthesis of paraconic acids and provides a detailed experimental protocol for a key transformation.

Application: Synthesis of Paraconic Acids

A significant application of this compound is in the synthesis of the paraconic acid class of γ-butyrolactone natural products. These compounds, including (+)-nephrosteranic acid, (+)-protolichesterinic acid, and (+)-rocellaric acid, are known for their biological activities. A collective, protecting-group-free synthesis strategy highlights the utility of this chiral synthon.[5] The general approach involves the conversion of this compound into a key intermediate that can be elaborated into various paraconic acids through methods like the Suzuki–Miyaura coupling and Sharpless oxidation.[5]

For instance, the synthesis of (+)-nephrosteranic acid utilizes an intermediate derived from this compound.[3] This demonstrates the compound's role in establishing the core stereochemistry of the final natural product.

Quantitative Data Summary

The following table summarizes quantitative data for a key step in the synthesis of a paraconic acid precursor, illustrating the efficiency of transformations involving this compound derivatives.

ProductStarting MaterialKey TransformationReagents/ConditionsYield (%)Diastereoselectivity (syn/anti)Ref.
β-Acyl-β,γ-cis-butyrolactoneEnoate Z-1 (derived from D-(+)-mannitol)Michael AdditionNitroalkanes, TBAF or DBU63-7812:1 to 22:1[3]
Lactone ProductMichael AdductsLactonizationAcid medium, Methanol92-99Not Applicable[3]

Experimental Protocols

A crucial transformation in the synthesis of paraconic acids and other γ-butyrolactone natural products is the stereoselective alkylation of a derivative of this compound. The following protocol is a representative example of such a procedure.

Protocol: Stereoselective Alkylation for the Synthesis of a β-Acyl-γ-butyrolactone Precursor

This protocol describes a diastereoselective Michael addition to an enoate derived from D-(+)-mannitol, which shares a similar structural and stereochemical framework with derivatives of this compound.

Materials:

  • Enoate Z-1 (prepared from D-(+)-mannitol)

  • Nitroalkane (e.g., nitroethane)

  • Tetrabutylammonium fluoride (TBAF) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the enoate Z-1 in dry THF at -78 °C under an inert atmosphere (e.g., argon), add the nitroalkane.

  • Slowly add a solution of TBAF or DBU in THF to the reaction mixture.

  • Stir the reaction mixture at -78 °C for the time specified by thin-layer chromatography (TLC) monitoring until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Lactonization:

  • Dissolve the purified Michael adduct in methanol.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Stir the reaction at room temperature until lactonization is complete, as monitored by TLC.

  • Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the desired lactone.

Visualizations

Diagram 1: General Synthetic Strategy for Paraconic Acids

G A (R)-5-(hydroxymethyl) dihydrofuran-2(3H)-one B Key Chiral Intermediate A->B Multi-step Conversion C Suzuki-Miyaura Coupling B->C D Sharpless Oxidation B->D E Paraconic Acids ((+)-Nephrosteranic Acid, (+)-Rocellaric Acid, etc.) C->E D->E

Caption: Synthetic pathway to paraconic acids.

Diagram 2: Experimental Workflow for Alkylation and Lactonization

G cluster_0 Michael Addition cluster_1 Lactonization A Mix Enoate Z-1 and Nitroalkane in THF B Add Base (TBAF/DBU) at -78 °C A->B C Reaction Quenching (NH4Cl) B->C D Extraction and Purification C->D E Dissolve Adduct in Methanol D->E Purified Michael Adduct F Add Acid Catalyst E->F G Neutralization and Extraction F->G H Final Product G->H

Caption: Workflow for alkylation and lactonization.

References

Application of (r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one, a chiral lactone, serves as a valuable and versatile starting material in the stereoselective synthesis of various biologically active molecules, most notably antiviral nucleoside analogues. Its rigid furanone core, with a defined stereocenter at the C5 position, makes it an excellent chiral pool starting material for the construction of the sugar moiety of nucleosides. The inherent chirality of this starting material is crucial for the synthesis of enantiomerically pure drugs, which is often a prerequisite for optimal therapeutic activity and reduced side effects.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of antiviral agents, with a specific focus on the synthesis of 2'-Fluoro-2',3'-dideoxyarabinosyladenine (F-ddA), a potent anti-HIV agent. While the detailed example utilizes the (S)-enantiomer to produce the biologically active β-F-ddA, the same synthetic principles can be applied to the (R)-enantiomer to obtain the corresponding α-anomer or other enantiomeric antiviral compounds.

Application Notes

The primary application of this compound in antiviral drug synthesis is as a precursor to the modified sugar ring of nucleoside analogues. Nucleoside analogues are a cornerstone of antiviral therapy, particularly against retroviruses like HIV and hepatitis B virus. They act by mimicking natural nucleosides and, once incorporated into the growing viral DNA or RNA chain by viral polymerases, they terminate chain elongation, thus halting viral replication.

The synthesis of F-ddA from the corresponding (S)-lactone exemplifies a concise and efficient strategy that leverages the chiral backbone of the starting material. The key transformations involve:

  • Protection of the primary alcohol: This step prevents unwanted side reactions in subsequent steps.

  • α-hydroxylation of the lactone: Introduction of a hydroxyl group at the C2 position, which will later be converted to the fluorine atom.

  • Stereoselective fluorination: This is a critical step to install the fluorine atom with the correct stereochemistry, which is often crucial for biological activity.

  • Lactone ring opening and modification: The lactone is reduced and converted into a suitable glycosyl donor.

  • Glycosylation: Coupling of the modified sugar moiety with a nucleobase (in this case, a purine derivative).

  • Final deprotection and functional group manipulation: Removal of protecting groups to yield the final active pharmaceutical ingredient.

This synthetic strategy highlights the utility of chiral lactones in reducing the number of synthetic steps and avoiding complex chiral resolutions or asymmetric syntheses at later stages.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of β-F-ddA from (S)-dihydro-5-(hydroxymethyl)-2(3h)-one and its subsequent antiviral activity.

Table 1: Summary of Yields for the Synthesis of β-F-ddA

StepReactionProductYield (%)
1Protection of primary alcohol with TBDPS-Cl(S)-5-((tert-butyldiphenylsilyloxy)methyl)dihydrofuran-2(3H)-one91
2α-hydroxylation(S)-5-((tert-butyldiphenylsilyloxy)methyl)-3-hydroxydihydrofuran-2(3H)-one-
3Stereoselective Fluorination(S)-5-((tert-butyldiphenylsilyloxy)methyl)-2-fluorodihydrofuran-2(3H)-one-
4Reduction and AcetylationMixture of anomeric acetates-
5Glycosylation with 6-chloropurineProtected 6-chloropurine nucleoside34
6Amination and Deprotectionβ-F-ddA-

Note: Yields for intermediate steps were not explicitly provided in the summarized source. The overall strategy is presented as a concise route.

Table 2: Antiviral Activity of 2'-Fluoro-2',3'-dideoxyarabinosyladenine (F-ddA)

VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
HIV-1VariousNot explicitly statedNot explicitly statedNot explicitly stated[1]

Note: While the provided sources confirm F-ddA as a potent anti-HIV agent, specific IC50 and CC50 values were not available in the abstracts. The selectivity index (SI) is calculated as CC50/IC50 and is a measure of the drug's therapeutic window.[2]

Experimental Protocols

The following protocols are based on the synthesis of β-F-ddA from (S)-dihydro-5-(hydroxymethyl)-2(3H)-one as described in the literature.

Step 1: Synthesis of (S)-5-((tert-butyldiphenylsilyloxy)methyl)dihydrofuran-2(3H)-one (3)

  • To a solution of (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone (4) in a suitable solvent, add imidazole.

  • To this mixture, add tert-butyldiphenylsilyl chloride (TBDPS-Cl).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by flash chromatography to afford the TBDPS-ether 3.

Step 2: Synthesis of the corresponding α-hydroxylactone (2)

  • The protected lactone (3) is converted to its enolate by treatment with a strong base like lithium diisopropylamide (LDA) at low temperature.

  • The enolate is then oxidized, for example, using a (camphorylsulfonyl)oxaziridine, to introduce the hydroxyl group at the C2 position.

Step 3: Synthesis of the β-fluorolactone (5)

  • The α-hydroxylactone (2) is dissolved in an appropriate solvent like dichloromethane.

  • The solution is cooled, and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is added.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched, and the product is extracted and purified.

Step 4: Preparation of the Glycosyl Donor

  • The fluorolactone (5) is reduced, for example with diisobutylaluminium hydride (DIBAL-H), to the corresponding lactol.

  • The resulting lactol is then acetylated using acetic anhydride and pyridine to yield a mixture of anomeric acetates.

  • This acetate mixture is then converted to the glycosyl bromide by treatment with a source of bromide, such as HBr in acetic acid.

Step 5: Glycosylation with 6-chloropurine

  • 6-chloropurine is silylated with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

  • The crude glycosyl bromide is then added to the silylated 6-chloropurine in a suitable solvent like dichloromethane.

  • The mixture is stirred overnight at room temperature.

  • The product is purified by silica gel chromatography.

Step 6: Synthesis of β-F-ddA (1)

  • The protected 6-chloropurine nucleoside is treated with a solution of ammonia in methanol to replace the chloro group with an amino group.

  • The silyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

  • The final product, β-F-ddA, is purified by chromatography.

Visualizations

Diagram 1: Retrosynthetic Analysis of β-F-ddA

G FddA β-F-ddA (1) Intermediate1 Protected Nucleoside FddA->Intermediate1 Deprotection & Amination Fluorolactone β-Fluorolactone (5) Intermediate1->Fluorolactone Glycosylation Adenine Adenine Intermediate1->Adenine Hydroxylactone α-Hydroxylactone (2) Fluorolactone->Hydroxylactone Fluorination (SN2) ProtectedLactone (S)-5-((tert-butyldiphenylsilyloxy)methyl) dihydrofuran-2(3H)-one (3) Hydroxylactone->ProtectedLactone α-hydroxylation StartingMaterial (S)-dihydro-5-(hydroxymethyl) -2(3H)-furanone (4) ProtectedLactone->StartingMaterial Protection G Start (S)-dihydro-5-(hydroxymethyl) -2(3H)-furanone (4) Step1 Protection (TBDPS-Cl) Start->Step1 Product1 Protected Lactone (3) Step1->Product1 Step2 α-hydroxylation Product1->Step2 Product2 α-Hydroxylactone (2) Step2->Product2 Step3 Fluorination (DAST) Product2->Step3 Product3 β-Fluorolactone (5) Step3->Product3 Step4 Reduction & Acetylation Product3->Step4 Product4 Glycosyl Acetate Step4->Product4 Step5 Bromination Product4->Step5 Product5 Glycosyl Bromide Step5->Product5 Step6 Glycosylation with 6-chloropurine Product5->Step6 Product6 Protected Nucleoside Step6->Product6 Step7 Amination & Deprotection Product6->Step7 End β-F-ddA (1) Step7->End G Drug Nucleoside Analogue (e.g., F-ddA) Phosphorylation Cellular Kinases Drug->Phosphorylation ActiveDrug Triphosphate Form Phosphorylation->ActiveDrug ViralPolymerase Viral Reverse Transcriptase ActiveDrug->ViralPolymerase Incorporation Incorporation into Viral DNA ViralPolymerase->Incorporation Termination Chain Termination Incorporation->Termination NoReplication Inhibition of Viral Replication Termination->NoReplication

References

Application Notes and Protocols: (r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one as a Chiral Precursor for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one, a chiral γ-butyrolactone, serves as a versatile and valuable starting material in the stereoselective synthesis of a variety of biologically active molecules. Its inherent chirality and functional groups make it an attractive precursor for the development of novel anticancer agents, particularly butenolide derivatives. Butenolides, a class of unsaturated lactones, are present in numerous natural products exhibiting a wide range of biological activities, including potent antitumor effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential anticancer drug candidates.

Synthetic Approach: From Dihydrofuranone to Bioactive Butenolide

The primary synthetic strategy involves the conversion of the saturated dihydrofuranone ring of this compound into an unsaturated butenolide scaffold. This transformation is crucial as the α,β-unsaturated lactone moiety is a common pharmacophore in many cytotoxic natural products. Subsequent modifications can then be performed to generate a library of derivatives for structure-activity relationship (SAR) studies.

A general synthetic workflow is outlined below:

Synthesis_Workflow A This compound B Protection of Hydroxyl Group A->B TBDMSCl, Imidazole C α-Selenenylation B->C LDA, PhSeBr D Oxidative Elimination C->D H2O2 E (S)-5-(protected-oxymethyl)furan-2(5H)-one D->E F Deprotection E->F TBAF G (S)-5-(hydroxymethyl)furan-2(5H)-one (Butenolide Core) F->G H Functional Group Interconversion / Coupling Reactions G->H I Library of Butenolide Derivatives H->I J Biological Evaluation I->J K Anticancer Activity (IC50) J->K

Caption: General workflow for the synthesis of butenolide derivatives from this compound.

Experimental Protocols

Protocol 1: Synthesis of (S)-5-((tert-butyldimethylsilyloxy)methyl)furan-2(5H)-one

This protocol details the conversion of the starting material to a key butenolide intermediate with a protected hydroxyl group.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Lithium diisopropylamide (LDA) solution

  • Phenylselenyl bromide (PhSeBr)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Protection of the hydroxyl group:

    • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield (R)-5-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one.

  • α-Selenenylation and Oxidative Elimination:

    • In a separate flask, prepare a solution of LDA (1.1 eq) in anhydrous THF and cool to -78 °C.

    • Add a solution of the protected lactone from the previous step (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.

    • Add a solution of PhSeBr (1.2 eq) in anhydrous THF dropwise. Stir for another 2 hours at -78 °C.

    • Quench the reaction with saturated aqueous NaHCO₃ and allow it to warm to room temperature.

    • Add H₂O₂ (30% solution, 5.0 eq) dropwise while maintaining the temperature below 30 °C with an ice bath.

    • Stir vigorously for 3-4 hours at room temperature.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain (S)-5-((tert-butyldimethylsilyloxy)methyl)furan-2(5H)-one.

Protocol 2: Deprotection and Derivatization (General Scheme)

The protected butenolide can be deprotected and further functionalized to create a library of compounds for anticancer screening.

Materials:

  • (S)-5-((tert-butyldimethylsilyloxy)methyl)furan-2(5H)-one

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • Various reagents for derivatization (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides)

  • Appropriate solvents and bases for derivatization reactions

Procedure:

  • Deprotection:

    • Dissolve the protected butenolide (1.0 eq) in THF.

    • Add TBAF solution (1.1 eq, 1M in THF) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Once complete, concentrate the reaction mixture and purify by silica gel column chromatography to yield (S)-5-(hydroxymethyl)furan-2(5H)-one.

  • Derivatization (Example: Esterification):

    • Dissolve (S)-5-(hydroxymethyl)furan-2(5H)-one (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent like DCM or THF.

    • Cool the mixture to 0 °C.

    • Add the desired acyl chloride (1.2 eq) dropwise.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

    • Purify the resulting ester derivative by column chromatography.

Anticancer Activity of Furanone and Butenolide Derivatives

While specific IC₅₀ values for compounds directly synthesized from this compound are not extensively reported in readily available literature, the broader class of furanone and butenolide derivatives has shown significant anticancer activity against various cell lines. The data below is a compilation from studies on structurally related compounds, highlighting the potential of this chemical class.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Furan DerivativesHeLa (Cervical Cancer)0.08 - 8.79[1]
Furan DerivativesSW620 (Colorectal Cancer)Moderate to Potent[1]
Bis-2(5H)-furanoneC6 (Glioma)12.1
Furan-based DerivativesMCF-7 (Breast Cancer)2.96 - 4.06[2]
Anthra[2,3-b]furan-3-carboxamidesVariousSubmicromolar to low micromolar[3]

Note: The compounds in this table are not necessarily synthesized from this compound but represent the therapeutic potential of the furanone/butenolide scaffold.

Mechanism of Action and Signaling Pathways

The anticancer activity of butenolide and furanone derivatives is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in key cellular proteins. This can lead to the disruption of various signaling pathways critical for cancer cell survival and proliferation.

Signaling_Pathway cluster_0 Butenolide Derivative cluster_1 Cancer Cell Butenolide Butenolide Derivative PTEN PTEN Butenolide->PTEN promotes PI3K PI3K Butenolide->PI3K suppresses Wnt Wnt Butenolide->Wnt suppresses PTEN->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation promotes

Caption: Potential mechanism of action of furanone derivatives, which may involve the promotion of PTEN activity, leading to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways.[1]

Studies on various furan derivatives have suggested that their antiproliferative effects may be mediated by promoting the activity of the tumor suppressor PTEN.[1] This, in turn, can lead to the suppression of pro-survival signaling cascades such as the PI3K/Akt and Wnt/β-catenin pathways.[1] Disruption of these pathways can induce cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a promising chiral precursor for the synthesis of novel butenolide-based anticancer agents. The synthetic protocols provided herein offer a pathway to generate a diverse library of compounds for biological screening. While further research is needed to establish a direct and extensive link between derivatives of this specific precursor and their anticancer efficacy, the known activity of the butenolide scaffold provides a strong rationale for its use in anticancer drug discovery programs. Future work should focus on the synthesis of a targeted library of derivatives and their systematic evaluation against a panel of cancer cell lines to elucidate clear structure-activity relationships and identify lead compounds for further development.

References

Application Notes and Protocols for Stereoselective Reactions Using (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as (R)-γ-hydroxymethyl-γ-butyrolactone, is a versatile and valuable chiral building block in modern organic synthesis.[1] Its inherent chirality and multiple functional groups make it an ideal starting material for the stereoselective synthesis of a wide range of complex and biologically active molecules, including pharmaceuticals and natural products.[1][2][3] This document provides detailed application notes and protocols for key stereoselective reactions utilizing this chiral synthon.

Introduction to Stereoselective Applications

The lactone moiety of this compound can be manipulated in various ways, including reduction, alkylation, and ring-opening reactions, to afford highly functionalized chiral intermediates. The hydroxyl group provides a handle for further synthetic transformations, such as protection, activation, or conversion to other functional groups. The stereocenter at the C5 position effectively directs the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure target molecules.

A prominent application of this chiral building block is in the synthesis of lignans, a class of natural products with diverse biological activities, including antiviral and cytotoxic properties.[2][4][5] The core structure of many lignans features a substituted butyrolactone or tetrahydrofuran ring with specific stereochemistry, which can be efficiently constructed from this compound.

Stereoselective Synthesis of a Lignan Intermediate: Diastereoselective Alkylation

One of the key transformations of this compound is the diastereoselective alkylation of its enolate. This reaction allows for the introduction of a substituent at the C3 position with high stereocontrol, setting a second stereocenter in a predictable manner. The following protocol describes a representative procedure for the diastereoselective benzylation of this compound to yield a key intermediate for the synthesis of dibenzylbutane lignans. The protocol is based on established methods for the alkylation of similar lactone enolates.

Experimental Protocol: Diastereoselective Benzylation

Objective: To synthesize (3S,5R)-3-benzyl-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a key intermediate for lignan synthesis.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine to the cooled THF.

    • Slowly add n-butyllithium solution dropwise to the stirred solution. Maintain the temperature at -78 °C.

    • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

    • In a separate flask, prepare a solution of this compound in anhydrous THF.

    • Slowly add the lactone solution to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add benzyl bromide to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired (3S,5R)-3-benzyl-5-(hydroxymethyl)dihydrofuran-2(3H)-one.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

    • Determine the diastereomeric ratio by NMR analysis of the crude product or by chiral HPLC analysis of the purified product.

Quantitative Data from Related Reactions

The following table summarizes typical yields and stereoselectivities observed in diastereoselective alkylation reactions of similar butyrolactone systems found in the literature. This data provides an indication of the expected outcome for the protocol described above.

Substrate/ElectrophileBase/SolventYield (%)Diastereomeric Ratio (dr)Reference
N-Acyl oxazolidinone / Benzyl bromideNaHMDS / THF95>99:1Based on Evans' asymmetric alkylation
Prolinol amide / Methyl iodideLDA / THF8595:5General procedure for amide alkylation
Chiral oxazolidinone / Allyl iodideLiHMDS / THF8098:2Based on similar asymmetric alkylations
5-(Menthyloxy)-2(5H)-furanone / Lithiated dithianen-BuLi / THF50-67Diastereomerically pure[6]

Further Stereoselective Transformations

The resulting (3S,5R)-3-benzyl-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a versatile intermediate that can be further elaborated. For example, the lactone can be stereoselectively reduced to the corresponding diol, which can then undergo cyclization to form a chiral tetrahydrofuran derivative.

Experimental Protocol: Reduction to Dihydrofuran

Objective: To synthesize (2S,4R)-2-benzyl-4-(hydroxymethyl)tetrahydrofuran.

Materials:

  • (3S,5R)-3-benzyl-5-(hydroxymethyl)dihydrofuran-2(3H)-one

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction:

    • Prepare a suspension of LiAlH₄ in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere and cool to 0 °C.

    • Dissolve the benzylated lactone in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

    • Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude diol by flash column chromatography.

    • The resulting diol can then be cyclized to the corresponding tetrahydrofuran under acidic conditions (e.g., using a catalytic amount of p-toluenesulfonic acid).

Diagrams

stereoselective_alkylation cluster_0 Diastereoselective Alkylation start This compound enolate Lithium Enolate start->enolate 1. LDA, THF, -78 °C product (3S,5R)-3-benzyl-5-(hydroxymethyl)dihydrofuran-2(3H)-one enolate->product 2. Benzyl bromide

Caption: Reaction scheme for the diastereoselective benzylation.

experimental_workflow cluster_workflow General Experimental Workflow arrow arrow prep Reagent & Glassware Preparation enolate Enolate Formation (-78 °C) prep->enolate alkylation Alkylation Reaction (-78 °C) enolate->alkylation quench Reaction Quenching alkylation->quench workup Aqueous Work-up & Extraction quench->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization

Caption: General workflow for the diastereoselective alkylation protocol.

References

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a valuable chiral building block in the synthesis of a variety of biologically active molecules, including antiviral and anticancer drugs.[1] Its primary hydroxyl group is a key functional handle for synthetic transformations. However, the reactivity of this hydroxyl group can interfere with reactions intended for other parts of the molecule. Therefore, the temporary protection of this group is a crucial step in many synthetic routes. This document provides detailed application notes and protocols for the protection and deprotection of the hydroxyl group of this compound, focusing on commonly employed silyl and benzyl ether protecting groups.

A protecting group must be introduced efficiently under mild conditions, be stable to a range of subsequent reaction conditions, and be selectively removed in high yield when no longer needed.[2] The choice of protecting group is a critical strategic decision in the planning of a multistep synthesis.

Silyl Ether Protecting Groups

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild removal conditions.[3] The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom.

tert-Butyldimethylsilyl (TBDMS) Ether

2.1.1. Application Notes

The tert-butyldimethylsilyl (TBDMS) group is a robust and versatile protecting group for primary alcohols. It is stable to a wide range of non-acidic and non-fluoride reaction conditions, making it compatible with many synthetic transformations.[4] The steric bulk of the TBDMS group allows for the selective protection of primary alcohols in the presence of more hindered secondary or tertiary alcohols.[4]

Deprotection of TBDMS ethers is typically achieved under acidic conditions or, more commonly, with a fluoride ion source such as tetrabutylammonium fluoride (TBAF).[5] The use of TBAF allows for the mild and selective cleavage of the silyl ether.

2.1.2. Experimental Protocols

Protection of this compound with TBDMSCl

This protocol is adapted from a procedure for a similar substrate and is expected to provide the desired product in high yield.

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • To this solution, add TBDMSCl (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic extracts with water and then brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (R)-5-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one.

Deprotection of (R)-5-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one

This protocol describes a general and widely used method for the cleavage of TBDMS ethers.

  • Materials:

    • (R)-5-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one

    • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.

    • Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.

    • If necessary, the product can be purified by flash column chromatography.

Other Silyl Ethers (TIPS, TBDPS)

2.2.1. Application Notes

For synthetic routes requiring greater stability of the protecting group, triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers are excellent alternatives to TBDMS. Their increased steric bulk enhances their stability towards acidic and basic conditions. This difference in stability allows for orthogonal deprotection strategies where a less stable silyl ether (like TMS or TES) can be removed in the presence of a more stable one (like TBDMS, TIPS, or TBDPS).

Benzyl Ether Protecting Group

3.1. Application Notes

The benzyl (Bn) ether is a widely used protecting group for alcohols due to its high stability under a broad range of acidic and basic conditions, as well as towards many oxidizing and reducing agents.[6] This robustness makes it suitable for multi-step syntheses.

The most common method for the removal of a benzyl ether is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which is a mild and efficient deprotection strategy.[7] However, this method is not compatible with functional groups that are also susceptible to hydrogenation, such as alkenes and alkynes.

3.2. Experimental Protocols

Protection of this compound with Benzyl Bromide

This protocol describes a standard Williamson ether synthesis for the benzylation of a primary alcohol.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Benzyl bromide (BnBr)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of NaH (1.2 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford (R)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one.

Deprotection of (R)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one by Hydrogenolysis

This is the most common and generally mildest method for benzyl ether cleavage.

  • Materials:

    • (R)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one

    • Palladium on activated carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenator

  • Procedure:

    • Dissolve the benzyl-protected compound (1.0 eq) in MeOH or EtOH in a flask equipped with a stir bar.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

    • If necessary, the product can be purified by flash column chromatography.

Data Summary Tables

Table 1: Comparison of Protecting Groups for the Hydroxyl Group of this compound

Protecting GroupAbbreviationStabilityCommon Deprotection Conditions
tert-ButyldimethylsilylTBDMSStable to base, mild acid, many redox reagents. Labile to strong acid and fluoride.TBAF, HF, AcOH, CSA
TriisopropylsilylTIPSMore stable than TBDMS to acid and fluoride.TBAF (slower than TBDMS), HF
tert-ButyldiphenylsilylTBDPSVery stable to acid. Similar stability to TBDMS towards base. Slowest cleavage with fluoride.TBAF (slow), HF
BenzylBnVery stable to a wide range of conditions (acid, base, redox).Catalytic Hydrogenolysis (e.g., H₂, Pd/C)

Table 2: Quantitative Data for Protection Reactions

Protecting GroupReagents and ConditionsSolventTypical YieldReference
TBDMSTBDMSCl, Imidazole, RTDMFHigh (~90-100%)General procedure based on[5]
BnNaH, BnBr, 0 °C to RTDMF or THFHigh (~85-95%)General procedure based on[6]

Table 3: Quantitative Data for Deprotection Reactions

Protecting GroupReagents and ConditionsSolventTypical YieldReference
TBDMSTBAF, RTTHFHigh (>95%)[5]
TBDMSAcetic Acid/H₂O/THF, RTTHF/H₂OGood to HighGeneral Knowledge
BnH₂, 10% Pd/C, RTMeOH or EtOHHigh (>95%)[7]

Visualization of Workflows

G cluster_protection Protection Strategy cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Start (R)-5-(hydroxymethyl) dihydrofuran-2(3H)-one PG Protecting Group (e.g., TBDMS, Bn) Start->PG Protection Protected Protected Alcohol PG->Protected Reaction Reaction at another site Protected->Reaction Deprotection Deprotection Reagent Reaction->Deprotection Deprotection Final Final Product with free -OH Deprotection->Final TBDMS_Workflow cluster_protection TBDMS Protection cluster_deprotection TBDMS Deprotection Start This compound Protect TBDMSCl, Imidazole DMF, RT Start->Protect Protected (R)-5-((tert-butyldimethylsilyloxy)methyl) dihydrofuran-2(3H)-one Protect->Protected Deprotect_TBAF TBAF THF, RT Protected->Deprotect_TBAF Deprotect_Acid AcOH/H2O THF, RT Protected->Deprotect_Acid End This compound Deprotect_TBAF->End Deprotect_Acid->End Benzyl_Workflow cluster_protection Benzyl Protection cluster_deprotection Benzyl Deprotection Start This compound Protect NaH, BnBr DMF, 0 °C to RT Start->Protect Protected (R)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one Protect->Protected Deprotect H₂, 10% Pd/C MeOH, RT Protected->Deprotect End This compound Deprotect->End

References

Asymmetric Synthesis of γ-Butyrolactones from (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure γ-butyrolactones are pivotal structural motifs found in a vast array of natural products and pharmacologically active molecules. Their stereochemistry often dictates their biological activity, making their asymmetric synthesis a critical endeavor in drug discovery and development. (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one serves as a versatile and readily available chiral building block for the stereocontrolled synthesis of a diverse range of substituted γ-butyrolactones. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of various γ-butyrolactones starting from this chiral precursor. The methodologies described herein offer robust and stereoselective routes to access valuable intermediates for complex molecule synthesis.

Synthetic Strategies

Several key strategies have been developed for the asymmetric synthesis of γ-butyrolactones from this compound. These primarily involve the protection of the primary alcohol, followed by stereoselective functionalization at the α- and/or β-positions of the lactone ring.

A cornerstone of many synthetic approaches is the diastereoselective alkylation of the enolate derived from a protected form of the starting material. The bulky protecting group on the hydroxymethyl moiety directs the incoming electrophile to the opposite face, thereby controlling the stereochemistry of the newly formed stereocenter. Additionally, the inherent chirality of the starting material influences the stereochemical outcome of subsequent transformations, such as conjugate additions to α,β-unsaturated derivatives.

This document will focus on two primary applications:

  • Diastereoselective Alkylation: A detailed protocol for the sequential diastereoselective alkylation to introduce substituents at the α-position.

  • Synthesis of Biologically Active Molecules: Application of these methodologies in the synthesis of natural products, such as (+)-trans-whiskey lactone.

Key Experiments and Protocols

Protection of this compound

To prevent unwanted side reactions and to exert stereochemical control, the primary hydroxyl group of the starting material is typically protected with a bulky group, such as a trityl (triphenylmethyl) group.

Experimental Protocol: Synthesis of (R)-5-((Trityloxy)methyl)dihydrofuran-2(3H)-one

  • Materials:

    • This compound

    • Trityl chloride (TrCl)

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Add trityl chloride (1.1 eq) portionwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (R)-5-((trityloxy)methyl)dihydrofuran-2(3H)-one.

Diastereoselective Alkylation of Protected Lactone

The protected lactone can be deprotonated at the α-position to form a lithium enolate, which then reacts with an alkyl halide in a highly diastereoselective manner. The bulky trityl group effectively shields one face of the enolate, directing the alkylation to the opposite face.

Experimental Protocol: Diastereoselective Alkylation

  • Materials:

    • (R)-5-((Trityloxy)methyl)dihydrofuran-2(3H)-one

    • Lithium diisopropylamide (LDA) solution in THF

    • Alkyl halide (e.g., methyl iodide, ethyl bromide)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a solution of (R)-5-((trityloxy)methyl)dihydrofuran-2(3H)-one (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of LDA (1.1 eq) in THF to the lactone solution and stir for 1 hour at -78 °C to generate the enolate.

    • Add the alkyl halide (1.2 eq) to the enolate solution and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Warm the mixture to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired α-alkylated lactone.

Data Presentation

Table 1: Diastereoselective Alkylation of (R)-5-((Trityloxy)methyl)dihydrofuran-2(3H)-one

EntryAlkyl Halide (RX)ProductDiastereomeric Ratio (dr)Yield (%)
1CH₃Iα-Methyl>95:585-95
2CH₃CH₂Brα-Ethyl>95:580-90
3Allyl Bromideα-Allyl>95:582-92
4Benzyl Bromideα-Benzyl>95:588-98

Note: Diastereomeric ratios and yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Visualizations

Experimental Workflow for Diastereoselective Alkylation

G cluster_0 Protection cluster_1 Diastereoselective Alkylation cluster_2 Deprotection & Further Modification start This compound step1 TrCl, Pyridine, DCM start->step1 product1 (R)-5-((Trityloxy)methyl)dihydrofuran-2(3H)-one step1->product1 step2 1. LDA, THF, -78 °C 2. RX product1->step2 product2 α-Alkyl-(R)-5-((Trityloxy)methyl)dihydrofuran-2(3H)-one step2->product2 step3 Acidic Hydrolysis product2->step3 product3 α-Alkyl-γ-butyrolactone step3->product3

Caption: Workflow for the synthesis of α-alkylated γ-butyrolactones.

Signaling Pathway Analogy: Stereocontrol in Alkylation

G cluster_0 Enolate Formation & Shielding cluster_1 Electrophilic Attack Lactone Protected Lactone Enolate Lithium Enolate Lactone->Enolate Shield Bulky Protecting Group (Trityl) Enolate->Shield shields top face Attack Diastereoselective Alkylation Enolate->Attack attacks from less hindered face Electrophile Alkyl Halide (RX) Electrophile->Attack Product α-Alkylated Lactone Attack->Product

Large-Scale Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one , also known as (R)-γ-hydroxymethyl-γ-butyrolactone, is a crucial chiral building block in the pharmaceutical industry. Its importance lies in its role as a key intermediate for the synthesis of various biologically active molecules, including antiviral and anticancer drugs.[1][2][3][4][5] This document provides detailed application notes and protocols for the large-scale synthesis of this valuable compound, targeting researchers, scientists, and professionals in drug development.

Synthetic Strategies for Large-Scale Production

Several synthetic routes have been developed for the production of enantiomerically pure this compound. The choice of a particular method for large-scale synthesis depends on factors such as cost of starting materials, availability of reagents and catalysts, scalability of the process, and the desired enantiomeric purity. The most prominent strategies include:

  • Enantioselective Catalytic Hydrogenation: This approach involves the asymmetric hydrogenation of prochiral precursors like 5-formyl-2(3H)-furanone or derivatives of levulinic acid using chiral catalysts.

  • Biocatalytic Reduction: Utilizing enzymes or whole-cell systems to perform stereoselective reductions of keto-acid or keto-ester precursors.

  • Resolution of Racemates: This classic method involves the separation of a racemic mixture of 5-(hydroxymethyl)dihydrofuran-2(3H)-one, often through enzymatic kinetic resolution.

  • Chiral Pool Synthesis: Starting from readily available and inexpensive chiral molecules such as L-glutamic acid or certain carbohydrates.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various reported synthetic methods to provide a clear comparison for selecting a suitable large-scale process.

MethodStarting MaterialCatalyst/Enzyme SystemSolventTemp. (°C)Yield (%)Enantiomeric Excess (ee, %)Reference/Notes
Asymmetric Hydrogenation Diethyl itaconateRu(II)-BINAP complexMethanol50>95>98 (for intermediate)High pressure H₂ required.
Biocatalytic Reduction Ethyl 4-oxopentanoateRecombinant E. coli expressing a reductaseAqueous buffer30~85>99Green and highly selective method.
Enzymatic Kinetic Resolution Racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-oneLipase from Candida antarctica (Novozym 435)Toluene40~45 (R-isomer)>99Maximum theoretical yield is 50%.
Chiral Pool Synthesis L-Glutamic acidMulti-step chemical conversionVariousVarious~60 (overall)>99A well-established but lengthy route.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of Ethyl 4-oxopentanoate

This protocol details a highly enantioselective method for the synthesis of this compound using a whole-cell biocatalyst.

Materials:

  • Ethyl 4-oxopentanoate

  • Recombinant E. coli cells expressing a suitable ketoreductase

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Equipment:

  • Bioreactor/Fermenter (for large-scale reaction)

  • Centrifuge

  • Liquid-liquid extractor

  • Rotary evaporator

  • Chromatography system for purification

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation.

  • Biocatalytic Reduction: Resuspend the cell pellet in a phosphate buffer (pH 7.0) containing glucose. Add ethyl 4-oxopentanoate to the cell suspension in the bioreactor. Maintain the reaction temperature at 30°C with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC or GC to determine the conversion of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

  • Extraction: Extract the supernatant with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one

This protocol describes the separation of the (R)-enantiomer from a racemic mixture via lipase-catalyzed acylation.

Materials:

  • Racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one

  • Immobilized Lipase (e.g., Novozym 435)

  • Acylating agent (e.g., vinyl acetate)

  • Organic solvent (e.g., Toluene)

  • Silica gel for chromatography

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Filtration system

  • Rotary evaporator

  • Chromatography system

Procedure:

  • Reaction Setup: Charge the reactor with the racemic starting material, the organic solvent, and the acylating agent.

  • Enzymatic Reaction: Add the immobilized lipase to the mixture. Maintain the reaction at a constant temperature (e.g., 40°C) with stirring. The lipase will selectively acylate the (S)-enantiomer.

  • Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the (R)-alcohol and the (S)-acylated ester. Separate these two compounds by column chromatography on silica gel.

  • Isolation: Collect the fractions containing the purified this compound and concentrate to yield the final product.

Visualizing the Workflow

The following diagrams illustrate the key steps in the described large-scale synthesis protocols.

Biocatalytic_Reduction_Workflow cluster_upstream Upstream Processing cluster_reaction Bioreaction cluster_downstream Downstream Processing Cell_Culture Recombinant E. coli Culture Harvesting Cell Harvesting (Centrifugation) Cell_Culture->Harvesting Bioreactor Biocatalytic Reduction (Substrate Addition) Harvesting->Bioreactor Centrifugation Cell Separation Bioreactor->Centrifugation Extraction Product Extraction (Ethyl Acetate) Centrifugation->Extraction Drying Drying & Concentration Extraction->Drying Purification Chromatographic Purification Drying->Purification Final_Product (R)-Product Purification->Final_Product

Caption: Workflow for Biocatalytic Synthesis.

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation & Purification Racemate Racemic Starting Material Reactor Enzymatic Kinetic Resolution Racemate->Reactor Filtration Enzyme Filtration Reactor->Filtration Concentration Solvent Removal Filtration->Concentration Chromatography Chromatographic Separation Concentration->Chromatography R_Product (R)-Product Chromatography->R_Product S_Ester (S)-Ester Chromatography->S_Ester

Caption: Workflow for Enzymatic Resolution.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Q1: Why is my compound not moving off the column baseline (low Rf value)?

A1: This typically indicates that the mobile phase (eluent) is not polar enough to displace the compound from the stationary phase. This compound is a polar molecule due to its hydroxyl and lactone functional groups, leading to strong interactions with a polar stationary phase like silica gel.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1] A gradient elution, starting with a lower polarity and gradually increasing, can be very effective.[2]

  • Pro-Tip: Ensure your compound is stable on silica gel. Some compounds can decompose on acidic silica. If you suspect this, you can try using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[3]

Q2: Why is the separation between my target compound and impurities poor?

A2: Poor resolution can result from several factors, including an inappropriate solvent system, column overloading, or improper column packing.

  • Solution 1: Optimize the Mobile Phase. The choice of solvent is critical.[4] Test various solvent systems using Thin Layer Chromatography (TLC) first to find the one that gives the best separation between your desired product and impurities. The ideal system will show a good Rf difference (ΔRf).[4]

  • Solution 2: Check Column Loading. Overloading the column with too much crude sample is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Solution 3: Improve Column Packing. A poorly packed column with channels or cracks will lead to band broadening and inefficient separation. Ensure the stationary phase is packed uniformly and the top surface is flat and protected with a layer of sand.[5]

Q3: My compound is eluting with impurities (co-elution). What should I do?

A3: This is a resolution problem. If optimizing the mobile phase with standard solvents doesn't work, consider these strategies:

  • Solution 1: Use a Different Stationary Phase. While silica gel is most common, alumina or reversed-phase silica (like C18) could offer different selectivity.[4]

  • Solution 2: Try a Different Solvent System. Sometimes, a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can provide the unique polarity needed to resolve stubborn spots.

  • Solution 3: Employ Gradient Elution. A shallow, slow gradient around the elution point of your compound can effectively separate closely running impurities.[1]

Q4: I am experiencing a low yield of the purified product. Where could it have gone?

A4: Low recovery can be due to several issues:

  • Irreversible Adsorption: The compound may be sticking irreversibly to the column. This can happen if the compound is unstable on the stationary phase.[3] Consider using a less acidic stationary phase or deactivating the silica.

  • Product Streaking/Tailing: The compound may have eluted over a large number of fractions in very low concentrations.[3] This is often due to using a solvent system that is too weak once the compound starts to elute. Try increasing the eluent polarity after your compound begins to appear to push it off the column more quickly.

  • Incomplete Elution: You may have stopped collecting fractions too early. Always continue eluting with a highly polar solvent (e.g., 100% ethyl acetate or even methanol) at the end of your chromatography to wash everything off the column and ensure your product was not a late-eluting band.

  • Sample Loading Issue: If using a "wet-loading" method, dissolving the sample in too much or too strong of a solvent can cause it to spread down the column before the separation begins.[5] A "dry-loading" technique is often preferable for polar compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical stationary and mobile phase for purifying this compound?

A1: The most common stationary phase is silica gel (60 Å, 230-400 mesh).[4] A standard mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio is optimized based on TLC analysis, but a gradient of 20% to 80% ethyl acetate in hexanes is a good starting point.

Q2: How do I choose the right solvent system?

A2: The ideal solvent system is determined using Thin Layer Chromatography (TLC).[6] The goal is to find a solvent mixture where the target compound has an Rf value between 0.2 and 0.4, and there is maximum separation from all impurities.

Q3: What is "dry loading" and why is it recommended?

A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel. The sample is dissolved in a suitable solvent, silica is added, and the solvent is removed under reduced pressure to yield a dry, free-flowing powder. This powder is then carefully added to the top of the column. This technique prevents the sample from dissolving in the mobile phase reservoir and streaking down the column, which often leads to better separation, especially for highly polar samples.[5]

Q4: How can I monitor the separation during the chromatography?

A4: Fractions are collected sequentially as the mobile phase flows through the column. These fractions are then analyzed by TLC to determine which ones contain the purified product. Fractions containing the pure compound are combined for solvent removal.

Q5: The compound is chiral. Do I need a special chiral column?

A5: Not for this specific purification. The goal here is to remove impurities from a reaction mixture where the chirality is already established. Standard column chromatography on an achiral stationary phase like silica gel is used to separate the target (R)-enantiomer from other chemical compounds (e.g., starting materials, byproducts). A chiral column would only be necessary if you were trying to separate the (R)- and (S)-enantiomers from a racemic mixture.[7][8]

Data Presentation

Table 1: Typical Column Chromatography Parameters

ParameterRecommended Material/SolventRationale/Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for polar compounds.[4]
Mobile Phase Hexane / Ethyl Acetate (Gradient)Offers a wide polarity range suitable for eluting the target compound while separating less polar and more polar impurities.[1]
Column Loading Dry LoadingMinimizes band broadening for polar compounds, leading to better resolution.[5]
Monitoring Thin Layer Chromatography (TLC)Allows for rapid analysis of collected fractions to identify the pure product.[9]

Table 2: Example Gradient Elution Profile

StepSolvent System (Ethyl Acetate in Hexane)Volume (Column Volumes)Purpose
120%2Elute non-polar impurities.
220% → 60%5Elute the target compound.
360% → 80%3Elute closely related, more polar impurities.
4100%2Column flush to remove highly polar compounds.

Experimental Protocol

Methodology for Purification of this compound

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a solvent like ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent mixtures (e.g., 4:1, 2:1, 1:1) to find the optimal eluent for separation, targeting an Rf of ~0.3 for the product.

  • Column Preparation (Wet Packing):

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexane).

    • Pour the slurry into the column, continuously tapping the side to ensure even packing. Allow the silica to settle.

    • Add a protective layer of sand on top of the packed silica bed.[4]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column, ensuring a flat, even layer.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the column.

    • Begin eluting the mobile phase through the column, collecting the eluate in fractions (e.g., 10-20 mL per test tube).

    • Gradually increase the polarity of the eluent according to the pre-determined gradient (see Table 2).

    • Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the product.

  • Product Isolation:

    • Identify the fractions that contain the pure desired product.

    • Combine these pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem no_movement Poor Separation / Co-elution problem->no_movement Yes low_yield Low Yield problem->low_yield Yes poor_resolution Compound Not Moving / Low Rf problem->poor_resolution Yes end Successful Purification problem->end No solution2 Optimize Solvent System via TLC no_movement->solution2 solution5 Check for Decomposition / Use Deactivated Silica low_yield->solution5 solution1 Increase Eluent Polarity poor_resolution->solution1 solution1->end solution3 Check for Overloading / Repack Column solution2->solution3 solution4 Use Gradient Elution solution3->solution4 solution4->end solution6 Perform Column Flush with Polar Solvent solution5->solution6 solution6->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound utilize chiral pool starting materials. The key approaches include the diazotization of D-glutamic acid followed by lactonization, and multi-step syntheses from carbohydrates like D-mannitol. Another common strategy involves the enantioselective catalytic hydrogenation of suitable furan or succinic acid derivatives.

Q2: What are the typical byproducts observed in the synthesis of this compound from D-glutamic acid?

A2: The synthesis from D-glutamic acid involves a diazotization reaction, which is prone to several side reactions. Common byproducts include:

  • Hydroxy-dicarboxylic acid: Formed from incomplete lactonization or ring-opening of the desired product.

  • Elimination byproducts: Unsaturated dicarboxylic acids resulting from the unstable diazonium intermediate.

  • Substitution byproducts: Where the diazonium group is replaced by other nucleophiles present in the reaction mixture, such as halides from the acid used.

  • Polymeric material: Acid-catalyzed polymerization of the lactone can occur, especially at elevated temperatures.[1]

Q3: Can the lactone ring of this compound open during workup or purification?

A3: Yes, the γ-butyrolactone ring is susceptible to hydrolysis under both acidic and basic conditions.[1] Prolonged exposure to strong acids or bases during aqueous workup can lead to the formation of the corresponding γ-hydroxy carboxylic acid. During purification by distillation, high temperatures can also promote side reactions.

Q4: What byproducts can be expected from catalytic hydrogenation routes to this compound?

A4: In catalytic hydrogenation of furan-based precursors, the primary byproduct is typically the over-reduced tetrahydrofuran derivative, (R)-tetrahydrofuran-2,5-diyldimethanol. Incomplete hydrogenation may also leave unreacted starting material.

Troubleshooting Guides

Problem 1: Low yield of this compound and formation of a dark, viscous oil in the synthesis from D-glutamic acid.

  • Possible Cause 1: Incomplete diazotization.

    • Solution: Ensure the dropwise addition of sodium nitrite solution is slow and the temperature is maintained strictly, typically between 0-5 °C. A slight excess of nitrous acid can be used, but a large excess should be avoided to minimize side reactions.

  • Possible Cause 2: Side reactions of the diazonium salt.

    • Solution: The diazonium salt of aliphatic amines is unstable.[2] It is crucial to proceed to the next step (lactonization) without delay. The choice of acid can also influence byproduct formation; for instance, using sulfuric acid instead of hydrochloric acid can prevent the formation of chlorinated byproducts.

  • Possible Cause 3: Incomplete lactonization.

    • Solution: Ensure acidic conditions are maintained during the lactonization step. Heating the reaction mixture can promote cyclization, but excessive heat may lead to degradation and polymerization. Monitor the reaction by TLC to determine the optimal reaction time.

  • Possible Cause 4: Product degradation during workup.

    • Solution: Minimize the time the product is in contact with acidic or basic aqueous solutions. Use saturated sodium bicarbonate solution for neutralization and brine for washing. Dry the organic extracts thoroughly before solvent evaporation. For purification, vacuum distillation is preferred over atmospheric distillation to reduce the thermal stress on the product.

Problem 2: Presence of diastereomeric impurities in the final product.

  • Possible Cause: Loss of stereochemical integrity during the synthesis.

    • Solution: While the diazotization of glutamic acid generally proceeds with retention of configuration, harsh reaction conditions (e.g., high temperatures, strong bases) can lead to epimerization at the chiral center. Maintain mild reaction conditions throughout the synthesis and purification. Chiral HPLC or GC can be used to assess the enantiomeric purity of the product.

Quantitative Data on Byproduct Formation

The following table summarizes potential byproducts and their typical prevalence in the synthesis of this compound from D-glutamic acid. Please note that these values are estimates and can vary significantly based on reaction conditions.

ByproductTypical Prevalence (%)Factors Influencing Formation
(R)-2-hydroxy-5-(hydroxymethyl)pentanedioic acid5-15Incomplete lactonization, hydrolysis during workup.
Unsaturated dicarboxylic acids2-10Higher reaction temperatures during diazotization.
Polymeric residue5-20High temperatures during reaction or distillation.
Halogenated byproducts (if using HX)1-5Presence of halide ions as nucleophiles.

Experimental Protocols

Synthesis of this compound from D-Glutamic Acid

This protocol is adapted from the synthesis of the corresponding (S)-enantiomer from L-glutamic acid.

Step 1: Diazotization of D-Glutamic Acid

  • A solution of 73.5 g (0.5 mol) of D-glutamic acid in 250 mL of 1.5 N sulfuric acid is prepared in a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-salt bath to 0-5 °C.

  • A solution of 41.5 g (0.6 mol) of sodium nitrite in 100 mL of water is added dropwise to the stirred glutamic acid solution over a period of 3-4 hours. The temperature of the reaction mixture should be maintained below 5 °C throughout the addition.

  • After the addition is complete, the mixture is stirred for an additional hour at 0-5 °C.

Step 2: Lactonization and Extraction

  • The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2 hours to promote lactonization.

  • The solution is then concentrated under reduced pressure to a thick syrup.

  • The syrup is extracted with five 150-mL portions of hot acetone. The acetone extracts are combined, filtered, and the solvent is removed under reduced pressure to yield a dark, viscous oil.

Step 3: Reduction and Final Product Formation

  • The crude lactone-acid is dissolved in 200 mL of dry tetrahydrofuran (THF) and cooled to 0 °C.

  • A 1.0 M solution of borane-tetrahydrofuran complex in THF (500 mL, 0.5 mol) is added dropwise over 2 hours, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of methanol, followed by 1 N HCl.

  • The mixture is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Visualizations

Byproduct_Formation Byproduct Formation in the Synthesis from D-Glutamic Acid cluster_byproducts Byproducts D-Glutamic Acid D-Glutamic Acid Diazonium Salt (unstable) Diazonium Salt (unstable) D-Glutamic Acid->Diazonium Salt (unstable) NaNO2, H2SO4 Desired Lactone-Acid Desired Lactone-Acid Diazonium Salt (unstable)->Desired Lactone-Acid Intramolecular Lactonization Hydroxy-dicarboxylic acid Hydroxy-dicarboxylic acid Diazonium Salt (unstable)->Hydroxy-dicarboxylic acid Hydrolysis Elimination Products Elimination Products Diazonium Salt (unstable)->Elimination Products Substitution Products Substitution Products Diazonium Salt (unstable)->Substitution Products Final Product Final Product Desired Lactone-Acid->Final Product Reduction Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of Final Product check_diazotization Check Diazotization Conditions? start->check_diazotization check_lactonization Check Lactonization Conditions? check_diazotization->check_lactonization No optimize_temp Optimize Temperature (0-5 °C) check_diazotization->optimize_temp Yes check_workup Check Workup Procedure? check_lactonization->check_workup No optimize_time_heat Optimize Time and Heat check_lactonization->optimize_time_heat Yes minimize_contact Minimize Contact with Acid/Base check_workup->minimize_contact Yes end Improved Yield check_workup->end No optimize_addition Slow NaNO2 Addition optimize_temp->optimize_addition optimize_addition->check_lactonization optimize_time_heat->check_workup use_vacuum_distillation Use Vacuum Distillation minimize_contact->use_vacuum_distillation use_vacuum_distillation->end

References

Technical Support Center: Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and cost-effective starting material is D-malic acid. This is typically esterified to dimethyl D-malate before reduction and lactonization.

Q2: What is a standard method for the reduction of the dialkyl malate precursor?

A2: A widely used method involves the reduction of the dialkyl malate (e.g., dimethyl D-malate) using a combination of sodium borohydride and lithium chloride in an anhydrous solvent like tetrahydrofuran (THF).

Q3: Why is the combination of sodium borohydride and lithium chloride used for the reduction?

A3: While sodium borohydride is a mild reducing agent, its reactivity is enhanced by the presence of lithium chloride. This combination forms lithium borohydride in situ, which is a more powerful reducing agent capable of reducing esters to alcohols.

Q4: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A4: Key parameters include maintaining anhydrous reaction conditions, controlling the reaction temperature (typically between 0°C and room temperature), the rate of addition of reagents, and ensuring complete conversion before workup.

Q5: How can I purify the final product, this compound?

A5: A common and effective purification method is column chromatography on silica gel. A typical eluent system is a mixture of ethanol and chloroform (e.g., 7% EtOH / 93% CHCl₃).

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

Possible Causes:

  • Incomplete Reduction: The diester starting material may not have been fully reduced to the diol intermediate (1,2,4-butanetriol).

  • Incomplete Lactonization: The intermediate diol may not have fully cyclized to form the lactone.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.

  • Loss During Workup/Purification: The product may be lost during extraction or purification steps.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_reduction Monitor Reduction Step by TLC/GC-MS start->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Yes check_lactonization Analyze for Intermediate Diol check_reduction->check_lactonization No extend_reaction Extend Reaction Time or Increase Reducing Agent incomplete_reduction->extend_reaction end Yield Improved extend_reaction->end incomplete_lactonization Incomplete Lactonization check_lactonization->incomplete_lactonization Yes check_byproducts Identify Byproducts by NMR/MS check_lactonization->check_byproducts No acid_catalysis Acidify During Workup or Heat to Promote Cyclization incomplete_lactonization->acid_catalysis acid_catalysis->end side_reactions Significant Side Reactions check_byproducts->side_reactions Yes check_workup Review Workup & Purification check_byproducts->check_workup No optimize_conditions Optimize Reaction Conditions (Temperature, Reagent Addition) side_reactions->optimize_conditions optimize_conditions->end product_loss Product Loss check_workup->product_loss Yes optimize_extraction Optimize Extraction pH and Solvent Use Appropriate Chromatography product_loss->optimize_extraction optimize_extraction->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Low Purity/Presence of Impurities

Possible Causes:

  • Unreacted Starting Material: Incomplete conversion of the dimethyl D-malate.

  • Intermediate Diol: The presence of the 1,2,4-butanetriol intermediate in the final product.

  • Over-reduction Products: Formation of byproducts from excessive reduction.

  • Epimerization: Loss of stereochemical purity at the chiral center.

Troubleshooting Workflow:

Low_Purity_Troubleshooting start Low Purity Observed check_sm Check for Starting Material (TLC, GC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes check_diol Check for Intermediate Diol (NMR, IR) check_sm->check_diol No increase_reduction Increase Reducing Agent/ Reaction Time sm_present->increase_reduction end Purity Improved increase_reduction->end diol_present Diol Intermediate Present check_diol->diol_present Yes check_byproducts Analyze for Byproducts (NMR, MS) check_diol->check_byproducts No promote_lactonization Promote Lactonization (Acid Catalyst, Heat) diol_present->promote_lactonization promote_lactonization->end byproducts_present Byproducts Present check_byproducts->byproducts_present Yes check_ee Check Enantiomeric Excess (Chiral HPLC/GC) check_byproducts->check_ee No optimize_conditions Optimize Reaction Conditions (Temperature, Stoichiometry) byproducts_present->optimize_conditions optimize_conditions->end low_ee Low Enantiomeric Excess check_ee->low_ee Yes optimize_chiral_conditions Use High-Purity Chiral Starting Material Optimize Temperature low_ee->optimize_chiral_conditions optimize_chiral_conditions->end

Caption: Troubleshooting workflow for low product purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod A (Reference)Method B (Alternative)
Starting Material Dimethyl D-malateDiethyl D-malate
Reducing Agent Sodium Borohydride / Lithium ChlorideLithium Borohydride
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 4-6 hours3-5 hours
Workup Acidic quench (e.g., HCl)Acidic quench (e.g., HCl)
Purification Column ChromatographyColumn Chromatography
Typical Yield 70-85%75-90%
Typical Purity >95%>97%

Experimental Protocols

Protocol 1: Synthesis of this compound from Dimethyl D-malate

This protocol is based on the reduction of a dialkyl malate followed by in-situ lactonization.

Materials:

  • Dimethyl D-malate

  • Sodium Borohydride (NaBH₄)

  • Lithium Chloride (LiCl), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: 7% Ethanol in Chloroform

Experimental Workflow Diagram:

Experimental_Workflow start Start esterification Esterification of D-Malic Acid (if starting from the acid) start->esterification setup Set up Reaction Flask under Inert Atmosphere esterification->setup add_reagents Add Anhydrous LiCl and THF setup->add_reagents cool Cool to 0°C add_reagents->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 add_diester Add Dimethyl D-malate Solution in THF Dropwise add_nabh4->add_diester react Stir at 0°C to Room Temperature (Monitor by TLC) add_diester->react quench Quench with Methanol, then HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous lithium chloride (1.2 eq). Add anhydrous THF via cannula.

  • Preparation of Reducing Agent: Cool the flask to 0°C in an ice bath. Add sodium borohydride (2.5 eq) portion-wise to the stirred suspension of lithium chloride in THF.

  • Addition of Substrate: Dissolve dimethyl D-malate (1.0 eq) in anhydrous THF in the dropping funnel. Add the diester solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0°C. Quench the reaction by the slow, dropwise addition of methanol to decompose the excess borohydride. After the effervescence ceases, add 1M HCl solution dropwise until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a 7% ethanol in chloroform eluent system to afford pure this compound.

Challenges in the stereoselective reduction of gamma-ketoesters to (r)-gamma-hydroxymethyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereoselective Reduction of γ-Ketoesters

Welcome to the technical support center for the stereoselective reduction of γ-ketoesters to (R)-γ-hydroxymethyl-γ-butyrolactone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical synthetic transformation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stereoselective reduction of γ-ketoesters.

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is producing the desired γ-hydroxy ester, but the enantiomeric excess (ee) for the (R)-enantiomer is low. What are the potential causes and solutions?

A: Low enantioselectivity is a frequent challenge and can stem from several factors related to both biocatalytic and chemocatalytic methods.

For Biocatalytic Reductions (e.g., Baker's Yeast, Isolated Enzymes):

  • Multiple Opposing Enzymes: Baker's yeast (Saccharomyces cerevisiae) contains multiple oxidoreductases with varying stereoselectivities. Some may produce the desired (R)-enantiomer while others produce the (S)-enantiomer, leading to a low net ee.

    • Solution 1: Enzyme Screening: Screen different commercially available ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). Enzymes are available that exhibit high stereoselectivity for either the (R) or (S) product. For example, (S)-1-phenylethanol dehydrogenase (PEDH) often yields the (S)-alcohol, while other ADHs can provide the (R)-product.

    • Solution 2: Genetically Engineered Yeast: Employ genetically engineered yeast strains where reductases that produce the undesired enantiomer are knocked out, or those that produce the desired (R)-enantiomer are overexpressed.

    • Solution 3: Reaction Condition Optimization: Varying reaction parameters such as pH, temperature, and substrate concentration can influence the activity of different enzymes within the yeast, potentially favoring the one that produces the desired stereoisomer. For instance, lower temperatures can sometimes enhance enantioselectivity.

  • Substrate Inhibition/Toxicity: High concentrations of the γ-ketoester or the resulting γ-hydroxy ester can be inhibitory or toxic to microbial cells, affecting their metabolic activity and the efficiency of the desired enzymatic reduction. This can sometimes lead to the involvement of less selective enzymes.

    • Solution: Substrate Feeding Strategy: Instead of adding the entire amount of substrate at the beginning, use a fed-batch approach where the substrate is added portion-wise over the course of the reaction to maintain a low, non-inhibitory concentration.

For Chemocatalytic Reductions:

  • Ineffective Chiral Ligand/Catalyst: The chiral ligand or catalyst may not be providing a sufficiently asymmetric environment to effectively differentiate between the two prochiral faces of the ketone.

    • Solution 1: Ligand/Catalyst Screening: Experiment with a variety of chiral ligands or catalysts. For instance, in asymmetric transfer hydrogenation, different chiral ruthenium or rhodium complexes can be tested.

    • Solution 2: Solvent Effects: The solvent can significantly impact the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities and coordinating abilities.

    • Solution 3: Additives: The presence of certain additives can enhance enantioselectivity. For example, in some metal-catalyzed reductions, the addition of a Lewis acid or base can improve the stereochemical outcome.

Issue 2: Low Diastereoselectivity (dr) in Substituted γ-Ketoesters

Q: I am reducing a γ-ketoester with a substituent at the α or β position, and the reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity depends on the ability of the reducing agent and reaction conditions to favor attack of the hydride from one face of the carbonyl group over the other, influenced by the existing stereocenter(s).

  • Chelation vs. Non-Chelation Control: The stereochemical outcome can often be directed by choosing conditions that favor either a chelated or a non-chelated transition state.

    • Chelation Control: In substrates with a nearby coordinating group (e.g., a hydroxyl or alkoxy group), using a chelating Lewis acid (e.g., MgBr₂, ZnCl₂) with a reducing agent can lock the conformation of the molecule, leading to preferential attack from one face.

    • Non-Chelation (Felkin-Anh) Control: In the absence of strong chelation, the stereochemical outcome is often governed by sterics, as described by the Felkin-Anh model. Using bulky reducing agents can enhance this effect.

  • Choice of Reducing Agent: The steric bulk and electronic properties of the reducing agent play a crucial role.

    • Solution 1: Sterically Hindered Reducing Agents: Employing bulky hydride reagents such as L-Selectride® or bulky boranes can increase facial selectivity by favoring approach from the less hindered side of the carbonyl.

    • Solution 2: Directed Reductions: If the substrate has a directing group (e.g., a hydroxyl group), certain reducing agents can coordinate to this group and deliver the hydride intramolecularly, leading to high diastereoselectivity.

Issue 3: Low or No Conversion

Q: My reaction is not proceeding, or the conversion of the γ-ketoester is very low. What are the possible reasons and troubleshooting steps?

A: Low conversion can be due to a variety of factors, from catalyst deactivation to unfavorable reaction conditions.

For Biocatalytic Reductions:

  • Enzyme Inactivity: The enzyme or yeast may be inactive due to improper storage, handling, or reaction conditions.

    • Solution 1: Check Enzyme/Yeast Viability: Ensure the biocatalyst has been stored under the recommended conditions. For yeast, check its viability before starting the reaction.

    • Solution 2: Cofactor Regeneration: Most enzymatic reductions require a nicotinamide cofactor (NADH or NADPH). Ensure that an efficient cofactor regeneration system is in place. This is often achieved by adding a co-substrate like glucose or isopropanol.[1]

    • Solution 3: Optimize Reaction Conditions: Check and optimize the pH, temperature, and buffer composition. Most enzymes have a narrow optimal range for these parameters.

  • Poor Substrate Solubility: The γ-ketoester may have low solubility in the aqueous reaction medium, limiting its availability to the enzyme.

    • Solution: Add a Co-solvent: Introduce a water-miscible and enzyme-compatible organic co-solvent (e.g., DMSO, isopropanol) to improve substrate solubility.

For Chemocatalytic Reductions:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or atmosphere.

    • Solution 1: Purify Reagents: Ensure that the substrate, solvent, and any other reagents are of high purity.

    • Solution 2: Inert Atmosphere: Many catalysts are sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Reaction Conditions: The temperature, pressure (for hydrogenations), or reaction time may be insufficient.

    • Solution: Optimize Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal conditions for the specific substrate and catalyst system.

Issue 4: Formation of Side Products

Q: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: Side product formation is a common issue, particularly with highly reactive reducing agents.

  • Over-reduction: Strong reducing agents like LiAlH₄ can reduce the ester functionality in addition to the ketone, leading to the formation of a diol.[2]

    • Solution: Use a Milder Reducing Agent: Employ a less reactive hydride source such as sodium borohydride (NaBH₄), which is generally selective for ketones and aldehydes over esters.[3]

  • Enolization and Racemization: Under basic or acidic conditions, the γ-ketoester can enolize, which can lead to racemization if there is a stereocenter at the α-position.

    • Solution: Control pH: Maintain the reaction at a neutral pH if possible, especially when dealing with substrates prone to enolization.

  • Hydrolysis of the Ester: In aqueous media, especially under acidic or basic conditions, the ester group can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: pH Control and Reaction Time: Buffer the reaction medium to a pH where hydrolysis is minimized. Also, try to reduce the overall reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the typical procedure for a baker's yeast reduction of a γ-ketoester?

A1: A general procedure involves suspending baker's yeast in a sucrose solution to initiate fermentation. The γ-ketoester is then added, often dissolved in a minimal amount of a water-miscible co-solvent like ethanol. The reaction is typically stirred at room temperature for 24-72 hours. The progress is monitored by TLC or GC. After completion, the yeast is filtered off (often with the aid of a filter agent like Celite), and the product is extracted from the aqueous phase with an organic solvent.

Q2: How do I choose between a biocatalytic and a chemocatalytic method for my reduction?

A2: The choice depends on several factors:

  • Stereoselectivity: Biocatalysts often offer very high enantioselectivity for specific substrates. However, finding the right enzyme can require screening. Chiral chemocatalysts can also provide high ee, and their stereochemical outcome can sometimes be more predictable based on the ligand used.

  • Substrate Scope: Chemocatalytic methods may have a broader substrate scope, while enzymes can be highly specific.

  • Reaction Conditions: Biocatalytic reductions are typically performed under mild conditions (room temperature, atmospheric pressure, aqueous media), which can be advantageous for sensitive substrates. Chemocatalytic methods may require elevated temperatures, pressures, or inert atmospheres.

  • Scale-up and Cost: For large-scale synthesis, the cost and availability of the catalyst are important considerations. Baker's yeast is inexpensive, but the work-up can be challenging. The cost of chiral ligands and metal catalysts can be high, but catalyst loading is often low.

Q3: Can I use sodium borohydride (NaBH₄) for the stereoselective reduction of a γ-ketoester?

A3: Sodium borohydride is a non-chiral reducing agent and will produce a racemic mixture of the (R) and (S)-γ-hydroxy esters unless a chiral auxiliary is present on the substrate or a chiral catalyst is used to deliver the hydride stereoselectively. Without a chiral influence, NaBH₄ is not suitable for achieving high enantioselectivity.

Q4: How does the subsequent lactonization of the γ-hydroxy ester to (R)-γ-hydroxymethyl-γ-butyrolactone occur?

A4: The cyclization of the intermediate γ-hydroxy ester to the corresponding γ-butyrolactone is often acid-catalyzed. After the reduction step and work-up to isolate the γ-hydroxy ester, treatment with an acid (e.g., a catalytic amount of p-toluenesulfonic acid or a strong acid resin) in an appropriate solvent with heating will effect the intramolecular transesterification to form the lactone. In some cases, the lactonization can occur in situ during the work-up if acidic conditions are employed.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Stereoselective Reduction of γ-Ketoesters

Catalyst/MethodSubstrateProduct ConfigurationYield (%)ee (%)drKey Reaction Conditions
Baker's YeastEthyl 4-oxo-4-phenylbutanoate(S)75>99-Water, Sucrose, 30°C, 48h
Recombinant E. coli with (S)-PEDHMethyl 4-oxo-4-phenylbutanoate(S)95>99-Isopropanol as co-substrate, 30°C, 24h
Recombinant E. coli with (R)-HPEDHMethyl 4-oxo-4-phenylbutanoate(R)89>99-Isopropanol as co-substrate, 30°C, 24h
RuCl₂--INVALID-LINK--nEthyl 4-oxo-4-phenylbutanoate(R)9298-H₂ (10 atm), Ethanol, 50°C, 24h
LiAlH(O-t-Bu)₃N-Boc-protected δ-amino-α,β-unsaturated γ-keto esteranti-alcohol80->95:5EtOH, -78°C[4]
NB-Enantride®N-Boc-protected δ-amino-α,β-unsaturated γ-keto estersyn-alcohol98-5:95THF, -78°C[4]

Data compiled from various literature sources. PEDH = (S)-1-phenylethanol dehydrogenase, HPEDH = (R)-1-(4-hydroxyphenyl)-ethanol dehydrogenase, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. Results are substrate and reaction condition dependent and may vary.

Experimental Protocols

Protocol 1: General Procedure for the Biocatalytic Reduction of a γ-Ketoester using Baker's Yeast

  • Preparation of the Yeast Suspension: In a flask equipped with a magnetic stirrer, suspend commercial baker's yeast (e.g., 20 g) in a solution of sucrose (e.g., 40 g) in tap water (e.g., 200 mL).

  • Activation: Stir the suspension at room temperature (or ~30 °C) for about 30-60 minutes to activate the yeast (indicated by foaming).

  • Substrate Addition: Dissolve the γ-ketoester (e.g., 1 g) in a minimal amount of ethanol (e.g., 2-5 mL) and add it dropwise to the yeast suspension.

  • Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or GC analysis of small aliquots extracted with ethyl acetate.

  • Work-up: Once the reaction is complete, add a filter aid (e.g., Celite®, 10 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.

  • Extraction: Saturate the aqueous filtrate with solid NaCl and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction using a Recombinant E. coli Whole-Cell Biocatalyst

  • Cell Suspension: Prepare a suspension of lyophilized E. coli cells co-expressing the desired alcohol dehydrogenase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).

  • Reaction Mixture: To the cell suspension, add the γ-ketoester substrate and a co-substrate for cofactor regeneration (e.g., isopropanol or glucose).

  • Reaction: Shake the reaction mixture at a controlled temperature (e.g., 30 °C) in an incubator.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. After completion, centrifuge the reaction mixture to pellet the cells.

  • Extraction and Purification: Extract the supernatant with an organic solvent. Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity (ee) method Identify Method: Biocatalytic or Chemocatalytic? start->method bio Biocatalytic Method method->bio Biocatalytic chemo Chemocatalytic Method method->chemo Chemocatalytic bio_cause1 Cause: Multiple Opposing Enzymes bio->bio_cause1 bio_cause2 Cause: Substrate Inhibition bio->bio_cause2 chemo_cause1 Cause: Ineffective Chiral Catalyst/Ligand chemo->chemo_cause1 bio_sol1 Solution: - Screen different enzymes - Use genetically engineered yeast - Optimize reaction conditions bio_cause1->bio_sol1 bio_sol2 Solution: - Fed-batch substrate addition bio_cause2->bio_sol2 chemo_sol1 Solution: - Screen different ligands/catalysts - Vary solvent - Use additives chemo_cause1->chemo_sol1

Caption: Troubleshooting workflow for low enantioselectivity.

General_Workflow start Start: γ-Ketoester reduction Stereoselective Reduction (Biocatalytic or Chemocatalytic) start->reduction analysis1 In-process Analysis (TLC, GC, HPLC) reduction->analysis1 workup Reaction Work-up (Filtration, Extraction) analysis1->workup Reaction Complete intermediate Intermediate: (R)-γ-Hydroxy Ester workup->intermediate lactonization Acid-catalyzed Lactonization intermediate->lactonization purification Purification (Column Chromatography) lactonization->purification final_product Final Product: (R)-γ-Hydroxymethyl-γ-butyrolactone purification->final_product analysis2 Final Analysis (NMR, Chiral HPLC for ee) final_product->analysis2

Caption: General experimental workflow for the synthesis.

References

Optimization of reaction conditions for synthesizing (r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?

A1: The two most effective and commonly employed strategies for the enantioselective synthesis of this compound are:

  • Lipase-Catalyzed Kinetic Resolution: This method involves the enzymatic resolution of a racemic mixture of 5-(hydroxymethyl)dihydrofuran-2(3H)-one or a related precursor. Lipases selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[1][2]

  • Chiral Pool Synthesis from L-Glutamic Acid: This approach utilizes the inherent chirality of L-glutamic acid as a starting material. Through a series of chemical transformations, the stereocenter of the amino acid is converted into the chiral center of the target lactone.

Q2: Which lipases are most effective for the kinetic resolution of 5-(hydroxymethyl)dihydrofuran-2(3H)-one and its precursors?

A2: Several lipases have demonstrated high efficacy and enantioselectivity in the resolution of similar γ-butyrolactones. The most commonly successful are:

  • Candida antarctica Lipase B (CAL-B) , often in its immobilized form (Novozym 435), is highly effective for the acylation of secondary alcohols in lactone precursors.[1]

  • Pseudomonas cepacia Lipase (PCL) has also shown excellent performance in the kinetic resolution of related hydroxy lactones.[1]

  • Lipase from Penicillium roqueforti has been used for the resolution of similar 5-hydroxy-2(5H)-furanones.[2]

The choice of lipase can be critical and may require screening to determine the optimal enzyme for a specific substrate and reaction conditions.

Q3: What are the key parameters to optimize in a lipase-catalyzed kinetic resolution for this synthesis?

A3: To achieve high enantiomeric excess (e.e.) and yield, the following parameters should be carefully optimized:

  • Enzyme: Screening different lipases is crucial.

  • Acyl Donor: Vinyl acetate is a common and effective irreversible acyl donor.[1][2]

  • Solvent: The choice of solvent can significantly impact enzyme activity and selectivity. Common solvents include toluene, tetrahydrofuran (THF), and tert-butyl methyl ether (t-BuOMe).

  • Temperature: Reactions are typically run at room temperature to 40°C. Higher temperatures can increase the reaction rate but may decrease enantioselectivity.

  • Reaction Time: The reaction should be monitored closely and stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

Q4: What are the potential advantages of using a chiral pool approach starting from L-glutamic acid?

A4: The primary advantage of a chiral pool synthesis is that it avoids the need for a resolution step, which has a theoretical maximum yield of 50% for the desired enantiomer. By starting with an enantiomerically pure natural product like L-glutamic acid, the synthesis can potentially achieve a higher overall yield of the target (R)-enantiomer.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Lactonization Step - Incomplete reaction. - Formation of side products (e.g., polymers, intermolecular esters). - Product degradation under harsh reaction conditions (e.g., strong acid or base).- Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC to determine the optimal reaction time. - Choice of Reagents: Use milder lactonization conditions. For example, if using a strong acid, consider switching to a milder acid catalyst. - Purification: Ensure proper workup and purification to minimize product loss. Column chromatography on silica gel is a common purification method.
Low Enantioselectivity in Lipase-Catalyzed Resolution - Suboptimal choice of lipase. - Inappropriate solvent. - Reaction temperature is too high. - Reaction has proceeded beyond 50% conversion.- Screen Different Lipases: Test a variety of commercially available lipases (e.g., CAL-B, PCL, Amano Lipase PS). - Solvent Screening: Evaluate different organic solvents to find one that enhances enantioselectivity. - Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., room temperature) to improve enantioselectivity, although this may increase reaction time. - Monitor Conversion: Carefully monitor the reaction progress and quench it at or near 50% conversion.
Difficulty in Separating Enantiomers After Resolution - Similar polarities of the acylated product and the unreacted alcohol.- Optimize Chromatographic Conditions: Use a different solvent system for column chromatography to improve separation. - Derivatization: Consider derivatizing the remaining alcohol to alter its polarity before chromatography.
Formation of Impurities During Synthesis from L-Glutamic Acid - Incomplete diazotization of the amino group. - Side reactions during the reduction of the carboxylic acid. - Incomplete lactonization.- Control Diazotization Conditions: Carefully control the temperature and addition rate of the diazotizing agent (e.g., NaNO₂). - Choice of Reducing Agent: Use a selective reducing agent for the carboxylic acid to avoid over-reduction or side reactions. - Ensure Complete Lactonization: Use appropriate cyclization conditions (e.g., acid catalysis with removal of water) to drive the reaction to completion.

Data Presentation

Table 1: Optimization of Lipase-Catalyzed Acylation of a Model γ-Hydroxy Lactone

EntryLipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e., %)
1Novozym 435 (CAL-B)Vinyl AcetateToluene302448>99
2Novozym 435 (CAL-B)Vinyl AcetateTHF30484598
3Amano Lipase PS (PCL)Vinyl Acetatet-BuOMeRT365097
4Novozym 435 (CAL-B)Isopropenyl AcetateToluene30304998
5Novozym 435 (CAL-B)Vinyl AcetateToluene40185195

Note: This table is a representative summary based on literature for similar substrates and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound via Lipase-Catalyzed Kinetic Resolution

This protocol is a general method and may require optimization for specific laboratory conditions.

Materials:

  • Racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: To a solution of racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one (1.0 eq) in anhydrous toluene (0.1 M solution), add vinyl acetate (1.5 eq).

  • Enzymatic Reaction: Add Novozym 435 (50% by weight of the substrate) to the solution. Stir the mixture at 30°C.

  • Monitoring: Monitor the reaction progress by TLC or chiral HPLC. The reaction should be stopped when approximately 50% conversion is reached to ensure high enantiomeric excess of both the product and the remaining starting material.

  • Workup: Once the desired conversion is achieved, filter off the immobilized enzyme and wash it with toluene. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the two compounds.

  • Characterization: Characterize the unreacted this compound and the acylated (S)-enantiomer by appropriate analytical techniques (NMR, IR, and chiral HPLC) to confirm their structure and determine the enantiomeric excess.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enzymatic Kinetic Resolution cluster_purification Purification and Analysis racemic_synthesis Racemic Synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one reaction Racemic Lactone + Acyl Donor + Lipase in Organic Solvent racemic_synthesis->reaction monitoring Reaction Monitoring (TLC/Chiral HPLC) reaction->monitoring workup Filtration and Concentration monitoring->workup chromatography Column Chromatography workup->chromatography product_R This compound chromatography->product_R product_S Acylated (S)-enantiomer chromatography->product_S

Caption: Workflow for the lipase-catalyzed kinetic resolution.

troubleshooting_logic start Low Enantioselectivity? check_conversion Is conversion ~50%? start->check_conversion optimize_time Optimize reaction time check_conversion->optimize_time No check_temp Is temperature too high? check_conversion->check_temp Yes optimize_time->start lower_temp Lower reaction temperature check_temp->lower_temp Yes screen_solvents Screen different solvents check_temp->screen_solvents No lower_temp->start screen_lipases Screen different lipases screen_solvents->screen_lipases success High Enantioselectivity screen_lipases->success

Caption: Troubleshooting logic for low enantioselectivity.

References

Technical Support Center: (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product appears as a viscous oil or semi-solid, but the literature describes it as a colorless liquid. What could be the issue?

A1: This is a common issue that can arise from several sources:

  • Residual Solvents: High-boiling point solvents used in the reaction or initial extraction (e.g., DMSO, DMF, toluene) may still be present.

  • Polymeric Byproducts: Acidic or basic conditions during synthesis or workup can sometimes lead to polymerization or degradation of the lactone.

  • Non-volatile Starting Materials: Unreacted, high-boiling point starting materials may be contaminating the product.

Troubleshooting Steps:

  • High-Vacuum Distillation: Attempt a short-path distillation under high vacuum. The target compound has a boiling point of 101-102 °C at 0.048 mmHg.[1] This is often effective at removing non-volatile impurities.

  • Column Chromatography: If distillation is not feasible or effective, column chromatography on silica gel can separate the desired product from both more polar and less polar impurities.[1]

  • Solvent Wash: Try dissolving the product in a suitable organic solvent like diethyl ether or ethyl acetate and washing with water or brine to remove highly polar impurities.

Q2: The purity of my sample, as determined by ¹H NMR, is lower than expected. What are the common impurities I should look for?

A2: Common impurities can include:

  • Synthesis Starting Materials: Incomplete reactions can leave residual starting materials.

  • Reaction Byproducts: Depending on the synthetic route, byproducts such as ring-opened hydroxy acids may be present.

  • Solvents: Residual solvents from extraction or chromatography (e.g., ethyl acetate, hexanes, dichloromethane, ethanol) are frequent contaminants.[2]

  • Water: The presence of water can be an issue, especially if the compound is hygroscopic.

Troubleshooting Steps:

  • ¹H NMR Analysis: Carefully analyze the ¹H NMR spectrum.[3][4] Compare chemical shifts to known values for common laboratory solvents and potential starting materials.

  • Aqueous Wash: An acidic wash can help remove basic impurities, while a basic wash (use with caution) can remove acidic impurities. Note that high pH can cause lactone hydrolysis.[5]

  • Drying: Ensure the product is thoroughly dried using a drying agent like anhydrous sodium sulfate or magnesium sulfate before final solvent evaporation. For trace water removal, co-evaporation with toluene under reduced pressure can be effective.

Q3: My yield is very low after purification by column chromatography. How can I improve it?

A3: Low yield after chromatography can be due to several factors:

  • Product Degradation: The compound may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.

  • Irreversible Adsorption: The polar hydroxyl group can cause the compound to strongly adsorb to the silica gel, making elution difficult.

  • Improper Solvent System: The chosen eluent may not be optimal for eluting the product efficiently from the column.

Troubleshooting Steps:

  • Deactivate Silica Gel: Consider using silica gel that has been treated with a small amount of a base, like triethylamine (typically 0.1-1% v/v in the eluent), to neutralize acidic sites.

  • Optimize Eluent Polarity: Perform small-scale TLC analysis to find the optimal solvent system that provides good separation and an appropriate Rf value (typically 0.2-0.4) for the product.

  • Use a Different Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica (C18).[6]

Q4: How can I confirm the enantiomeric purity of my final product?

A4: The enantiomeric purity of a chiral compound like this compound cannot be determined by standard techniques like NMR or achiral HPLC. You will need to use a chiral analytical method:

  • Chiral HPLC or GC: This is the most common method. It involves using a column with a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

  • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can cause the signals for the two enantiomers to become distinct in the NMR spectrum, enabling quantification.

  • Polarimetry: Measuring the specific rotation of the sample can provide an indication of enantiomeric purity if a literature value for the pure enantiomer is available. The specific rotation for this compound is reported as [α]20/D -56° (c=3 in chloroform).[1]

Data Presentation: Purification Parameters

The following tables summarize key quantitative data for the purification of this compound.

Table 1: Column Chromatography Conditions

Parameter Value/Description Source
Stationary Phase Silica gel 60 (70-230 mesh) [1]
Mobile Phase (Eluent) 7% Ethanol in Chloroform (v/v) [1]
Alternative Eluents Gradients of Ethyl Acetate in Hexanes [7]

| TLC Visualization | Potassium permanganate stain, iodine chamber, or UV light (if applicable) | General Practice |

Table 2: Distillation Parameters

Parameter Value Source
Boiling Point 101-102 °C [1][8]
Pressure 0.048 mm Hg [1][8]

| Apparatus Type | Short-path distillation is recommended for small quantities. | General Practice |

Table 3: Analytical Methods for Purity Assessment

Method Typical Conditions Purpose Source
¹H NMR 400 MHz or higher, in CDCl₃ Structural confirmation and detection of proton-containing impurities. [3][4]
HPLC C18 reverse-phase column with a water/acetonitrile or water/methanol gradient. Purity assessment and quantification. [9]

| GC-MS | Capillary column suitable for polar compounds. | Separation and identification of volatile impurities. | General Practice |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying the title compound on a silica gel column.[1][7]

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer (approx. 1-2 cm) of sand.[7]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[5]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

    • Gently add a thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the eluent (e.g., 7% EtOH/73% CHCl₃) to the column.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Continuously monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is suitable if the product is a solid at room temperature or if a suitable solvent system can be found to yield crystals upon cooling.[10][11]

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents at both room temperature and at the solvent's boiling point.

    • An ideal solvent will dissolve the product poorly at room temperature but completely at an elevated temperature.[10] Good candidates might include solvent pairs like diethyl ether/hexane or ethyl acetate/hexane.

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and swirl until the compound is fully dissolved.[10]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Methods cluster_final Final Steps Crude_Product Crude this compound Initial_Analysis Purity Check (TLC, NMR) Crude_Product->Initial_Analysis Distillation High-Vacuum Distillation Initial_Analysis->Distillation High BP Impurities Chromatography Column Chromatography Initial_Analysis->Chromatography Multiple Impurities Recrystallization Recrystallization Initial_Analysis->Recrystallization Solid Product Final_Product Pure Product Distillation->Final_Product Combine_Fractions Combine Pure Fractions Chromatography->Combine_Fractions Recrystallization->Final_Product Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Solvent_Removal->Final_Product Final_Analysis Final Purity & Identity Check (NMR, HPLC, GC-MS) Final_Product->Final_Analysis

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Problem with Purified Product Q1 What is the nature of the impurity? Start->Q1 Purity Issue Q2 Is the yield low after chromatography? Start->Q2 Yield Issue Impurity_Solvent Residual Solvent Q1->Impurity_Solvent Solvent Peaks in NMR Impurity_StartingMaterial Starting Material Q1->Impurity_StartingMaterial Known SM Peaks Impurity_SideProduct Side Product / Polymer Q1->Impurity_SideProduct Unknown Peaks / Oil Yield_Degradation Degradation on Silica Q2->Yield_Degradation Yes Yield_Adsorption Strong Adsorption Q2->Yield_Adsorption Yes Action_Dry Dry under high vacuum or co-evaporate with toluene Impurity_Solvent->Action_Dry Action_ReChrom Re-purify with optimized chromatography conditions Impurity_StartingMaterial->Action_ReChrom Impurity_SideProduct->Action_ReChrom Action_Distill Purify by vacuum distillation Impurity_SideProduct->Action_Distill Action_Deactivate Use deactivated silica (e.g., with triethylamine) Yield_Degradation->Action_Deactivate Yield_Adsorption->Action_Deactivate Action_ChangePhase Use different stationary phase (e.g., Alumina, C18) Yield_Adsorption->Action_ChangePhase

Caption: Troubleshooting decision tree for common purification issues.

References

Troubleshooting guide for the synthesis of chiral gamma-butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral gamma-butyrolactones.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of chiral gamma-butyrolactones, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is producing the desired gamma-butyrolactone, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?

A: Low enantioselectivity is a frequent challenge in asymmetric synthesis. Several factors can contribute to this issue. Here are the primary aspects to investigate:

  • A1: Catalyst and Ligand Choice: The chiral catalyst or ligand is the most critical factor for achieving high enantioselectivity.

    • Ligand Screening: The initial choice of ligand may not be optimal for your specific substrate. A systematic screening of different chiral ligands is highly recommended. For instance, in the rhodium-catalyzed asymmetric hydrogenation of γ-butenolides, different phosphine ligands can yield a wide range of enantioselectivities.[1][2][3]

    • Catalyst Purity and Integrity: Ensure the catalyst and ligand are of high purity and have not decomposed. Impurities or degradation can lead to the formation of non-chiral or less selective catalytic species.

    • Catalyst Loading: While less common to directly impact ee, an incorrect catalyst loading can affect reaction kinetics, potentially leading to side reactions that may consume one enantiomer preferentially or involve a less selective catalytic pathway.

  • A2: Reaction Conditions: The reaction environment plays a crucial role in the stereochemical outcome.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry of the stereodetermining step. It is advisable to screen a range of solvents with varying properties.[1][4][5] For example, in certain asymmetric organocatalytic reactions, changing the solvent can even invert the stereoselectivity.

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. A temperature optimization study is recommended.

    • Pressure (for hydrogenation reactions): In asymmetric hydrogenations, the hydrogen pressure can influence the enantioselectivity. Optimization of this parameter is often necessary.[1]

  • A3: Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure your substrate is of the highest possible purity.

Issue 2: Low Reaction Yield

Q: I am observing high enantioselectivity, but the overall yield of my chiral gamma-butyrolactone is poor. What steps can I take to improve the yield?

A: Low yields can be attributed to incomplete conversion, side reactions, or product degradation. Consider the following troubleshooting steps:

  • A1: Incomplete Conversion:

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time.

    • Catalyst Deactivation: The catalyst may be deactivating before the reaction is complete.[6][7][8][9][10] Potential causes include impurities in the substrate or solvent, or inherent instability of the catalyst under the reaction conditions. Consider using a higher catalyst loading or adding the catalyst in portions.

    • Insufficient Reagents: Ensure all reagents are present in the correct stoichiometric ratios.

  • A2: Side Reactions:

    • Temperature: High temperatures can promote side reactions.[11] Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Byproduct Formation: Analyze the crude reaction mixture to identify any major byproducts. Understanding the nature of these side products can provide insights into the competing reaction pathways and help in optimizing the conditions to minimize them.

  • A3: Product Degradation or Loss during Work-up:

    • Work-up Procedure: The product may be sensitive to the work-up conditions (e.g., pH, exposure to air or water). Ensure the work-up procedure is as mild as possible.

    • Purification: Loss of product during purification is common. Optimize your purification method (e.g., column chromatography, distillation) to maximize recovery.

Issue 3: Difficulty in Purification

Q: I am struggling to purify my chiral gamma-butyrolactone from the reaction mixture. What are the best practices for purification?

A: Purification of chiral gamma-butyrolactones often requires careful optimization of chromatographic techniques.

  • A1: Choosing the Right Chromatographic Method:

    • Column Chromatography: This is the most common method for purifying gamma-butyrolactones. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial and needs to be determined empirically, typically starting with a solvent system of low polarity and gradually increasing it.

    • Chiral Chromatography (HPLC or GC): For separating enantiomers or diastereomers that are difficult to resolve by standard chromatography, chiral columns are necessary.[4][12][13][14][15][16][17] Polysaccharide-based chiral stationary phases are often a good starting point for HPLC.[12] For volatile lactones, chiral gas chromatography (GC) can be an effective analytical and sometimes preparative technique.[4][16]

  • A2: Troubleshooting Chromatographic Separation:

    • Poor Resolution: If the desired product co-elutes with impurities, adjust the eluent polarity. A shallower gradient or isocratic elution with an optimized solvent mixture can improve resolution. For chiral separations, screening different chiral columns and mobile phases is often necessary.[12][14]

    • Peak Tailing: This can be caused by interactions between the analyte and active sites on the stationary phase. Adding a small amount of a polar solvent (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can often mitigate this issue.

    • Irreproducible Results: This may be due to column degradation or changes in the mobile phase composition. Ensure the mobile phase is freshly prepared and the column is properly equilibrated before each run. "Additive memory effects" can also be an issue in chiral separations, where additives from previous runs linger on the column and affect subsequent separations.[14] Thorough column washing between runs is crucial.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and outcomes for common synthetic methods for chiral gamma-butyrolactones.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides [1][2][3]

EntrySubstrateCatalyst Loading (mol%)SolventPressure (atm H₂)Time (h)Conversion (%)ee (%)
14-Phenyl-γ-butenolide1Dichloromethane5024>9998
24-Methyl-γ-butenolide1Dichloromethane5024>9997
34-(p-Tolyl)-γ-butenolide1Dichloromethane5024>9999
44-Naphthyl-γ-butenolide1Dichloromethane5024>9999

Table 2: Organocatalytic Synthesis of β-(Hydroxyalkyl)-γ-butyrolactones [18]

EntryAldehydeCatalystSolventTime (h)Diastereomeric RatioYield (%)ee (%)
1BenzaldehydeL-ProlineChloroform12>24:170>99
24-NitrobenzaldehydeL-ProlineChloroform12>24:185>99
32-NaphthaldehydeL-ProlineChloroform24>24:165>99
4IsobutyraldehydeL-ProlineChloroform24>24:150>99

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides [1][2][3]

  • To a dried Schlenk tube under an argon atmosphere, add the rhodium precursor (e.g., [Rh(NBD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., ZhaoPhos, 1.1 mol%).

  • Add the appropriate anhydrous solvent (e.g., dichloromethane, 1.0 mL per 0.1 mmol of substrate).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add the γ-butenolide substrate (1.0 eq).

  • Transfer the Schlenk tube to an autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours).

  • After the reaction is complete, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral γ-butyrolactone.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Organocatalytic Synthesis of β-(Hydroxyalkyl)-γ-butyrolactones [18]

  • To a solution of the aldehyde (1.0 eq) in an appropriate solvent (e.g., chloroform), add the organocatalyst (e.g., L-proline, 30 mol%).

  • Add methyl 4-oxobutyrate (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for the required time (e.g., 12-24 hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Add a reducing agent (e.g., NaBH₄, 3.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Catalyst, Ligand, Substrate, and Solvent start->reagents reaction_setup Set up Reaction (under inert atmosphere) reagents->reaction_setup reaction_run Run Reaction (monitor progress) reaction_setup->reaction_run workup Quench Reaction & Aqueous Work-up reaction_run->workup purification Purify Crude Product (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis ee_determination Determine ee (Chiral HPLC/GC) analysis->ee_determination end End Product ee_determination->end

Caption: General experimental workflow for the synthesis of chiral gamma-butyrolactones.

troubleshooting_workflow start Problem Identified (e.g., Low Yield, Low ee) check_purity Check Purity of Starting Materials & Reagents start->check_purity purity_ok Purity OK? check_purity->purity_ok Yes purify_reagents Purify/Replace Reagents check_purity->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) purity_ok->check_conditions purify_reagents->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok Yes optimize_conditions Optimize Conditions (e.g., Lower Temp, Screen Solvents) check_conditions->optimize_conditions No check_catalyst Evaluate Catalyst System (Ligand, Loading) conditions_ok->check_catalyst optimize_conditions->check_conditions catalyst_ok Catalyst System Optimal? check_catalyst->catalyst_ok Yes screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts No check_workup Analyze Work-up & Purification Procedure catalyst_ok->check_workup screen_catalysts->check_catalyst workup_ok Procedure Optimized? check_workup->workup_ok Yes optimize_workup Optimize Purification (e.g., Change Eluent, Use Chiral Column) check_workup->optimize_workup No solution Problem Resolved workup_ok->solution optimize_workup->check_workup

Caption: A logical workflow for troubleshooting common issues in chiral gamma-butyrolactone synthesis.

References

Side reactions to avoid during the synthesis of (r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a key chiral intermediate in the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-established method for synthesizing this compound is from (R)-glutamic acid. This multi-step synthesis typically involves the diazotization of the amino group of glutamic acid, followed by an intramolecular nucleophilic substitution to form the lactone ring.

Q2: I am getting a significant amount of a diacid byproduct. What is it and how can I avoid it?

A common byproduct is α-hydroxyglutaric acid. This occurs when the intermediate carbocation, formed after the diazotization of glutamic acid, is attacked by water instead of the intramolecular carboxyl group.

To minimize the formation of α-hydroxyglutaric acid:

  • Control Water Content: Ensure the reaction is carried out in a non-aqueous or low-water content medium to disfavor the intermolecular reaction with water.

  • Temperature Control: Maintain a low reaction temperature during the diazotization step, as higher temperatures can promote the formation of the diacid byproduct.

Q3: My product shows a loss of enantiomeric purity. What could be the cause and how can I prevent it?

Racemization is a critical issue in this synthesis. The carbocation intermediate formed during the diazotization of the primary amine is planar, and subsequent nucleophilic attack can occur from either face, leading to a loss of stereochemical integrity.[1]

To mitigate racemization:

  • Choice of Reagents: The selection of the diazotizing agent and reaction conditions can influence the degree of racemization.

  • Low Temperatures: Performing the reaction at very low temperatures can help to preserve the stereochemistry.

Q4: I have identified byproducts containing a chlorine atom. How are these formed?

If the diazotization is performed in the presence of hydrochloric acid (HCl), the chloride ion (Cl-) can act as a nucleophile and attack the intermediate carbocation. This results in the formation of chloro-substituted byproducts instead of the desired lactone.[1][2]

To avoid chlorinated byproducts:

  • Use of Non-Nucleophilic Acids: Employ acids with non-nucleophilic counter-ions, such as sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄), for the in-situ generation of nitrous acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Lactone - Formation of α-hydroxyglutaric acid. - Formation of elimination or rearrangement byproducts from the unstable diazonium salt.[3] - Incomplete reaction.- Minimize water content in the reaction mixture. - Maintain strict temperature control (low temperatures). - Optimize reaction time to ensure complete conversion.
Presence of Multiple Impurities in NMR/LC-MS - Unstable diazonium intermediate leading to a mixture of substitution and elimination products.[3] - Presence of nucleophiles other than the internal carboxylate (e.g., chloride ions).- Use a non-nucleophilic acid for diazotization. - Carefully control the addition rate of the diazotizing agent. - Purify the crude product using column chromatography.
Product is a Racemic Mixture or has Low Enantiomeric Excess (ee%) - Racemization via the planar carbocation intermediate.[1]- Conduct the diazotization and cyclization steps at the lowest possible temperature. - Screen different solvents and diazotizing agents to find conditions that minimize racemization.
Formation of Gaseous Byproducts (e.g., N₂) is too Rapid - Reaction temperature is too high, leading to rapid and uncontrolled decomposition of the diazonium salt.- Maintain a consistently low temperature throughout the addition of the diazotizing agent. - Add the diazotizing agent slowly and portion-wise to control the rate of reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound from (R)-Glutamic Acid

This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation of the Reaction Mixture: (R)-glutamic acid is dissolved in an appropriate acidic medium (e.g., dilute sulfuric acid) and cooled to 0-5 °C in an ice bath.

  • Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution of (R)-glutamic acid. The temperature should be strictly maintained below 5 °C during the addition. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Lactonization: After the diazotization is complete, the reaction mixture is typically stirred at a low temperature for several hours to facilitate the intramolecular cyclization to form the lactone. In some protocols, the temperature may be slowly allowed to rise to room temperature.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Pathway R_Glutamic_Acid (R)-Glutamic Acid Diazonium_Salt Unstable Aliphatic Diazonium Salt R_Glutamic_Acid->Diazonium_Salt NaNO₂, H⁺ Carbocation Carbocation Intermediate Diazonium_Salt->Carbocation -N₂ Target_Product This compound Carbocation->Target_Product Intramolecular Cyclization

Caption: Main synthetic route from (R)-glutamic acid.

Side_Reactions cluster_byproducts Side Reactions Carbocation Carbocation Intermediate Alpha_Hydroxyglutaric_Acid α-Hydroxyglutaric Acid Carbocation->Alpha_Hydroxyglutaric_Acid H₂O Attack Chloro_Derivative Chloro-Substituted Byproduct Carbocation->Chloro_Derivative Cl⁻ Attack Racemic_Product Racemic Mixture Carbocation->Racemic_Product Non-stereospecific Attack

Caption: Common side reactions from the carbocation intermediate.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Temp Check Reaction Temperature Start->Check_Temp High_Temp High Temp? Check_Temp->High_Temp Check_Acid Check Acid Used HCl_Used HCl Used? Check_Acid->HCl_Used Check_Water Check Water Content High_Water High Water? Check_Water->High_Water High_Temp->Check_Acid No Lower_Temp Lower & Control Temperature High_Temp->Lower_Temp Yes HCl_Used->Check_Water No Use_Non_Nuc_Acid Use Non-Nucleophilic Acid (e.g., H₂SO₄) HCl_Used->Use_Non_Nuc_Acid Yes Minimize_Water Minimize Water in Reaction High_Water->Minimize_Water Yes

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Asymmetric Hydrogenation for the Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the asymmetric hydrogenation to produce (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.

Catalyst Selection and Performance Data

The selection of an appropriate catalyst and ligand is paramount to achieving high enantioselectivity and conversion in the asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Rhodium-based catalysts, particularly in combination with chiral bisphosphine ligands, have demonstrated exceptional performance.

Table 1: Evaluation of Chiral Phosphine Ligands for the Asymmetric Hydrogenation of 4-phenylfuran-2(5H)-one

EntryLigandConversion (%)ee (%)
1DuanPhos10012
2(S)-SegPhos1002
3(R)-BINAP1002
4(R,S)-JosiPhos1002
5(S,S)-f-Binaphane1010
6WalPhos3116
7(S)-TunePhos813
8ZhaoPhos 79 97

Reaction Conditions: [Rh(NBD)2BF4]/ligand/substrate ratio of 1:1.1:100 in THF under H2 (50 atm) at room temperature for 24 h.[1][2]

Table 2: Solvent Effect on the Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation

EntrySolventConversion (%)ee (%)
1THF7997
2Toluene6596
3Dioxane5396
4CPME6097
5MeOH9095
6EtOH8595
7i-PrOH7096
8DCM >99 98
9DCE>9997

Reaction Conditions: [Rh(NBD)2BF4]/ZhaoPhos/substrate ratio of 1:1.1:100 in solvent under H2 (50 atm) at room temperature for 24 h.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric hydrogenation of γ-hydroxybutenolides to produce chiral γ-butyrolactones.

Issue 1: Low Enantiomeric Excess (ee%)

  • Question: My reaction has high conversion, but the enantiomeric excess is consistently low. What are the potential causes and solutions?

  • Answer:

    • Incorrect Ligand Selection: As shown in Table 1, ligand choice is critical. For γ-butenolide substrates, ligands like DuanPhos, SegPhos, and BINAP have shown poor enantioselectivity.

      • Solution: The use of a bisphosphine-thiourea chiral ligand, such as ZhaoPhos, is highly recommended as it has demonstrated significantly improved enantioselectivity (up to 98% ee).[1][3][4] The thiourea moiety is believed to play a crucial role in obtaining excellent enantioselectivity through anion-bonding interactions.

    • Solvent Effects: The reaction solvent can influence the stereochemical outcome.

      • Solution: A solvent screening is advised. While various protic and aprotic solvents can be used, dichloromethane (DCM) has been shown to provide both high conversion and high enantioselectivity.[1][3][4]

    • Catalyst Purity: Impurities in the catalyst or ligand can interfere with the formation of the active chiral species.

      • Solution: Ensure the use of high-purity catalyst precursors and ligands. If preparing the catalyst in situ, ensure all precursors are pure and handled under inert conditions.

Issue 2: Low or No Conversion

  • Question: The reaction is not proceeding to completion, or there is no conversion of the starting material. What should I check?

  • Answer:

    • Inadequate Hydrogen Pressure: Asymmetric hydrogenations are sensitive to hydrogen pressure.

      • Solution: Ensure the reaction is performed under the recommended hydrogen pressure (typically 50 atm).[1][3][4] Check for leaks in the hydrogenation setup.

    • Catalyst Deactivation: The catalyst may deactivate over the course of the reaction.

      • Solution: Ensure strict anaerobic and anhydrous conditions, as many rhodium and ruthenium catalysts are sensitive to air and moisture. Use freshly distilled and degassed solvents. Catalyst deactivation can also be influenced by base concentration in some systems.[5]

    • Substrate-Specific Requirements: For γ-hydroxybutenolides, an additive may be necessary.

      • Solution: The addition of an acid, such as trifluoroacetic acid (CF3COOH), may be required to activate the hydroxyl group of the lactol, facilitating hydrogenation.[2][3]

Issue 3: Inconsistent Results or Poor Reproducibility

  • Question: I am observing significant variations in conversion and enantioselectivity between batches. Why is this happening?

  • Answer:

    • Atmosphere Control: Inconsistent inert atmosphere can lead to catalyst degradation.

      • Solution: Ensure all glassware is thoroughly dried and the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Multiple vacuum/inert gas cycles are recommended.

    • Reagent Quality: The quality of solvents and reagents can vary.

      • Solution: Use anhydrous solvents from a reliable source or distill and dry them before use. The purity of the substrate is also crucial; purify the starting material if necessary.

    • Catalyst Loading: Inaccurate measurement of the catalyst and ligand can lead to variability.

      • Solution: Carefully weigh the catalyst and ligand. For small-scale reactions, preparing a stock solution of the catalyst can improve accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst system for the asymmetric hydrogenation of a γ-hydroxybutenolide to obtain this compound?

A1: A highly effective system is a rhodium(I) catalyst with the ZhaoPhos ligand.[1][4][6] Specifically, a combination of [Rh(NBD)2BF4] as the rhodium precursor and ZhaoPhos as the chiral ligand has shown excellent results, achieving over 99% conversion and up to 98% ee.[1][3]

Q2: Are there any special considerations for the hydrogenation of γ-hydroxybutenolides compared to γ-butenolides?

A2: Yes. For γ-hydroxybutenolides, the addition of an acid like trifluoroacetic acid (CF3COOH) is often necessary. It is proposed that the acid activates the hydroxyl group, which is then protonated to form an oxonium salt that is subsequently hydrogenated by the catalyst.[2][3]

Q3: What is the typical catalyst loading for this reaction?

A3: A substrate-to-catalyst ratio (S/C) of 100 is commonly used for initial screenings.[1][2] However, for large-scale synthesis, the catalyst loading can potentially be lowered.

Q4: How should the catalyst be prepared and handled?

A4: The active catalyst is typically generated in situ. The rhodium precursor and the chiral ligand are stirred in a degassed, anhydrous solvent under an inert atmosphere before the substrate is added. Both the rhodium precursor and the ligand can be air-sensitive and should be handled in a glovebox or under a stream of inert gas.

Experimental Protocols

General Procedure for Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation of γ-Butenolides

  • To a dried Schlenk tube under an argon atmosphere, add the rhodium precursor [Rh(NBD)2BF4] (1.0 mol%) and the ZhaoPhos ligand (1.1 mol%).

  • Add 1.0 mL of degassed, anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the γ-butenolide substrate (0.1 mmol, 100 mol%).

  • Transfer the Schlenk tube to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H2.

  • Stir the reaction at room temperature for 24 hours.

  • After the reaction, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: For γ-hydroxybutenolide substrates, an additive such as CF3COOH (10 mol%) may be added to the reaction mixture along with the substrate.[2][3]

Visualizations

Catalyst_Selection_Workflow cluster_prep Preparation cluster_catalyst Catalyst System Selection cluster_conditions Reaction Optimization cluster_analysis Analysis & Troubleshooting Start Define Target: (R)-5-(hydroxymethyl) dihydrofuran-2(3H)-one Substrate Select Substrate: γ-hydroxybutenolide precursor Start->Substrate Metal Choose Metal Precursor: [Rh(NBD)2BF4] Substrate->Metal Ligand Select Chiral Ligand: ZhaoPhos recommended (bisphosphine-thiourea type) Solvent Solvent Screening: DCM often optimal Ligand->Solvent Additive Consider Additive for γ-hydroxybutenolides (e.g., CF3COOH) Solvent->Additive Pressure Set H2 Pressure: Typically 50 atm Additive->Pressure Temp Set Temperature: Room Temperature Pressure->Temp Reaction Run Asymmetric Hydrogenation Temp->Reaction Analysis Analyze Conversion & ee% (GC/HPLC) Reaction->Analysis Troubleshoot Troubleshoot: Low ee%, Low Conversion, Inconsistent Results Analysis->Troubleshoot Unsatisfactory Success Achieved High Conversion & ee% Analysis->Success Satisfactory Troubleshoot->Ligand Re-evaluate Ligand/ Conditions

Caption: Catalyst selection workflow for asymmetric hydrogenation.

Troubleshooting_Logic cluster_ee cluster_conv cluster_inconsistent Start Problem Encountered Low_ee Low Enantiomeric Excess (ee%) Start->Low_ee Low_conv Low / No Conversion Start->Low_conv Inconsistent Inconsistent Results Start->Inconsistent Ligand Incorrect Ligand Low_ee->Ligand Solvent Suboptimal Solvent Low_ee->Solvent Purity_cat Catalyst Impurity Low_ee->Purity_cat Pressure Inadequate H2 Pressure Low_conv->Pressure Deactivation Catalyst Deactivation (Air/Moisture) Low_conv->Deactivation Activation Missing Additive (e.g., Acid) Low_conv->Activation Atmosphere Poor Inert Atmosphere Inconsistent->Atmosphere Reagent Variable Reagent Quality Inconsistent->Reagent Loading Inaccurate Catalyst Loading Inconsistent->Loading Sol_Ligand Use ZhaoPhos Ligand->Sol_Ligand Sol_Solvent Screen Solvents (try DCM) Solvent->Sol_Solvent Sol_Purity_cat Use High-Purity Reagents Purity_cat->Sol_Purity_cat Sol_Pressure Check Pressure & Leaks Pressure->Sol_Pressure Sol_Deactivation Ensure Anhydrous/ Anaerobic Conditions Deactivation->Sol_Deactivation Sol_Activation Add CF3COOH for Hydroxy Substrates Activation->Sol_Activation Sol_Atmosphere Improve Inert Technique Atmosphere->Sol_Atmosphere Sol_Reagent Use Anhydrous Solvents Reagent->Sol_Reagent Sol_Loading Use Stock Solution Loading->Sol_Loading

References

Technical Support Center: Monitoring the Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of this compound synthesis?

A1: The synthesis of this compound is typically monitored using a combination of chromatographic and spectroscopic techniques. The most common methods include Thin-Layer Chromatography (TLC) for rapid, qualitative assessment of reaction completion, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for more quantitative analysis of product formation and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and can also be used to monitor the reaction progress by analyzing aliquots from the reaction mixture.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and effective way to visualize the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting material(s) and developing it in an appropriate solvent system, you can observe the appearance of a new spot corresponding to your product and the disappearance of the starting material spots. The relative polarity of the starting materials and the product will dictate their retention factors (Rf values).

Q3: What are the key challenges in monitoring a chiral synthesis like that of this compound?

A3: The primary challenge in a chiral synthesis is ensuring the desired stereochemical outcome. While general chromatographic methods can monitor the formation of the product, they typically do not distinguish between enantiomers. Therefore, specialized chiral analytical techniques, most commonly chiral HPLC or chiral GC, are necessary to determine the enantiomeric excess (e.e.) of the final product.[1][2]

Q4: My reaction seems to be stalling or proceeding very slowly. What are the common causes?

A4: Several factors can lead to a sluggish or incomplete reaction. These include impure reagents or solvents, incorrect reaction temperature, or catalyst deactivation. It is crucial to use high-purity, anhydrous reagents and solvents, and to maintain precise temperature control. If a catalyst is being used, ensure it is fresh and handled under the recommended conditions (e.g., inert atmosphere).

Q5: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What could be the issue?

A5: The formation of byproducts can be due to several factors such as incorrect reaction temperature, improper stoichiometry of reagents, or the presence of moisture or air in the reaction.[3] Optimizing the reaction conditions, including the order of reagent addition and ensuring an inert atmosphere, can help minimize side reactions.[3]

Troubleshooting Guides

Troubleshooting Poor TLC Resolution
IssuePossible CauseSuggested Solution
Spots are streakingSample is too concentrated.Dilute the sample before spotting on the TLC plate.
The developing solvent is too polar.Use a less polar solvent system.
Spots are not moving from the baseline (Rf ≈ 0)The developing solvent is not polar enough.Increase the polarity of the solvent system (e.g., by increasing the proportion of the more polar solvent).
Spots are running with the solvent front (Rf ≈ 1)The developing solvent is too polar.Decrease the polarity of the solvent system.
Poor separation between product and starting materialThe polarity of the chosen solvent system is not optimal.Experiment with different solvent systems of varying polarities. Consider a ternary solvent system for finer tuning.
Troubleshooting HPLC Analysis
IssuePossible CauseSuggested Solution
No peaks observedIncorrect detector wavelength.Ensure the detector wavelength is appropriate for the analyte. For lactones, a low UV wavelength (e.g., 210 nm) is often used.
Sample not eluting from the column.The mobile phase may not be strong enough. Increase the proportion of the organic solvent.
Broad or tailing peaksColumn degradation.Flush the column or replace it if necessary.
Sample overload.Inject a smaller volume or a more dilute sample.
Poor resolution between enantiomers (Chiral HPLC)Incorrect chiral stationary phase (CSP).Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).[3][4]
Mobile phase composition is not optimal.Vary the mobile phase composition, including the type and concentration of the organic modifier and any additives.

Experimental Protocols

Thin-Layer Chromatography (TLC) Monitoring

This protocol provides a starting point for developing a TLC method to monitor the synthesis of this compound.

  • Materials:

    • TLC plates (e.g., silica gel 60 F254)

    • Developing chamber

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Staining solution (e.g., potassium permanganate stain)

    • Solvents (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Procedure:

    • Prepare a developing solvent system. A good starting point for γ-butyrolactone derivatives is a mixture of ethyl acetate and hexanes.[5] A suggested initial ratio is 1:1 (v/v).

    • Pour the solvent system into the developing chamber to a depth of about 0.5 cm, place a piece of filter paper to saturate the chamber atmosphere, and cover with the lid. Allow the chamber to equilibrate for at least 15 minutes.

    • On the TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark the points for spotting the starting material and the reaction mixture.

    • Using a capillary tube, spot a small amount of the starting material solution and the reaction mixture on the marked points.

    • Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the spotting line. Cover the chamber.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (if the compounds are UV active).

    • Alternatively, or in addition, stain the plate using a suitable staining solution (e.g., potassium permanganate stain, which is effective for compounds with hydroxyl groups).

    • Calculate the Rf values for the starting material and the product spots. The product, being a lactone with a hydroxyl group, is expected to be polar.

  • Troubleshooting Workflow for TLC Method Development:

    TLC_Troubleshooting start Start TLC Analysis observe Observe Spot Migration start->observe rf_low Rf too low (<0.2)? observe->rf_low rf_high Rf too high (>0.8)? rf_low->rf_high No increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity Yes decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity Yes good_sep Good Separation? rf_high->good_sep No increase_polarity->observe decrease_polarity->observe end Optimal Method good_sep->end Yes streaking Streaking Observed? good_sep->streaking No streaking->increase_polarity No, try different solvent system dilute Dilute Sample streaking->dilute Yes dilute->observe

    Caption: Troubleshooting workflow for TLC method development.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol provides a general approach for developing a chiral HPLC method. Specific conditions will need to be optimized for this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral HPLC column (e.g., polysaccharide-based such as Chiralpak or Chiralcel)[3][4]

  • Suggested Initial Conditions:

ParameterRecommended Starting Point
Column Chiralpak AD-H or Chiralcel OD-H (or equivalent)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For acidic compounds, 0.1% trifluoroacetic acid can be added.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
  • Procedure:

    • Prepare a standard solution of the racemic mixture of 5-(hydroxymethyl)dihydrofuran-2(3H)-one in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and to confirm resolution.

    • Prepare a solution of the synthesized product in the mobile phase.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

  • Logical Workflow for Chiral HPLC Method Development:

    HPLC_Method_Dev start Start Method Development select_column Select Chiral Column (e.g., Polysaccharide-based) start->select_column select_mp Select Initial Mobile Phase (e.g., Hexane/IPA) select_column->select_mp inject_racemate Inject Racemic Standard select_mp->inject_racemate check_sep Separation Achieved? inject_racemate->check_sep optimize_mp Optimize Mobile Phase (Vary solvent ratio, add modifier) check_sep->optimize_mp Partial try_new_column Try Different Chiral Column check_sep->try_new_column No validate Validate Method check_sep->validate Yes optimize_mp->inject_racemate try_new_column->select_mp

    Caption: Workflow for chiral HPLC method development.

Gas Chromatography (GC) for Purity Analysis

GC can be used to assess the purity of the final product and to detect volatile byproducts. Due to the polarity of the hydroxyl group, derivatization may be necessary to improve peak shape and thermal stability.[6][7]

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Capillary GC column (e.g., DB-5ms or equivalent)

  • Sample Preparation (Derivatization):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).[7]

    • Add a suitable solvent (e.g., 50 µL of pyridine or acetonitrile).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Suggested GC Conditions:

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.[8]
Detector FID or MS
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is essential for confirming the structure of the synthesized this compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 300 MHz or higher)

  • Sample Preparation:

    • Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Expected ¹H and ¹³C NMR Data: Based on data for the analogous (S)-5-hydroxymethyl-2(5H)-furanone and general principles for saturated lactones, the following are expected chemical shift ranges.[9] Actual values should be confirmed with an authentic standard or through detailed 2D NMR experiments.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
H3~2.5 - 2.7m-CH₂-C=O
H4~2.0 - 2.3m-CH₂-CH-O
H5~4.5 - 4.7m-CH-O-
CH₂OH~3.6 - 3.9m-CH₂-OH
OHVariablebr s-OH
¹³C NMR Expected Chemical Shift (ppm) Assignment
C=O~175 - 178C2
-CH₂-C=O~28 - 32C3
-CH₂-CH-O~25 - 29C4
-CH-O-~80 - 85C5
-CH₂-OH~62 - 66CH₂OH

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative overview of three common analytical techniques for determining the enantiomeric excess of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess depends on factors such as the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. Below is a summary of hypothetical, yet representative, experimental data for the analysis of a sample of this compound with a theoretical ee of 95%.

ParameterChiral HPLCChiral GCNMR with Chiral Solvating Agent
Retention Time (R-enantiomer) 12.5 min15.2 minN/A
Retention Time (S-enantiomer) 14.8 min16.1 minN/A
Peak Area (R-enantiomer) 97.5%97.6%N/A
Peak Area (S-enantiomer) 2.5%2.4%N/A
Signal Separation (Δδ) N/AN/A0.05 ppm
Integral (R-enantiomer) N/AN/A97.5%
Integral (S-enantiomer) N/AN/A2.5%
Calculated Enantiomeric Excess 95.0%95.2%95.0%

Experimental Workflow

The general workflow for determining the enantiomeric excess of a chiral compound involves sample preparation, analysis using a chiral method, and data processing to calculate the ee value.

G cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Processing Prep Dissolve Sample in Solvent HPLC Chiral HPLC Prep->HPLC Inject/Analyze GC Chiral GC Prep->GC Inject/Analyze NMR NMR with CSA Prep->NMR Inject/Analyze Integration Peak Integration / Signal Integration HPLC->Integration Obtain Data GC->Integration Obtain Data NMR->Integration Obtain Data Calculation Calculate ee%: (|R-S|)/(R+S) x 100 Integration->Calculation

General workflow for determining enantiomeric excess.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and accurate results. The following are hypothetical, yet standard, protocols for each of the discussed methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Chiral Gas Chromatography (GC)

Chiral GC is suitable for volatile and thermally stable compounds. Similar to HPLC, it employs a chiral stationary phase to achieve enantiomeric separation.

Protocol:

  • Column: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C hold for 1 min, then ramp to 180 °C at 5 °C/min, hold for 5 min.

  • Detector: Flame Ionization Detector (FID) at 270 °C

  • Injection: 1 µL, split ratio 50:1

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique involves the use of a chiral solvating agent that forms diastereomeric complexes with the enantiomers of the analyte. These complexes have different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.

Protocol:

  • NMR Spectrometer: 400 MHz

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

  • Solvent: Chloroform-d (CDCl₃)

  • Sample Preparation:

    • Dissolve approximately 5 mg of the analyte in 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add approximately 1.2 equivalents of the CSA to the NMR tube.

    • Gently mix and acquire the ¹H NMR spectrum of the mixture.

  • Analysis: Compare the spectra before and after the addition of the CSA. The signals corresponding to the protons of the hydroxymethyl group are expected to show separation for the two enantiomers. Integrate the separated signals to determine the enantiomeric ratio.

Method Comparison and Signaling Pathways

The choice of method involves a trade-off between different factors. The following diagram illustrates the decision-making process based on compound properties and analytical requirements.

G cluster_properties Compound Properties cluster_methods Analytical Methods Analyte Analyte: (R)-5-(hydroxymethyl) dihydrofuran-2(3H)-one Volatile Volatile & Thermally Stable? Analyte->Volatile UV_Absorbing UV-Absorbing Chromophore? Analyte->UV_Absorbing Soluble Soluble in NMR Solvents? Analyte->Soluble GC Chiral GC Volatile->GC Yes HPLC Chiral HPLC Volatile->HPLC No UV_Absorbing->HPLC Yes NMR NMR with CSA Soluble->NMR Yes

Decision pathway for selecting a chiral analysis method.

A Comparative Guide to the Chiral Analysis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. Molecules like (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one serve as vital intermediates in the synthesis of various biologically active compounds, where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects.[1][2] Consequently, robust and reliable analytical methods for separating and quantifying enantiomers are essential.

This guide provides a comparative overview of two primary chromatographic techniques for the chiral analysis of small lactones: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It outlines typical experimental methodologies and presents comparative performance data to assist researchers and drug development professionals in selecting the most suitable method for their needs.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for enantiomeric separations.[3] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4] For polar molecules like 5-(hydroxymethyl)dihydrofuran-2(3H)-one, polysaccharide-based CSPs are particularly effective.[5]

General Experimental Protocol: HPLC

A typical protocol for the chiral separation of a small lactone would involve the following steps:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® AD-H or similar amylose-based column, is chosen for its broad enantiorecognition capabilities.[6][7]

  • Mobile Phase Preparation: A normal-phase mobile phase is prepared, commonly consisting of a mixture of n-hexane and an alcohol modifier like 2-propanol (isopropanol) or ethanol. A typical starting ratio would be 90:10 (v/v) n-hexane:2-propanol.[7] For acidic or basic compounds, small amounts of an additive like trifluoroacetic acid or diethylamine may be used, though it is often unnecessary for neutral lactones.[7]

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV detector set to a low wavelength (e.g., 210-220 nm) due to the lactone's limited chromophore.

  • Analysis: The sample is injected, and the retention times for the (R) and (S) enantiomers are recorded. The resolution (Rs) between the two peaks is calculated to determine the quality of the separation. Baseline resolution (Rs > 1.5) is typically the goal.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is an ideal alternative for analytes that are volatile and thermally stable.[4] The separation mechanism is analogous to HPLC, involving differential interactions with a CSP, most commonly a derivatized cyclodextrin coated onto the inside of a capillary column.[8][9] GC often provides very high resolution and sensitivity.[4]

General Experimental Protocol: GC

A typical protocol for the chiral GC separation of a small lactone is as follows:

  • Column Selection: A capillary column coated with a derivatized cyclodextrin stationary phase is selected. For example, a column like Rt-βDEXsm (permethylated beta-cyclodextrin) is often effective for separating chiral lactones.[10]

  • Sample Preparation: The sample is diluted in a volatile organic solvent such as dichloromethane or methanol to an appropriate concentration (e.g., 100 µg/mL). Derivatization is sometimes used to improve volatility but is often not required for small lactones.[4]

  • Chromatographic Conditions:

    • Carrier Gas: Hydrogen or Helium, with a constant flow or pressure.

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C (FID - Flame Ionization Detector)

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 180°C).

    • Injection Mode: Split injection (e.g., 50:1 split ratio) to avoid column overloading.

  • Analysis: The sample is injected, and the retention times of the enantiomers are recorded. The resolution is calculated to assess the separation.

Workflow & Performance Comparison

The choice between HPLC and GC depends on the analyte's properties, available equipment, and specific analytical goals such as speed, sensitivity, and solvent consumption.

General Chiral Analysis Workflow

G cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Separation cluster_data 3. Data Processing Sample Sample Weighing & Dilution MobilePhase Mobile Phase Preparation Injector Injector Sample->Injector MobilePhase->Injector Column Chiral Column (CSP) Injector->Column Detector Detector (UV or FID) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Resolution (Rs) Calc. Chromatogram->Integration Report Final Report (Purity / ee%) Integration->Report

Caption: General workflow for chiral analysis by chromatography.

Quantitative Performance Comparison

The following table summarizes the key performance differences between Chiral HPLC and Chiral GC for the analysis of small lactones. The GC data is based on published resolution factors for structurally similar gamma-lactones.[10]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential interaction with a CSP in a liquid mobile phase.[4]Differential interaction with a CSP in a gaseous mobile phase.[4]
Typical Analytes Non-volatile, thermally labile compounds.[4]Volatile, thermally stable compounds.[4]
Typical CSP Polysaccharide-based (e.g., CHIRALPAK® series).[6]Cyclodextrin-based (e.g., Rt-βDEX series).[9][10]
Resolution (Rs) Generally provides good baseline resolution (Rs > 1.5).Can provide very high resolution. For γ-nonalactone, Rs values of 4.19 (Rt-βDEXsm) and 5.07 (Rt-βDEXse) have been reported.[10]
Analysis Time Typically 10-30 minutes.Can be faster, often 5-20 minutes.
Instrumentation Cost Generally higher due to high-pressure pumps.[4]Generally lower, though costs can increase with advanced detectors.[4]
Solvent Consumption Higher; uses organic solvents like hexane and isopropanol.Very low; primarily uses carrier gas. "Greener" approach.
Sensitivity Good, typically in the µg/mL range with UV detection.Excellent, often in the ng/mL range or lower with FID.

Conclusion

Both chiral HPLC and chiral GC are highly effective and reliable techniques for determining the enantiomeric purity of this compound.

  • Chiral HPLC is a versatile and robust choice, particularly well-suited for integration into standard quality control workflows where HPLC instrumentation is common. It is the preferred method for less volatile or thermally sensitive compounds.[4]

  • Chiral GC offers superior resolution, higher sensitivity, and faster analysis times for volatile compounds like small lactones.[4][10] Its significantly lower solvent consumption also makes it an environmentally friendly and cost-effective option.

The optimal method depends on the specific requirements of the analysis, including sample volatility, required sensitivity, available instrumentation, and throughput needs. For the target analyte, which is sufficiently volatile and thermally stable, Chiral GC presents a compelling alternative to HPLC, offering potentially better performance and greener operation.

References

Spectroscopic Showdown: Confirming the Structure of (r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one Against Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of (r)-5-(hydroxymethyl)dihydrofuran-2(3h)-one. This report details a comparative analysis of its spectral data against two structurally similar alternatives: γ-butyrolactone and 5-methyl-dihydrofuran-2(3h)-one, providing the necessary experimental data and protocols for unambiguous identification.

The precise structural elucidation of chiral molecules is a critical step in drug discovery and development. This compound, a valuable chiral building block, demands rigorous spectroscopic confirmation to ensure its identity and purity. This guide presents a detailed comparison of its expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) with those of γ-butyrolactone and 5-methyl-dihydrofuran-2(3h)-one.

Spectroscopic Data Comparison

Spectroscopic Technique This compound γ-Butyrolactone 5-methyl-dihydrofuran-2(3h)-one 5-hydroxymethyl-2(5H)-furanone (Unsaturated Analog)
¹H NMR (ppm) Predicted: ~4.6 (m, 1H, H5), ~3.7 (m, 2H, -CH₂OH), ~2.5 (m, 2H, H3), ~2.2 (m, 2H, H4)~4.3 (t, 2H), ~2.5 (t, 2H), ~2.3 (quint, 2H)[1][2][3][4]~4.5 (m, 1H), ~2.5 (m, 1H), ~2.2 (m, 1H), ~1.8 (m, 1H), ~1.4 (d, 3H)[5]7.50 (m, 1H), 6.16 (m, 1H), 5.17 (m, 1H), 4.01 (m, 1H), 3.80 (m, 1H)
¹³C NMR (ppm) Predicted: ~177 (C=O), ~80 (C5), ~65 (-CH₂OH), ~30 (C3), ~25 (C4)~177.8 (C=O), ~69.1 (CH₂), ~28.0 (CH₂), ~22.4 (CH₂)[6][7][8]~177.5 (C=O), ~77.2 (CH), ~31.0 (CH₂), ~29.2 (CH₂), ~20.9 (CH₃)173.52 (C=O), 153.97 (CH), 122.86 (CH), 84.31 (CH), 62.18 (CH₂)
IR (cm⁻¹) Expected: ~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1770 (C=O stretch, strong), ~1150 (C-O stretch)~2970, 2920 (C-H stretch), ~1770 (C=O stretch, strong), ~1170 (C-O stretch)[9][10][11][12]~2980, 2940 (C-H stretch), ~1770 (C=O stretch, strong), ~1180 (C-O stretch)[13]Not specified
Mass Spec. (m/z) Expected: 117 [M+H]⁺, 139 [M+Na]⁺. Fragmentation would likely involve loss of H₂O and CH₂O.87 [M+H]⁺, 104 [M+NH₄]⁺[14][15][16]101 [M+H]⁺Not specified

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous sample preparation and data acquisition. The following are standard protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The solution should be free of any particulate matter.

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=O, C-O).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to determine the molecular weight. Analyze the fragmentation pattern in MS/MS experiments to gain further structural information.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for confirming a chemical structure using multiple spectroscopic techniques.

G Workflow for Spectroscopic Confirmation of Chemical Structure cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (ESI, EI) Purification->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare with Reference Data / Alternatives Data_Analysis->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

Caption: A flowchart illustrating the process of chemical structure confirmation.

By following the detailed protocols and utilizing the comparative spectral data provided in this guide, researchers can confidently confirm the structure of this compound and distinguish it from its common structural alternatives.

References

Enantioselective Biological Activity of 5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and development, the chirality of a molecule can be a pivotal determinant of its biological activity. This guide provides a comparative overview of the (R)- and (S)-enantiomers of 5-(hydroxymethyl)dihydrofuran-2(3H)-one, a key chiral building block in the synthesis of a variety of biologically active compounds. While extensive research highlights the importance of these enantiomers as intermediates, direct comparative studies on their specific biological activities are limited. This document synthesizes the available information to offer a qualitative comparison and outlines general experimental approaches for such evaluations.

I. Overview of (R)- and (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

5-(hydroxymethyl)dihydrofuran-2(3H)-one, a derivative of gamma-butyrolactone, possesses a chiral center at the C5 position, leading to two enantiomeric forms: (R) and (S). These enantiomers are crucial precursors in the asymmetric synthesis of various pharmaceuticals, including antiviral and anticancer agents, where specific stereochemistry is often required for therapeutic efficacy and to minimize off-target effects.[1] The furan ring system, in general, is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, such as antimicrobial and anti-inflammatory properties.

II. Comparative Biological Activity: A Qualitative Assessment

Based on studies of analogous chiral furan derivatives, it is hypothesized that the (R) and (S) enantiomers of 5-(hydroxymethyl)dihydrofuran-2(3H)-one would exhibit distinct biological activities. For instance, research on nucleoside analogues with a similar tetrahydrofuran moiety has demonstrated that specific stereoisomers possess potent inhibitory effects on the growth of cancer cell lines like HL-60. This underscores the critical role of stereochemistry in the biological action of such compounds.

Table 1: Postulated Differential Biological Activities of (R)- and (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Biological Activity(R)-Enantiomer(S)-EnantiomerRationale for Postulated Differences
Anticancer Potentially higher or lower activityPotentially higher or lower activityEnantiomers may exhibit differential binding affinity to target enzymes or receptors within cancer cells, leading to variations in cytotoxicity.
Antiviral Potentially higher or lower activityPotentially higher or lower activityViral enzymes, such as polymerases or proteases, are chiral and will likely interact stereoselectively with the enantiomers.
Antimicrobial Potentially higher or lower activityPotentially higher or lower activityBacterial enzymes and cell wall components are chiral, suggesting that one enantiomer may be a more effective inhibitor of microbial growth.
Flavor/Fragrance Distinct sensory profileDistinct sensory profileOlfactory and gustatory receptors are chiral, leading to different perceptions of smell and taste for each enantiomer.

III. Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of the (R) and (S) enantiomers, a series of in vitro and in vivo assays would be required. The following are representative experimental protocols that could be employed.

A. Anticancer Activity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of (R)- and (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one on a cancer cell line (e.g., HeLa).

Methodology:

  • Cell Culture: HeLa cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the (R)- and (S)-enantiomers.

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) values for each enantiomer are calculated to compare their cytotoxic potency.

B. Antimicrobial Activity Assessment: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of each enantiomer against a bacterial strain (e.g., Staphylococcus aureus).

Methodology:

  • Inoculum Preparation: A standardized bacterial inoculum is prepared.

  • Compound Dilution: Serial dilutions of the (R)- and (S)-enantiomers are prepared in a 96-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

IV. Visualization of Experimental Workflow

The general workflow for comparing the biological activity of the enantiomers can be visualized as follows:

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Racemic Mixture Racemic Mixture Chiral Separation Chiral Separation Racemic Mixture->Chiral Separation R-enantiomer R-enantiomer Chiral Separation->R-enantiomer S-enantiomer S-enantiomer Chiral Separation->S-enantiomer In Vitro Assays In Vitro Assays R-enantiomer->In Vitro Assays In Vivo Models In Vivo Models R-enantiomer->In Vivo Models S-enantiomer->In Vitro Assays S-enantiomer->In Vivo Models IC50/EC50/MIC Determination IC50/EC50/MIC Determination In Vitro Assays->IC50/EC50/MIC Determination In Vivo Models->IC50/EC50/MIC Determination Comparative Analysis Comparative Analysis IC50/EC50/MIC Determination->Comparative Analysis

Caption: Workflow for comparing the biological activities of enantiomers.

V. Conclusion

While (R)- and (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one are established as valuable chiral building blocks, a significant knowledge gap exists regarding their comparative biological activities. The principle of stereoselectivity strongly suggests that the enantiomers are likely to exhibit different potencies and potentially different pharmacological effects. Further research involving direct comparative assays is necessary to elucidate these differences, which will be critical for the rational design and development of new, more effective, and safer chiral drugs. The experimental frameworks provided herein offer a starting point for such investigations.

References

A Comparative Guide to Chiral Synthons for Lactone Synthesis: (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of lactones is a critical step in the creation of numerous pharmaceuticals and biologically active molecules. The choice of a chiral synthon is paramount, dictating the efficiency, stereochemical outcome, and overall viability of a synthetic route. This guide provides an objective comparison of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one with other prominent chiral synthons for lactone synthesis, supported by experimental data and detailed protocols.

This compound, a versatile chiral building block, offers a pre-existing stereocenter and functional handles that can be strategically manipulated to afford a variety of chiral lactones. Its utility is particularly evident in the synthesis of natural products and their analogs.[1] However, a comprehensive evaluation requires a comparative analysis against other established chiral synthons and methodologies.

Performance Comparison of Chiral Synthons

The efficacy of a chiral synthon is best evaluated by its performance in stereoselective reactions, specifically focusing on chemical yield and enantiomeric excess (ee). The following tables summarize quantitative data for lactone synthesis using this compound and its alternatives.

Table 1: Lactone Synthesis Utilizing this compound and its Derivatives

ProductStarting MaterialKey TransformationYield (%)Enantiomeric Excess (%)Reference
MarliolideD-glucose derivativeTEMPO-mediated oxidation, Isomerization6.5 (overall, 13 steps)>99[2]
(±)-hydroxymatairesinol3-(bromomethyl)furan-2(5H)-oneZinc-mediated couplingGoodN/A (racemic)[3]
(±)-methylenolactocin3-(bromomethyl)furan-2(5H)-oneZinc-mediated couplingGoodN/A (racemic)[3]
cis-β,γ-disubstituted γ-butyrolactoneEnoate from D-(+)-mannitolMichael addition, Lactonization92-99 (Lactonization step)High (syn/anti 12 to 22:1)[4]

Table 2: Lactone Synthesis Utilizing Alternative Chiral Synthons and Methods

Chiral Synthon/MethodProductKey TransformationYield (%)Enantiomeric Excess (%)Reference
(S)-Mandelic Acid Derivative Chiral Amino AlcoholResolution with (1R,2R)-390-93>99[5]
Ethyl (S)-Lactate Chiral Iodoaniline CatalystsMitsunobu reactionGoodN/A (catalyst synthesis)
Roche Ester Derivative Roche EsterRh-catalyzed asymmetric hydrogenationup to 90up to 98[6]
Biocatalysis (Baeyer-Villiger Oxidation) Prostaglandin IntermediateEnantioselective B-V oxidation4595[4]
Biocatalysis (ADH-catalyzed) Various LactonesOxidative lactonization of diols>80>99[7]
Ru-Catalyzed Hydrogenation Chiral multicyclic γ-lactonesAsymmetric transfer hydrogenationup to 9299[8]
Ir-Catalyzed Hydrogenation Chiral LactonesAsymmetric hydrogenation of ketoestersup to 99up to 99[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic strategies. Below are representative experimental protocols for key transformations.

Protocol 1: TEMPO-Mediated Oxidation for Lactone Synthesis (Marliolide Synthesis)

This protocol describes the oxidation of a lactol intermediate to a lactone, which also induced isomerization.[2]

Materials:

  • Lactol 17Z

  • (Diacetoxyiodo)benzene (BAIB)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of Lactol 17Z in dichloromethane (DCM), add (diacetoxyiodo)benzene (BAIB) and a catalytic amount of TEMPO.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired lactone.

In the synthesis of Marliolide, this procedure yielded the E-isomer lactone in 60% yield, demonstrating simultaneous oxidation and isomerization.[2]

Protocol 2: Biocatalytic Baeyer-Villiger Oxidation

This protocol outlines a general procedure for the enzymatic Baeyer-Villiger oxidation of a cyclic ketone.[9]

Materials:

  • Cyclic ketone substrate (e.g., 2-phenylcyclohexanone)

  • Urea-hydrogen peroxide complex

  • Immobilized lipase (e.g., Novozyme-435)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a test tube, dissolve the cyclic ketone in ethyl acetate.

  • Add urea-hydrogen peroxide complex and the immobilized lipase.

  • Seal the tube and shake at a controlled temperature (e.g., 27°C) and speed (e.g., 250 rpm) for 24 hours.

  • Stop the reaction by diluting the mixture with diethyl ether and filtering to remove the enzyme.

  • Wash the organic solution with water and 10% aqueous sodium thiosulfate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the final product by NMR spectroscopy.

This method has been shown to produce lactones in high yields (e.g., 88%).[9]

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic strategies for chiral lactone synthesis.

Synthetic_Pathway_RHMDO RHMDO This compound Intermediate Functional Group Interconversion RHMDO->Intermediate Protection/ Deprotection Lactone Target Chiral Lactone Intermediate->Lactone Ring modification/ Side-chain introduction

Caption: General synthetic strategy using this compound.

Biocatalytic_Pathway ProchiralKetone Prochiral Cyclic Ketone BVMO Baeyer-Villiger Monooxygenase (BVMO) ProchiralKetone->BVMO Biocatalytic Oxidation ChiralLactone Enantiopure Lactone BVMO->ChiralLactone

Caption: Biocatalytic synthesis of chiral lactones via Baeyer-Villiger oxidation.

Alternative_Synthon_Workflow cluster_0 Chiral Pool cluster_1 Key Transformations MandelicAcid (S)-Mandelic Acid Resolution Resolution/ Derivatization MandelicAcid->Resolution EthylLactate Ethyl (S)-Lactate AsymmetricReaction Asymmetric Reaction EthylLactate->AsymmetricReaction RocheEster Roche Ester Hydrogenation Asymmetric Hydogenation RocheEster->Hydrogenation TargetLactone Target Chiral Lactone Resolution->TargetLactone AsymmetricReaction->TargetLactone Hydrogenation->TargetLactone

Caption: Workflow for lactone synthesis using alternative chiral synthons.

Conclusion

The selection of an appropriate chiral synthon is a multifaceted decision that depends on the target molecule's structure, the desired stereochemistry, and the overall synthetic strategy. This compound serves as a valuable and versatile starting material for the synthesis of complex chiral lactones, particularly those found in nature.

However, alternative approaches, especially biocatalytic methods, offer significant advantages in terms of enantioselectivity and yield, often exceeding 99% ee and 90% yield under mild reaction conditions.[5][7] Chemical methods employing other well-established chiral synthons like (S)-mandelic acid, ethyl (S)-lactate, and the Roche ester also provide robust and high-yielding pathways to enantiopure lactones.

Ultimately, the optimal choice will be guided by a careful consideration of factors such as the availability and cost of the starting materials, the number of synthetic steps, and the scalability of the process. This guide provides a foundational comparison to aid researchers in making informed decisions for the efficient and stereoselective synthesis of chiral lactones.

References

A Comparative Guide to Catalyst Efficacy in Gamma-Butyrolactone (GBL) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Gamma-Butyrolactone Production with Supporting Experimental Data.

Gamma-butyrolactone (GBL) is a crucial chemical intermediate in the production of various pharmaceuticals, agrochemicals, and polymers. The efficiency of its synthesis is largely dependent on the catalytic system employed. This guide provides a comparative analysis of the efficacy of various catalysts for GBL synthesis from different precursors, supported by experimental data from recent literature.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various catalysts for the synthesis of GBL from different starting materials. The data highlights key performance indicators such as substrate conversion, selectivity towards GBL, and the reaction conditions employed.

Table 1: Hydrogenation of Succinic Acid to GBL
CatalystSupportTemperature (°C)Pressure (MPa H₂)Conversion of Succinic Acid (%)Selectivity to GBL (%)Yield of GBL (%)Reference
Pd/CCarbon--LowHigh-[1]
Re/CCarbon-----[1]
Pd-Re/CCarbon--EnhancedImproved-[1]
CuPdPVP-capped-1RemarkableHigh-[2]
Cu/CeO₂Ceria--82.7Low (favors GHB)-[3]
Fe-Cu/CeO₂Ceria---Higher than Cu/CeO₂-[3]
Table 2: Hydrogenation of Maleic Anhydride to GBL
CatalystSupportTemperature (°C)Pressure (MPa H₂)Conversion of Maleic Anhydride (%)Selectivity to GBL (%)Yield of GBL (%)Reference
Ni-Zr-MFIMFI Zeolite----95.6[4]
Cu-Zn-Ce-220-2801>97--[5]
Pd-Mo-NiSilica220598-96.4[6]
RuCl₂(TPP)₃-2004 (+14 MPa CO₂)->9984[7]
Table 3: Dehydrogenation of 1,4-Butanediol to GBL
CatalystSupportTemperature (°C)Conversion of 1,4-Butanediol (%)Selectivity to GBL (%)Reference
10 wt% CuCeria2409398[8]
10 wt% CuCeO₂-Al₂O₃240-3009095[9]
Copper Chromite-~200~90~89[10]
15 wt% CuMgAl₂O₄-9899[11]
10 wt% CuSiO₂260HighHigh[12]
Table 4: Hydrogenation of 2-Furanone to GBL
CatalystSupportTemperature (°C)Pressure (MPa H₂)Time (h)Yield of GBL (%)Reference
4% Pd/HACHumin-derived Activated CarbonRoom Temp.0.5389 (isolated)[13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for key catalytic reactions in GBL synthesis.

General Procedure for Liquid-Phase Hydrogenation of Succinic Acid/Maleic Anhydride

A typical experimental setup involves a high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Catalyst Preparation and Activation: The catalyst is either commercially sourced or synthesized according to literature procedures. Prior to the reaction, the catalyst is often activated (e.g., reduced under a hydrogen flow at an elevated temperature) to generate the active metallic sites.

  • Reactor Charging: The reactor is charged with the substrate (succinic acid or maleic anhydride), a suitable solvent (e.g., water, 1,4-dioxane, or tetrahydrofuran), and the activated catalyst.

  • Reaction Execution: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen. The reactor is then pressurized with hydrogen to the desired pressure and heated to the reaction temperature with vigorous stirring.

  • Monitoring and Product Analysis: The reaction progress is monitored by taking samples periodically and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the reactant and the selectivity to GBL and other products.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration, and the liquid product mixture is analyzed. The GBL product can be purified by distillation.

General Procedure for Vapor-Phase Dehydrogenation of 1,4-Butanediol

This process is typically carried out in a fixed-bed continuous flow reactor system.

  • Catalyst Packing and Activation: A specific amount of the catalyst is packed into a tubular reactor (e.g., stainless steel or quartz). The catalyst is then activated in situ, usually by reduction in a stream of hydrogen at a programmed temperature.

  • Reaction Feed: A liquid feed of 1,4-butanediol is vaporized and mixed with a carrier gas (e.g., nitrogen or hydrogen) before being introduced into the reactor.

  • Reaction Execution: The reactor is maintained at the desired reaction temperature and pressure. The flow rates of the vaporized 1,4-butanediol and the carrier gas are controlled to achieve a specific weight hourly space velocity (WHSV).

  • Product Collection and Analysis: The effluent from the reactor is cooled and condensed to separate the liquid products from the gaseous by-products (primarily hydrogen). The liquid product is collected and analyzed by GC to determine the conversion of 1,4-butanediol and the selectivity to GBL.

Mandatory Visualization

Logical Workflow for Catalyst Efficacy Comparison in GBL Synthesis

The following diagram illustrates a typical workflow for comparing the efficacy of different catalysts for GBL synthesis.

GBL_Catalyst_Comparison_Workflow cluster_prep Preparation & Setup cluster_exp Experimentation cluster_eval Evaluation & Comparison start Define Precursor (e.g., Succinic Acid) catalyst_prep Catalyst Synthesis & Characterization start->catalyst_prep Select Catalysts reactor_setup Reactor Setup (Batch or Flow) catalyst_prep->reactor_setup reaction Catalytic Reaction (Varying Parameters: T, P, Time, Catalyst) reactor_setup->reaction sampling Periodic Sampling reaction->sampling data_proc Data Processing: - Conversion - Selectivity - Yield - TON/TOF reaction->data_proc analysis Product Analysis (GC, HPLC) sampling->analysis analysis->data_proc comparison Comparative Analysis of Catalyst Performance data_proc->comparison conclusion Conclusion on Optimal Catalyst & Conditions comparison->conclusion

Catalyst Efficacy Comparison Workflow
Signaling Pathway: Catalytic Conversion of Succinic Acid to GBL and Byproducts

This diagram illustrates the reaction pathway for the hydrogenation of succinic acid, showing the formation of GBL and potential side products.

Succinic_Acid_to_GBL_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions / Further Conversion SA Succinic Acid (SA) GBL Gamma-Butyrolactone (GBL) SA->GBL Hydrogenation (Catalyst + H₂) GHB Gamma-Hydroxybutyric Acid (GHB) GBL->GHB Equilibrium BDO 1,4-Butanediol (BDO) GBL->BDO Further Hydrogenation THF Tetrahydrofuran (THF) BDO->THF Dehydration

Succinic Acid to GBL Reaction Pathway

References

A Comparative Guide to the Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a crucial chiral building block in the synthesis of a variety of natural products and pharmaceuticals. Its stereocenter and versatile functional groups make it a valuable synthon for creating complex molecular architectures. The selection of a synthetic pathway to this important intermediate significantly impacts the overall efficiency, cost-effectiveness, and scalability of a drug development process. This guide provides an objective comparison of three distinct synthetic strategies to this compound, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.

Executive Summary

This guide evaluates three primary synthetic pathways to this compound:

  • Chiral Pool Synthesis from L-Glutamic Acid: This classical approach utilizes a naturally occurring and inexpensive chiral starting material to establish the desired stereochemistry.

  • Chemoenzymatic Synthesis via Kinetic Resolution: This pathway involves the synthesis of a racemic version of the target molecule, followed by an enzymatic resolution to isolate the desired (R)-enantiomer.

  • Biocatalytic Asymmetric Reduction: This modern approach employs an enzyme to directly convert an achiral precursor into the enantiomerically pure target molecule.

The following sections provide a detailed analysis of each pathway, including a quantitative comparison of key metrics, comprehensive experimental protocols, and visual representations of the synthetic workflows.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic route is a multifaceted decision that depends on factors such as the desired scale of production, available resources, and the required enantiomeric purity. The following table summarizes the key quantitative data for the three evaluated pathways.

ParameterChiral Pool Synthesis from L-Glutamic AcidChemoenzymatic Synthesis via Kinetic ResolutionBiocatalytic Asymmetric Reduction
Overall Yield ~30-40%~40% (for the desired enantiomer)>95%
Enantiomeric Excess (ee) >99%>99%>99%
Starting Material Cost Low (L-Glutamic Acid is inexpensive)Moderate (Requires synthesis of the racemic lactone)Moderate to High (Depends on precursor and enzyme cost)
Number of Steps Multiple steps2-3 main steps1-2 main steps
Reaction Time Long (multiple reactions and purifications)ModerateShort (typically <24 hours)
Key Reagents NaNO₂, H₂SO₄, NaBH₄, various solventsLipase (e.g., Novozym 435), acyl donor, organic solventsKetoreductase, co-factor (NADPH), glucose (for regeneration)
Purification Multiple chromatographic purificationsChromatography to separate enantiomersSimple extraction and chromatography

Logical Flow of Cost-Benefit Analysis

The decision-making process for selecting the optimal synthetic pathway can be visualized as follows:

CostBenefitAnalysis Start Define Synthesis Target: This compound Criteria Evaluation Criteria: - Yield - Enantiomeric Excess - Cost - Scalability - Time - Environmental Impact Start->Criteria Analysis Comparative Analysis Criteria->Analysis Pathway1 Pathway 1: Chiral Pool Synthesis Pathway1->Analysis Pathway2 Pathway 2: Chemoenzymatic Resolution Pathway2->Analysis Pathway3 Pathway 3: Biocatalytic Reduction Pathway3->Analysis Decision Select Optimal Pathway Analysis->Decision

Caption: Decision workflow for selecting a synthetic pathway.

Pathway 1: Chiral Pool Synthesis from L-Glutamic Acid

This pathway leverages the inherent chirality of L-glutamic acid to construct the target molecule. The synthesis involves a multi-step sequence including diazotization, reduction, and lactonization.

Reaction Scheme

ChiralPoolSynthesis GlutamicAcid L-Glutamic Acid Diazotization Diazotization (NaNO₂, H₂SO₄) GlutamicAcid->Diazotization Intermediate1 α-Hydroxyglutaric acid γ-lactone Diazotization->Intermediate1 Reduction Reduction (NaBH₄) Intermediate1->Reduction Target (R)-5-(hydroxymethyl) dihydrofuran-2(3H)-one Reduction->Target

Caption: Synthesis of the target lactone from L-glutamic acid.

Experimental Protocol

Step 1: Diazotization of L-Glutamic Acid

  • A solution of L-glutamic acid (147.1 g, 1.0 mol) in 1 M sulfuric acid (1.5 L) is cooled to 0°C in an ice-salt bath.

  • A solution of sodium nitrite (82.8 g, 1.2 mol) in water (250 mL) is added dropwise over 2 hours, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at 0°C for an additional 4 hours and then allowed to warm to room temperature overnight.

  • The solution is concentrated under reduced pressure to approximately 500 mL.

  • The concentrated solution is continuously extracted with ethyl acetate for 48 hours.

  • The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude α-hydroxyglutaric acid γ-lactone. The product is purified by vacuum distillation.

Step 2: Reduction of the Lactone Carboxylic Acid

  • To a solution of the crude lactone from the previous step in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF is added dropwise.

  • The reaction is stirred at 0°C for 2 hours and then at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of methanol at 0°C.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford this compound.

Pathway 2: Chemoenzymatic Synthesis via Kinetic Resolution

This approach involves the synthesis of the racemic lactone followed by a highly selective enzymatic resolution to separate the desired (R)-enantiomer.

Reaction Scheme

ChemoenzymaticSynthesis RacemicLactone Racemic 5-(hydroxymethyl) dihydrofuran-2(3H)-one EnzymaticResolution Enzymatic Kinetic Resolution (Lipase, Acyl Donor) RacemicLactone->EnzymaticResolution R_Lactone (R)-5-(hydroxymethyl) dihydrofuran-2(3H)-one EnzymaticResolution->R_Lactone S_Ester (S)-5-(acetoxymethyl) dihydrofuran-2(3H)-one EnzymaticResolution->S_Ester BiocatalyticReduction Precursor 5-(hydroxymethyl)-2(5H)-furanone BiocatalyticReduction Biocatalytic Asymmetric Reduction (Ketoreductase, NADPH) Precursor->BiocatalyticReduction Target (R)-5-(hydroxymethyl) dihydrofuran-2(3H)-one BiocatalyticReduction->Target

A Comparative Guide to the X-ray Crystallography of (r)-5-(hydroxymethyl)dihydrofuran-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional atomic arrangement of molecules is fundamental to understanding their chemical behavior and biological activity. This is particularly crucial in drug development, where structure-activity relationships guide the design of new therapeutic agents. For chiral molecules such as (r)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a versatile building block in the synthesis of various pharmaceuticals, unambiguous determination of its stereochemistry and conformation is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the solid-state structure of such compounds.

This guide provides a comparative overview of X-ray crystallography for the structural analysis of this compound derivatives. While crystallographic data for the parent compound is not publicly available, this guide utilizes data from a related dihydrofuran-2(3H)-one derivative to illustrate the principles and outcomes of the technique. Furthermore, a comparison with alternative structural elucidation methods is presented, alongside detailed experimental protocols.

Comparison with Alternative Structural Determination Methods

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information or may be more suitable when single crystals are not obtainable.

TechniqueAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (SCXRD) Provides unambiguous 3D molecular structure, including absolute stereochemistry.[1] Offers precise bond lengths, angles, and conformational details.Requires high-quality single crystals, which can be challenging to grow.
Powder X-ray Diffraction (PXRD) Can be used when single crystals are not available.[2][3] Useful for phase identification and analysis of polycrystalline materials.Provides less detailed structural information compared to SCXRD; structure solution can be complex.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Excellent for determining connectivity and relative stereochemistry in solution. Does not require crystalline material.Determination of absolute stereochemistry can be challenging. Provides information on the solution-state conformation, which may differ from the solid state.
3D Electron Diffraction (3D-ED) Can be used on nanocrystals that are too small for conventional X-ray diffraction.Can be more technically challenging than SCXRD.

Case Study: Crystallographic Data of a Dihydrofuran-2(3H)-one Derivative

As a representative example, the crystallographic data for 5,5-diphenyldihydrofuran-2(3H)-one is presented below. This data showcases the detailed structural information that can be obtained from a successful X-ray diffraction experiment.

Parameter5,5-diphenyldihydrofuran-2(3H)-one
Chemical FormulaC₁₆H₁₄O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.132(5)
b (Å)13.224(5)
c (Å)11.785(5)
β (°)101.445(5)
Volume (ų)1241.5(12)
Z4
R-factor0.054

Data obtained from the synthesis and crystal structure of 5,5-diphenyldihydrofuran-2(3H)-one.

Experimental Protocols

Crystal Growth of this compound Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[4] For small organic molecules like dihydrofuranone derivatives, several techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and subsequent crystal formation.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, the following steps are typically followed:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification of Derivative Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

References

A Comparative Analysis of the Reactivity of (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral lactone, serves as a versatile building block in the synthesis of a variety of biologically active molecules, including antiviral and anticancer drugs.[1] Its reactivity, largely dictated by the lactone ring and the primary hydroxyl group, is a subject of considerable interest in organic synthesis and medicinal chemistry. This guide provides a comparative study of the reactivity of this compound and its analogs, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.

Chemical Reactivity Overview

The key reactive sites of this compound are the electrophilic carbonyl carbon of the lactone, the C5 stereocenter, and the nucleophilic primary hydroxyl group. The principal reactions this molecule and its analogs undergo include nucleophilic substitution at the hydroxymethyl group, oxidation and reduction of the functional groups, and ring-opening reactions of the lactone.

Comparative Reactivity Data

The following tables summarize quantitative data on the yields of various reactions for this compound and its analogs. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different reaction conditions.

Table 1: Oxidation Reactions

Starting MaterialOxidizing Agent/CatalystProductYield (%)Reference
5-Hydroxymethylfurfural (HMF)Co-Mn-Br system / Air2,5-Furandicarboxylic acid (FDCA)86.01[2]
5-Hydroxymethylfurfural (HMF)Ru/C / H₂O₂2,5-Furandicarboxylic acid (FDCA)88[3]
5-Hydroxymethylfurfural (HMF)Pd/C@Fe₃O₄ / O₂2,5-Furandicarboxylic acid (FDCA)86.7[4]
5-Hydroxymethylfurfural (HMF)MnO₂ / O₂2,5-Furandicarboxylic acid (FDCA)91[4]
5-Hydroxymethylfurfural (HMF)Deinococcus wulumuqiensis R12 cells5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)90[5]
5-Hydroxymethylfurfural (HMF)CuI-HBT / O₂2,5-Diformylfuran (DFF)99[6]
5-Hydroxymethylfurfural (HMF)Ru/Al₂O₃ / O₂2,5-Diformylfuran (DFF)84.2[7]

Table 2: Reduction Reactions

Starting MaterialReducing Agent/CatalystProductYield (%)Reference
5-Hydroxymethylfurfural (HMF)Fusarium striatum cells2,5-di(hydroxymethyl)furan (DHMF)97[8]
5-Hydroxymethylfurfural (HMF)Mycobacterium sp. MS1601 cells2,5-di(hydroxymethyl)furan (DHMF)80.8[9]
5-Hydroxymethylfurfural (HMF)Saccharomyces cerevisiae2,5-di(hydroxymethyl)furan (DHMF)94[9]
5-Hydroxymethylfurfural (HMF)Cu-doped porous metal oxide / Methanol2,5-Dimethylfuran (DMF) + 2,5-Dimethyltetrahydrofuran (DMTHF)58[10]

Table 3: Nucleophilic Substitution and Related Reactions

Starting MaterialReagent(s)Product TypeYield (%)Reference
Furfuryl acetatePOCl₃, DMF; then Ph₃PCH₃Br, NaH5-Acetoxymethyl-2-vinylfuran68[11]
5-Acetoxymethyl-2-vinylfuranNaOH5-Hydroxymethyl-2-vinylfuran89[11]
FructoseZnCl₂ / Acetic Acid5-(Acetoxymethyl)furfural (AcMF)80[12]
2-(Chloromethyl)-5-fluorothiophenePotassium phthalimide; then Hydrazine(5-Fluorothiophen-2-yl)methanamine-[13]
2-(Chloromethyl)-5-fluorothiophenePotassium thioacetateS-((5-Fluorothiophen-2-yl)methyl) ethanethioate-[13]
2-(Chloromethyl)-5-fluorothiopheneSodium cyanide2-((5-Fluorothiophen-2-yl)acetonitrile)-[13]

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on analogous transformations and may require optimization for this compound.

Protocol 1: Oxidation of the Hydroxymethyl Group (Analogous to HMF Oxidation)

This protocol describes the aerobic oxidation of a hydroxymethyl group on a furan ring to a carboxylic acid, which is a common transformation for analogs like 5-hydroxymethylfurfural (HMF).

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid

  • High-pressure reactor equipped with a gas inlet, stirrer, and temperature control

Procedure:

  • Charge the high-pressure reactor with the desired amounts of HMF, cobalt acetate, manganese acetate, and sodium bromide. A typical catalyst ratio is n(Co)/n(Mn)/n(Br) = 1/0.04/0.5.[2]

  • Add glacial acetic acid as the solvent. The substrate to solvent ratio can be around n(HMF)/n(HAC) = 0.05.[2]

  • Seal the reactor and purge with an inert gas before introducing air or oxygen.

  • Heat the reaction mixture to the desired temperature (e.g., 170°C) and pressurize with air to the target pressure (e.g., 2 MPa).[2]

  • Stir the reaction mixture vigorously for the specified time (e.g., 40 minutes), maintaining a constant airflow rate (e.g., 1.0 L·min⁻¹).[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • The product, 2,5-furandicarboxylic acid (FDCA), can be isolated by filtration and purified by recrystallization.

  • Analyze the product using techniques such as HPLC, IR spectroscopy, and NMR to confirm its identity and purity.[2]

Protocol 2: Nucleophilic Substitution at the Hydroxymethyl Group via Tosylation

This protocol outlines a general two-step procedure for the substitution of a primary hydroxyl group. The hydroxyl group is first converted to a better leaving group (tosylate), which is then displaced by a nucleophile. This method is adapted from a general procedure for primary alcohols.[14]

Step 1: Tosylation of the Hydroxymethyl Group

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq), maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated product.

Step 2: Substitution with a Nucleophile (e.g., Azide)

Materials:

  • The tosylated product from Step 1

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the tosylated compound (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether multiple times.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the azide-substituted product.

Visualizations of Reaction Pathways and Workflows

General Reactivity Pathways

The following diagram illustrates the primary reaction pathways available to this compound and its furan-based analogs.

cluster_start Starting Material cluster_reactions Reaction Types cluster_products Product Classes Start This compound or Analog Oxidation Oxidation Start->Oxidation [O] Reduction Reduction Start->Reduction [H] Substitution Nucleophilic Substitution Start->Substitution 1. Activation 2. Nu- RingOpening Ring-Opening Polymerization Start->RingOpening Initiator CarboxylicAcid Carboxylic Acid / Aldehyde Oxidation->CarboxylicAcid Diol Diol / Alcohol Reduction->Diol Substituted Substituted Analog Substitution->Substituted Polymer Polyester RingOpening->Polymer

Caption: Key reaction pathways for the target molecule and its analogs.

Experimental Workflow for Nucleophilic Substitution

This diagram outlines a typical experimental workflow for performing a nucleophilic substitution reaction on the hydroxymethyl group.

Start Start with This compound Activation Activate Hydroxyl Group (e.g., Tosylation) Start->Activation Reaction React with Nucleophile (e.g., NaN3 in DMF) Activation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Product Isolated Substituted Product Analysis->Product

Caption: Workflow for nucleophilic substitution of the hydroxyl group.

Metabolic Pathway of Furan Analogs

While a specific signaling pathway for this compound is not well-documented, the metabolic degradation of analogous furan compounds like 5-hydroxymethylfurfural (HMF) in microorganisms involves a series of oxidation and ring-opening steps. This provides a potential model for its biological transformation.

HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation FFCA 5-Formyl-2- furancarboxylic acid (FFCA) HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation FuroicAcid 2-Furoic Acid FDCA->FuroicAcid Decarboxylation TCA TCA Cycle Intermediate FuroicAcid->TCA Ring Cleavage

Caption: Metabolic degradation pathway of 5-hydroxymethylfurfural.[15]

This guide provides a foundational understanding of the reactivity of this compound and its analogs. The provided data and protocols serve as a starting point for further investigation and application in synthetic chemistry and drug development. Researchers are encouraged to adapt and optimize these methods for their specific needs.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.

This compound , with CAS number 10374-51-3, is classified as a compound that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use.Prevents skin contact which can cause irritation.[1]
Body Protection Laboratory coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of vapors that may cause respiratory irritation.[1] For firefighting, a self-contained breathing apparatus is necessary.[2]

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of the compound and the safety of laboratory personnel.

Procedure CategoryStep-by-Step Guidance
General Handling 1. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] 2. Wash hands and any exposed skin thoroughly after handling.[1] 3. Use only in a well-ventilated area or outdoors.[1] 4. Avoid contact with skin and eyes.[2]
Storage 1. Store in a well-ventilated place.[1] 2. Keep the container tightly closed.[1] 3. Store in a locked-up location.[1] 4. Some suppliers recommend storage in a freezer at -20°C in a dry, sealed container.[3][4]
In Case of Exposure 1. If on skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1] 2. If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1] 3. If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal CategoryProtocol
Waste Classification All waste containing this compound must be classified as hazardous chemical waste.[5]
Container Disposal Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1]
Spill Cleanup For small spills, use an inert absorbent material to contain and absorb the chemical. Collect all contaminated materials into a designated hazardous waste container. Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.[5]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Risk Assessment b Don PPE a->b c Work in Fume Hood b->c d Chemical Use c->d e Decontaminate Work Area d->e g Segregate Waste d->g f Doff PPE e->f i Dispose via EHS h Store in Labeled Container g->h h->i

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one
Reactant of Route 2
(r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.